molecular formula C11H19NO9 B15598434 Fructose-glutamic acid-13C6

Fructose-glutamic acid-13C6

Katalognummer: B15598434
Molekulargewicht: 315.23 g/mol
InChI-Schlüssel: PUFNBARRTADWAC-UVHQQDHUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Fructose-glutamic acid-13C6 is a useful research compound. Its molecular formula is C11H19NO9 and its molecular weight is 315.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C11H19NO9

Molekulargewicht

315.23 g/mol

IUPAC-Name

(2S)-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxo(1,2,3,4,5,6-13C6)hexyl]amino]pentanedioic acid

InChI

InChI=1S/C11H19NO9/c13-4-7(15)10(19)9(18)6(14)3-12-5(11(20)21)1-2-8(16)17/h5,7,9-10,12-13,15,18-19H,1-4H2,(H,16,17)(H,20,21)/t5-,7+,9+,10+/m0/s1/i3+1,4+1,6+1,7+1,9+1,10+1

InChI-Schlüssel

PUFNBARRTADWAC-UVHQQDHUSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

Fructose-glutamic acid-13C6 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fructose-glutamic acid, an Amadori rearrangement product, is a key molecule formed during the Maillard reaction between fructose (B13574) and glutamic acid. This reaction is fundamental to the flavor development in cooked foods and also occurs endogenously in biological systems. The stable isotope-labeled version, Fructose-glutamic acid-13C6, in which the six carbon atoms of the fructose moiety are replaced with carbon-13, serves as an invaluable tracer for metabolic research and as an internal standard for quantitative analysis. Its use allows for precise tracking of the metabolic fate of fructose-amino acid adducts and accurate quantification in complex matrices, which is crucial for studies in food science, nutrition, and the investigation of glycation processes in various diseases.

Chemical Structure and Properties

This compound is structurally similar to its unlabeled counterpart, with the key difference being the isotopic labeling of the fructose unit. This labeling provides a distinct mass shift, facilitating its identification and quantification by mass spectrometry without altering its chemical reactivity.

Chemical Structure:

  • IUPAC Name: N-(1-Deoxy-D-fructos-1-yl)-L-glutamic acid-13C6

  • Molecular Formula: C₅¹³C₆H₁₉NO₉[1]

  • Canonical SMILES: O[13CH2]--INVALID-LINK----INVALID-LINK----INVALID-LINK----INVALID-LINK--=O)CCC(O)=O">13C=O

Physicochemical Properties
PropertyValueSource
This compound
Molecular Weight315.23 g/mol [1]
CAS Number1083053-45-5[1]
N-(1-Deoxy-D-fructos-1-yl)-L-glutamic acid (Unlabeled)
Molecular Weight309.27 g/mol [2]
CAS Number31105-01-8[2]
Boiling Point (Predicted)751.5 ± 60.0 °C[2][3]
Density (Predicted)1.571 ± 0.06 g/cm³[2][3]
pKa (Predicted)1.97 ± 0.10[2]
SolubilitySlightly soluble in water[2]

Synthesis of this compound

The synthesis of this compound is achieved through the Maillard reaction, specifically via an Amadori rearrangement between D-Fructose-13C6 and L-glutamic acid.

Experimental Protocol: Synthesis

This protocol is adapted from methodologies for the synthesis of related Amadori compounds.

Materials:

  • D-Fructose-13C6

  • L-Glutamic acid

  • Anhydrous methanol (B129727)

  • Glacial acetic acid (catalyst)

Procedure:

  • Reactant Mixture: Suspend equimolar amounts of D-Fructose-13C6 and L-glutamic acid in anhydrous methanol in a round-bottom flask.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid to the suspension.

  • Reflux: Heat the mixture to reflux with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

  • Purification: The resulting residue can be purified using techniques such as column chromatography on a suitable stationary phase (e.g., silica (B1680970) gel or a cation-exchange resin) to isolate the this compound.

  • Characterization: Confirm the identity and purity of the synthesized product using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and High-Resolution Mass Spectrometry (HRMS).

Signaling Pathways and Biological Relevance

Fructose-glutamic acid, as an Amadori product, is implicated in several biological processes, primarily related to taste perception and the pathological consequences of advanced glycation end-product (AGE) formation.

Umami Taste Transduction

Fructose-glutamic acid can contribute to the umami or savory taste. The glutamic acid moiety of the molecule can interact with the T1R1/T1R3 taste receptor, which is the primary receptor for umami taste.

Umami_Taste_Transduction Fructose-glutamic acid Fructose-glutamic acid T1R1_T1R3 T1R1/T1R3 Receptor Fructose-glutamic acid->T1R1_T1R3 Binds to G_protein G-protein (Gustducin) T1R1_T1R3->G_protein Activates PLCb2 Phospholipase C β2 G_protein->PLCb2 Activates PIP2 PIP2 PLCb2->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca_release Ca²⁺ Release ER->Ca_release TRPM5 TRPM5 Channel Ca_release->TRPM5 Opens Depolarization Cell Depolarization TRPM5->Depolarization Na⁺ influx Signal Signal to Brain (Umami Taste) Depolarization->Signal Triggers

Umami taste transduction pathway.
RAGE Signaling Pathway

Amadori products like Fructose-glutamic acid are precursors to Advanced Glycation End-products (AGEs). AGEs can activate the Receptor for Advanced Glycation End-products (RAGE), a multi-ligand receptor of the immunoglobulin superfamily. This interaction triggers intracellular signaling cascades that contribute to oxidative stress, inflammation, and cellular dysfunction, which are implicated in the pathogenesis of diabetes, atherosclerosis, and neurodegenerative diseases.

RAGE_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular FruGlu Fructose-glutamic acid AGEs Advanced Glycation End-products (AGEs) FruGlu->AGEs Oxidation & Further Reactions RAGE RAGE Receptor AGEs->RAGE Binds to ROS Reactive Oxygen Species (ROS) RAGE->ROS Activates NADPH Oxidase NF_kB NF-κB ROS->NF_kB Activates Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Inflammation Inflammatory Cytokines (e.g., TNF-α, IL-6) NF_kB->Inflammation Upregulates Cellular_Dysfunction Cellular Dysfunction Inflammation->Cellular_Dysfunction Oxidative_Stress->Cellular_Dysfunction

AGE-RAGE signaling pathway.

Experimental Protocols: Quantification by LC-MS/MS

The accurate quantification of Fructose-glutamic acid in complex biological or food matrices is typically achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard like this compound.

Sample Preparation (QuEChERS Method)
  • Homogenization: Homogenize solid samples to a fine powder or slurry.

  • Extraction:

    • Weigh 1 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add a known amount of this compound as an internal standard.

    • Add 10 mL of water and 10 mL of acetonitrile (B52724).

    • Add salts (e.g., 4 g MgSO₄ and 1 g NaCl) to induce phase separation.

    • Vortex vigorously and centrifuge.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the upper acetonitrile layer to a microcentrifuge tube containing a d-SPE sorbent (e.g., Primary Secondary Amine - PSA) to remove interfering matrix components like organic acids, sugars, and lipids.

    • Vortex and centrifuge.

  • Final Preparation: Filter the supernatant through a 0.22 µm filter before LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Separation: Use a Hydrophilic Interaction Liquid Chromatography (HILIC) column for the separation of this polar analyte.

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A typical gradient would start with a high percentage of acetonitrile, gradually increasing the water content to elute the polar Fructose-glutamic acid.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for both the analyte and the 13C6-labeled internal standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Fructose-glutamic acid310.1e.g., 130.1
This compound316.1e.g., 136.1
  • Quantification: Create a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte standards. The concentration of Fructose-glutamic acid in the samples is then determined from this calibration curve.

Experimental Workflow Diagram

LCMS_Workflow Sample Sample (e.g., Food Matrix) Homogenization Homogenization Sample->Homogenization Spiking Spiking with This compound Homogenization->Spiking Extraction QuEChERS Extraction (Water/Acetonitrile + Salts) Spiking->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 dSPE Dispersive SPE Cleanup (PSA Sorbent) Centrifugation1->dSPE Centrifugation2 Centrifugation dSPE->Centrifugation2 Filtration Filtration (0.22 µm) Centrifugation2->Filtration LCMS LC-MS/MS Analysis (HILIC, ESI+, MRM) Filtration->LCMS Data_Analysis Data Analysis & Quantification LCMS->Data_Analysis

Workflow for LC-MS/MS analysis.

Conclusion

This compound is a critical tool for advanced research in food chemistry, metabolism, and clinical diagnostics. Its use as a stable isotope-labeled internal standard enables accurate quantification, while its role as a tracer helps in elucidating the complex metabolic pathways of Amadori products. Understanding its chemical properties, synthesis, and biological interactions is essential for professionals in drug development and food science who are investigating the impacts of the Maillard reaction and glycation on human health and food quality.

References

The Biological Significance of Fructose-Glutamic Acid Amadori Products: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fructose-glutamic acid, an Amadori rearrangement product, is a key intermediate in the Maillard reaction. This non-enzymatic reaction between fructose (B13574) and glutamic acid has significant implications in both food chemistry and human pathophysiology. In food science, it is a crucial contributor to the development of desirable umami flavors. Biologically, it serves as a precursor to the formation of Advanced Glycation End-products (AGEs), a heterogeneous group of molecules implicated in the pathogenesis of numerous metabolic and age-related diseases. The accumulation of AGEs is associated with chronic inflammation, oxidative stress, and cellular dysfunction, primarily through the activation of the Receptor for Advanced Glycation End-products (RAGE) signaling pathway. This technical guide provides a comprehensive overview of the formation, metabolism, and biological significance of fructose-glutamic acid Amadori products, with a focus on their role as AGE precursors and their impact on cellular signaling. Detailed experimental protocols for the synthesis and quantification of these compounds are also presented to facilitate further research in this critical area.

Introduction

The Maillard reaction, a non-enzymatic browning reaction between reducing sugars and amino acids, is fundamental to both the desirable sensory characteristics of cooked foods and the in vivo formation of potentially harmful compounds.[1] Fructose, a highly reactive reducing sugar, readily participates in this reaction with amino acids such as glutamic acid.[2] The initial condensation of fructose and glutamic acid forms an unstable Schiff base, which then undergoes the Amadori rearrangement to yield the more stable ketoamine, N-(1-Deoxy-D-fructos-1-yl)-L-glutamic acid, commonly known as the fructose-glutamic acid Amadori product.[1][3]

While these Amadori products contribute to the umami flavor in processed foods, their biological significance lies in their role as precursors to Advanced Glycation End-products (AGEs).[3] The accumulation of AGEs in tissues is a hallmark of aging and is accelerated in conditions such as diabetes mellitus. AGEs exert their pathogenic effects by cross-linking proteins, inducing oxidative stress, and activating pro-inflammatory signaling pathways, primarily through their interaction with the Receptor for Advanced Glycation End-products (RAGE).[4][5] This guide will delve into the biological implications of fructose-glutamic acid Amadori products, focusing on their contribution to the AGE pool and the subsequent activation of cellular signaling cascades.

Formation and Metabolism

The formation of fructose-glutamic acid Amadori products is a spontaneous chemical reaction influenced by factors such as temperature, pH, and reactant concentrations.[1] While extensively studied in the context of food chemistry, the in vivo metabolism of these compounds is less well understood. It is hypothesized that upon ingestion or endogenous formation, fructose-amino acid adducts may be partially absorbed and metabolized.[6][7] Some evidence suggests that intestinal microbiota may play a role in their degradation.[7] Once in circulation or formed endogenously, these Amadori products can undergo a series of complex reactions, including oxidation, dehydration, and condensation, to form irreversible AGEs.[4][8]

Factors Influencing Formation

The rate and yield of fructose-glutamic acid Amadori product formation are significantly influenced by several factors. Increased temperature accelerates the Maillard reaction, though excessive heat can lead to the degradation of the Amadori product into more complex AGEs. The reaction is also pH-dependent, with a slightly alkaline pH favoring the initial condensation step. Higher concentrations of fructose and glutamic acid generally lead to a higher yield of the Amadori product.[1]

Biological Activities and Pathophysiological Roles

The primary biological significance of fructose-glutamic acid Amadori products stems from their role as precursors to AGEs. The subsequent accumulation of AGEs is implicated in the pathology of numerous chronic diseases. While direct quantitative data on the biological effects of fructose-glutamic acid Amadori products are limited, the extensive research on fructose and AGEs provides a strong basis for understanding their likely impact.

Pro-inflammatory Effects

Excessive fructose consumption has been shown to induce a pro-inflammatory state.[9][10][11] Studies have demonstrated that fructose can stimulate the production of pro-inflammatory cytokines, such as Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1 beta (IL-1β), in various cell types, including macrophages and microglia.[9][10] This pro-inflammatory response is, at least in part, mediated by the activation of key inflammatory signaling pathways like Nuclear Factor-kappa B (NF-κB).[9] As precursors to AGEs, fructose-glutamic acid Amadori products are expected to contribute to this inflammatory cascade.

Oxidative Stress

The formation of AGEs from Amadori products is an oxidative process that contributes to cellular oxidative stress. Fructose-derived AGEs have been shown to increase the generation of Reactive Oxygen Species (ROS) in endothelial cells, leading to cellular damage.[12] This increase in ROS can further accelerate the formation of AGEs, creating a vicious cycle of oxidative stress and glycation.

Role in Chronic Diseases

The accumulation of AGEs, derived from precursors like fructose-glutamic acid Amadori products, is a contributing factor to the complications of several chronic diseases:

  • Diabetes Mellitus: AGEs contribute to diabetic complications such as nephropathy, retinopathy, and neuropathy by cross-linking proteins in the extracellular matrix and activating pro-inflammatory pathways.[13]

  • Cardiovascular Disease: AGEs promote atherosclerosis by modifying low-density lipoproteins (LDL), inducing endothelial dysfunction, and promoting inflammation in the vascular wall.[13]

  • Neurodegenerative Diseases: There is growing evidence for the involvement of AGEs in the pathogenesis of neurodegenerative diseases like Alzheimer's disease, where they are found in amyloid plaques and neurofibrillary tangles.

Quantitative Data

While specific quantitative data for the biological activities of fructose-glutamic acid Amadori products are scarce, data from studies on related Amadori products and the effects of fructose on inflammatory markers provide valuable insights.

Compound/StimulusBiological EffectSystemQuantitative DataReference
Arginyl-fructose (AF)Inhibition of rat intestinal sucraseIn vitroIC50: 6.40 mM[14][15]
Arginyl-fructosyl-glucose (AFG)Inhibition of rat intestinal sucraseIn vitroIC50: 6.20 mM[14][15]
Arginyl-fructose (AF)Inhibition of porcine pancreatic α-amylaseIn vitroIC50: 36.30 mM[14][15]
Arginyl-fructosyl-glucose (AFG)Inhibition of porcine pancreatic α-amylaseIn vitroIC50: 37.60 mM[14][15]
Fructose (10% in diet for 2 weeks)Increased serum IL-1βIn vivo (mice)Significantly elevated[9]
Fructose (10% in diet for 2 weeks)Increased serum IL-6In vivo (mice)Significantly elevated[9]
High-fructose dietIncreased serum IL-6 and TNF-αIn vivo (rats)Significantly higher than control[10]

Signaling Pathways

The biological effects of fructose-glutamic acid Amadori products are largely mediated through their conversion to AGEs and the subsequent activation of the RAGE signaling pathway.

RAGE Signaling Pathway

The binding of AGEs to RAGE on the cell surface triggers a cascade of intracellular signaling events that contribute to inflammation, oxidative stress, and cellular dysfunction.[4][5] This activation leads to the downstream activation of transcription factors such as NF-κB, which in turn upregulates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[9]

RAGE_Signaling_Pathway cluster_nucleus Nucleus AGEs AGEs (from Fructose-Glutamic Acid Amadori Products) RAGE RAGE AGEs->RAGE Cell_Membrane Intracellular_Signaling Intracellular Signaling (e.g., MAPK, JAK/STAT) RAGE->Intracellular_Signaling NFkB NF-κB Intracellular_Signaling->NFkB Nucleus Nucleus NFkB->Nucleus translocation Gene_Expression Pro-inflammatory Gene Expression (e.g., IL-6, TNF-α) Inflammation Inflammation Gene_Expression->Inflammation Oxidative_Stress Oxidative Stress Gene_Expression->Oxidative_Stress

RAGE signaling pathway activated by Advanced Glycation End-products.

Experimental Protocols

Synthesis of Fructose-Glutamic Acid Amadori Product (Reflux Method)

This protocol describes a general method for the synthesis of Amadori products, which can be adapted for fructose-glutamic acid.[1]

Materials:

Procedure:

  • Suspend equimolar amounts of D-fructose and L-glutamic acid in anhydrous methanol.

  • Add a catalytic amount of glacial acetic acid to the suspension.

  • Heat the mixture to reflux with constant stirring. Reaction time can vary from several hours to days.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture and remove the methanol under reduced pressure.

  • The resulting crude product is purified using ion-exchange chromatography.

    • Dissolve the crude product in water and apply it to a cation-exchange resin (e.g., Dowex 50W-X8, H+ form).

    • Wash the column with water to remove unreacted fructose.

    • Elute the Amadori product with a dilute ammonia (B1221849) solution.

  • Collect the fractions containing the product.

  • Lyophilize the purified fractions to obtain the solid Fructose-glutamic Acid.

  • Confirm the structure and purity using NMR and high-resolution mass spectrometry (HRMS).[1]

Synthesis_Workflow Reactants D-Fructose + L-Glutamic Acid + Methanol + Acetic Acid Reflux Reflux Reactants->Reflux Solvent_Removal Solvent Removal (Reduced Pressure) Reflux->Solvent_Removal Crude_Product Crude Product Solvent_Removal->Crude_Product Purification Ion-Exchange Chromatography Crude_Product->Purification Lyophilization Lyophilization Purification->Lyophilization Final_Product Pure Fructose-Glutamic Acid Amadori Product Lyophilization->Final_Product Characterization Characterization (NMR, HRMS) Final_Product->Characterization

Experimental workflow for the synthesis of Fructose-Glutamic Acid.
Quantification of Fructose-Glutamic Acid by LC-MS/MS

This protocol outlines a robust method for the quantification of fructose-glutamic acid in various matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard.[16]

Sample Preparation (Food Matrix):

  • Homogenize solid food samples.

  • Weigh 1 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 100 µL of the internal standard spiking solution (e.g., Fructose-glutamic Acid-D5, 1 µg/mL).

  • Add 10 mL of ultrapure water and 10 mL of acetonitrile (B52724).

  • Add 4 g of MgSO₄ and 0.5 g of NaCl to induce phase separation.

  • Vortex vigorously for 5 minutes and centrifuge at 5000 x g for 10 minutes.

  • Transfer a 1 mL aliquot of the upper acetonitrile layer for dispersive SPE cleanup with 50 mg of PSA sorbent and 150 mg of anhydrous MgSO₄.

  • Vortex for 2 minutes and centrifuge at 10,000 x g for 5 minutes.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.[16]

LC-MS/MS Parameters:

  • Column: HILIC Column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase: Gradient elution with A) water with 0.1% formic acid and B) acetonitrile with 0.1% formic acid

  • Ionization Mode: Electrospray Ionization, Positive (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

    • Fructose-glutamic Acid: Precursor Ion (m/z) 310.1, Product Ion (m/z) 130.1

    • Fructose-glutamic Acid-D5 (IS): Precursor Ion (m/z) 315.1, Product Ion (m/z) 135.1

LCMS_Workflow Sample Homogenized Sample Spiking Spike with Internal Standard (Fru-Glu-D5) Sample->Spiking Extraction Acetonitrile Extraction (with Salting Out) Spiking->Extraction Cleanup Dispersive SPE Cleanup (PSA) Extraction->Cleanup Evaporation Evaporation and Reconstitution Cleanup->Evaporation Analysis LC-MS/MS Analysis (HILIC, ESI+, MRM) Evaporation->Analysis Quantification Quantification Analysis->Quantification

Experimental workflow for LC-MS/MS analysis of Fructose-Glutamic Acid.

Conclusion

Fructose-glutamic acid Amadori products represent a critical link between diet, metabolism, and the pathogenesis of chronic diseases. While their role in food chemistry is well-established, their biological significance as precursors to AGEs is an area of intense research. The accumulation of AGEs derived from these Amadori products contributes to a pro-inflammatory state and oxidative stress, driving the progression of numerous age-related and metabolic disorders. A deeper understanding of the in vivo formation, metabolism, and biological activities of fructose-glutamic acid Amadori products is essential for the development of novel therapeutic strategies aimed at mitigating the detrimental effects of glycation. The experimental protocols provided in this guide offer a framework for researchers to further investigate the complex roles of these molecules in health and disease.

References

An In-depth Technical Guide on the Formation of Fructose-Glutamic Acid in the Maillard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

The Maillard reaction, a cornerstone of food chemistry and a significant process in biological systems, involves a complex cascade of reactions between reducing sugars and amino acids. A key early-stage product formed from the reaction of fructose (B13574) and glutamic acid is N-(1-Deoxy-D-fructos-1-yl)-L-glutamic acid, commonly known as fructose-glutamic acid. This Amadori rearrangement product is a significant contributor to the umami flavor profile in thermally processed foods and serves as an important marker for the initial stages of non-enzymatic browning.[1] Understanding the kinetics, influencing factors, and precise mechanism of its formation is critical for controlling food quality and for research into the physiological effects of Maillard reaction products. This technical guide provides a comprehensive overview of the core chemical principles governing the formation of fructose-glutamic acid, detailed experimental protocols for its synthesis and quantification, and a summary of the quantitative data available.

Core Mechanism of Formation

The formation of fructose-glutamic acid is a direct result of the Maillard reaction, a non-enzymatic process that occurs in two primary initial stages.[2][3]

  • Condensation Reaction: The process begins with a condensation reaction between the carbonyl group of the open-chain form of D-fructose and the nucleophilic amino group of L-glutamic acid.[2][4] This is followed by the elimination of a water molecule to form an unstable intermediate known as a Schiff base, or glycosylamine.[2][3]

  • Amadori Rearrangement: The Schiff base subsequently undergoes a spontaneous, acid-catalyzed isomerization to form the more stable 1-amino-1-deoxy-2-ketose.[5][6] In this specific reaction, the product is N-(1-Deoxy-D-fructos-1-yl)-L-glutamic acid.[2] This rearrangement is the defining step in the formation of Amadori products and results in the irreversible attachment of the amino acid to the sugar moiety.[2][5]

Formation_Pathway Fructose D-Fructose (Open-chain form) branch1 Fructose->branch1 GlutamicAcid L-Glutamic Acid (Amino Group) GlutamicAcid->branch1 SchiffBase Schiff Base (Glycosylamine Intermediate) AmadoriProduct Fructose-glutamic acid (N-(1-Deoxy-D-fructos-1-yl)-L-glutamic acid) SchiffBase->AmadoriProduct Amadori Rearrangement branch1->SchiffBase Condensation (-H₂O)

Caption: Core chemical pathway for the formation of Fructose-glutamic acid.

Factors Influencing Formation and Yield

The rate and final yield of fructose-glutamic acid are highly dependent on several environmental and chemical factors. Optimizing these parameters is crucial for either maximizing its formation (e.g., for flavor development) or minimizing it.

  • Temperature: Higher temperatures accelerate the Maillard reaction.[2] However, excessive heat can promote the degradation of the Amadori product into advanced glycation end-products (AGEs) and melanoidins (brown polymers).[2][7]

  • pH: The reaction is strongly pH-dependent. The initial condensation step is favored at a slightly alkaline pH, which enhances the nucleophilicity of the amino group of glutamic acid.[2] Conversely, the Amadori rearrangement is catalyzed by acid.[2] Therefore, the optimal pH for maximizing the yield of the Amadori product is often a compromise, typically in the neutral to slightly alkaline range (pH 7.0-8.0).[7]

  • Reactant Concentration: In accordance with chemical kinetics, higher concentrations of both fructose and glutamic acid will generally increase the rate of formation and the overall yield of the product.[2]

  • Water Activity (aw): The presence of water is essential for reactant mobility. However, since the initial condensation step involves dehydration, high water content can inhibit the reaction by Le Chatelier's principle.[2] The reaction rate is often maximal at intermediate water activity levels.

Influencing_Factors center Fructose-glutamic acid Formation Temp Temperature Temp->center Increases rate (degrades at high temp) pH pH pH->center Optimal range is a compromise (alkaline for condensation, acid for rearrangement) Concentration Reactant Concentration Concentration->center Higher conc. increases yield Water Water Activity (aw) Water->center Low aw favors reaction

Caption: Key factors influencing the formation of Fructose-glutamic acid.

Quantitative Data and Kinetics

While specific kinetic data for the isolated formation of fructose-glutamic acid is not widely published, studies on similar fructose-amino acid model systems provide valuable quantitative insights into the reaction dynamics.

Table 1: Summary of Factors Influencing Fructose-Amino Acid Product Formation

Factor Effect on Reaction Rate/Yield Observations in Model Systems Reference(s)
Temperature Increases rate exponentially (Arrhenius relationship). In fructose-glutamic acid systems, increasing temperature from 50°C to 100°C significantly accelerated the formation of melanoidins. [8]
pH Optimal yield achieved at a compromise pH. The initial condensation is favored at slightly alkaline pH, while the Amadori rearrangement is acid-catalyzed. [2]
Reactant Type Fructose is more reactive than glucose in the initial stages of the Maillard reaction. The initial stages of the reaction appear to occur more rapidly with fructose than with glucose. [9][10]

| Reactant Conc. | Higher concentration leads to higher yield. | In fructose/glycine models, browning and antioxidative activity development followed logarithm-order kinetics with respect to fructose concentration. |[11][12] |

Table 2: Kinetic Parameters for Browning in Fructose-Amino Acid Model Systems

System Temperature Range (°C) Measured Parameter Kinetic Model/Value Reference(s)
Fructose/Glycine 45-90 Brown Color Development (A420) Logarithm-order kinetics with respect to fructose concentration. [11][12]
Fructose/Glycine 45-90 System pH Decrease First-order kinetics with respect to fructose concentration. [11][12]

| Fructose/Glutamic Acid | 50, 85, 100 | Melanoidin Formation (A405) | Color intensity increased directly with temperature and time. |[8] |

Experimental Protocols

Protocol for Synthesis: Reflux Method

This protocol describes a general laboratory method for the synthesis of Amadori compounds like fructose-glutamic acid.[2]

Materials:

  • D-Fructose

  • L-Glutamic Acid

  • Anhydrous Methanol (B129727)

  • Glacial Acetic Acid (catalyst)

  • Reflux apparatus, magnetic stirrer, heating mantle

  • Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

  • Reactant Mixture: Suspend equimolar amounts of D-fructose and L-glutamic acid in anhydrous methanol in a round-bottom flask.

  • Catalyst Addition: Add a catalytic amount (e.g., 0.1-0.5% molar equivalent) of glacial acetic acid to the suspension.

  • Reflux: Heat the mixture to reflux (approximately 65°C for methanol) with constant, vigorous stirring.

  • Monitoring: Monitor the reaction progress periodically (e.g., every few hours) using TLC. The product, being more polar than the reactants, will have a different Rf value.

  • Work-up: Once the reaction is complete (as indicated by the consumption of limiting reactant on TLC), cool the mixture. The product can be purified using techniques such as column chromatography or recrystallization.

Protocol for Quantification by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of fructose-glutamic acid in complex matrices.[1][13] The use of a stable isotope-labeled internal standard, such as Fructose-glutamic Acid-D5, is crucial for correcting matrix effects and ensuring high accuracy.[13]

Experimental_Workflow start Sample (e.g., Food Matrix, Serum) homogenize 1. Sample Preparation (Homogenization / Protein Precipitation) start->homogenize centrifuge 2. Centrifugation (e.g., 10,000 x g, 15 min, 4°C) homogenize->centrifuge spike 3. Spiking with Internal Standard (e.g., Fructose-glutamic Acid-D5) centrifuge->spike spe 4. Solid-Phase Extraction (SPE) Cleanup (e.g., Mixed-Mode Cation Exchange) spike->spe analyze 5. LC-MS/MS Analysis (HILIC or RP Column, ESI+, MRM) spe->analyze quantify 6. Data Processing & Quantification (Calibration Curve) analyze->quantify

Caption: General experimental workflow for the quantification of Fructose-glutamic acid.

Detailed Steps (Adapted from food matrix protocol): [13]

  • Homogenization: Homogenize 1 gram of the sample with 5 mL of an extraction solvent (e.g., 50:50 v/v methanol/water with 0.1% formic acid).

  • Centrifugation: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet solids.

  • Internal Standard Spiking: Transfer a known volume (e.g., 1 mL) of the supernatant to a new tube and add a precise amount of the internal standard working solution (e.g., 20 µL of 100 ng/mL Fructose-glutamic Acid-D5).

  • Solid Phase Extraction (SPE):

    • Condition: Condition a mixed-mode cation exchange SPE cartridge with methanol, followed by water.

    • Load: Load the spiked supernatant onto the cartridge.

    • Wash: Wash the cartridge sequentially with 0.1% formic acid in water and then with methanol to remove interferences.

    • Elute: Elute the target analytes (fructose-glutamic acid and its deuterated standard) with 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 200 µL) of the initial mobile phase (e.g., 80:20 v/v acetonitrile/water). Filter through a 0.22 µm syringe filter before injection.

Table 3: Typical LC-MS/MS Instrumental Parameters

Parameter Typical Setting Purpose
Chromatography System UPLC / HPLC Separates analyte from matrix components.
Column HILIC (Hydrophilic Interaction) or Reversed-Phase (RP) C18 HILIC is often preferred for retaining highly polar Amadori products.
Mobile Phase Gradient of Acetonitrile and Water with 0.1% Formic Acid Provides efficient elution and separation.
Ionization Source Electrospray Ionization (ESI), Positive Mode Protonates the analyte for detection ([M+H]+).
Detection Mode Multiple Reaction Monitoring (MRM) Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.
Precursor Ion (Q1) m/z 292.1 (for Fructose-glutamic acid) The mass-to-charge ratio of the protonated parent molecule.

| Product Ion (Q3) | m/z 84 (Characteristic glutamic acid fragment) | A specific fragment ion generated by collision-induced dissociation, used for confirmation. |

Conclusion

The formation of fructose-glutamic acid is a fundamental process in the early stages of the Maillard reaction, governed by a well-defined mechanism of condensation and rearrangement. The reaction's progression is intricately linked to key parameters such as temperature, pH, and reactant concentrations, providing opportunities for its control in both food processing and research applications. For professionals in drug development, understanding this reaction is relevant to the study of in-vivo glycation processes. The robust analytical methodologies, particularly LC-MS/MS with stable isotope dilution, allow for precise and accurate quantification, enabling detailed kinetic studies and quality control. The technical information and protocols provided herein serve as a foundational guide for researchers and scientists working to understand and manipulate this important chemical transformation.

References

The Dual Role of Fructose-Glutamic Acid-13C6: A Technical Guide to Metabolic Pathway Tracing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role of 13C-labeled fructose (B13574) in metabolic pathway tracing, with a specific focus on its relationship with glutamic acid. The query "Fructose-glutamic acid-13C6" encompasses two distinct but related areas of metabolic research: the use of uniformly carbon-13 labeled fructose ([U-13C6]-fructose) as a tracer to follow the metabolic fate of the fructose molecule itself, and the study of fructose-glutamic acid, an Amadori product formed during the Maillard reaction. This guide will elucidate both aspects, providing detailed experimental protocols, quantitative data, and pathway visualizations to empower researchers in their metabolic investigations.

Part 1: [U-13C6]-Fructose as a Tracer for Metabolic Pathways

The use of stable isotope-labeled tracers, such as [U-13C6]-fructose, is a powerful technique to quantitatively trace the metabolic fate of substrates through various biochemical pathways. By introducing fructose with all six of its carbon atoms labeled with 13C, researchers can track the incorporation of these labeled carbons into downstream metabolites using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. This approach provides invaluable insights into the contributions of fructose to glycolysis, the tricarboxylic acid (TCA) cycle, and anabolic processes like de novo fatty acid and amino acid synthesis.[1]

Metabolic Fate of Fructose in Human Adipocytes

A significant application of [U-13C6]-fructose tracing has been in understanding the metabolic effects of fructose in various cell types, including human adipocytes. Studies have shown that fructose is readily taken up by adipocytes and metabolized, contributing to anabolic processes.[2] Upon entering the cell, fructose is phosphorylated to fructose-6-phosphate (B1210287) by hexokinase in tissues lacking fructokinase.[3] It then proceeds through glycolysis to produce pyruvate (B1213749). This pyruvate can then enter the TCA cycle through two primary routes: conversion to acetyl-CoA by pyruvate dehydrogenase (PDH) or conversion to oxaloacetate by pyruvate carboxylase (PC).[1]

The analysis of 13C enrichment in glutamate (B1630785), a key metabolite derived from the TCA cycle intermediate α-ketoglutarate, allows for the dissection of these pathway activities. The specific isotopomers of glutamate formed are indicative of the entry route of fructose-derived carbons into the TCA cycle.[1]

Fructose_Metabolism cluster_glycolysis Glycolysis cluster_tca TCA Cycle Fructose_13C6 [U-13C6]-Fructose F6P_13C6 Fructose-6-Phosphate (13C6) Fructose_13C6->F6P_13C6 Hexokinase Pyruvate_13C3 Pyruvate (13C3) F6P_13C6->Pyruvate_13C3 AcetylCoA_13C2 Acetyl-CoA (13C2) Pyruvate_13C3->AcetylCoA_13C2 PDH Oxaloacetate_13C4 Oxaloacetate (13C4) Pyruvate_13C3->Oxaloacetate_13C4 PC Citrate_13C6 Citrate (13C6) AcetylCoA_13C2->Citrate_13C6 Oxaloacetate_13C4->Citrate_13C6 aKG_13C5 α-Ketoglutarate (13C5) Citrate_13C6->aKG_13C5 Glutamate_13C5 Glutamate (13C5) aKG_13C5->Glutamate_13C5 Fatty_Acid_Synthesis Fatty_Acid_Synthesis Glutamate_13C5->Fatty_Acid_Synthesis Anabolic Processes

Caption: Metabolic fate of [U-13C6]-fructose into glutamate.

Quantitative Data from [U-13C6]-Fructose Tracing Studies

The following table summarizes the formation of specific glutamate isotopomers from [U-13C6]-fructose, which can be used to infer the relative activities of the PDH and PC pathways.

Glutamate IsotopomerLabeled CarbonsMetabolic Pathway IndicatedSignificance
M+2 Glutamate[4,5-13C2]-glutamatePyruvate Dehydrogenase (PDH)Indicates catabolic use of fructose for energy production.[1]
M+3 Glutamate[3-13C1]-glutamate from [3-13C1]-oxaloacetatePyruvate Carboxylase (PC)Indicates anabolic use of fructose for gluconeogenesis and fatty acid synthesis.[1]
M+4 Glutamate-PC and PDH pathwaysMeasures the anabolic use of fructose-derived pyruvate for both oxaloacetate and acetyl-CoA production.[1]
Experimental Protocols

This protocol is adapted from studies on human adipocytes.[1]

  • Cell Culture and Differentiation:

    • Culture human preadipocytes (e.g., Simpson-Golabi-Behmel Syndrome (SGBS) cells) under standard conditions.

    • Induce differentiation into mature adipocytes using appropriate differentiation media.

  • Stable Isotope Labeling:

    • On the day of the experiment, replace the culture medium with fresh medium containing a range of [U-13C6]-d-fructose concentrations (e.g., 0.1 mM to 10 mM).

    • Incubate the cells for a defined period (e.g., 24 hours) to allow for the incorporation of the labeled fructose into intracellular metabolites.

  • Metabolite Extraction:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Quench metabolism and extract metabolites by adding a cold solvent mixture (e.g., methanol:water:chloroform).

    • Collect the polar metabolite-containing aqueous phase after centrifugation.

  • Sample Derivatization for GC-MS Analysis of Glutamate:

    • Dry the aqueous extract under a stream of nitrogen.

    • Derivatize the dried residue to form a volatile ester of glutamate (e.g., tert-butyldimethylsilyl (TBDMS) derivative).

    • For analysis of glutamate isotopomers, treat the sample with dichloromethane (B109758) and trifluoroacetic anhydride (B1165640) to form TAB-glutamate.[1]

  • GC-MS Analysis:

    • Analyze the derivatized samples using a gas chromatograph coupled to a mass spectrometer (GC-MS).

    • Monitor the mass-to-charge ratios (m/z) corresponding to the different isotopomers of the derivatized glutamate.

    • Calculate the fractional abundance of each isotopologue to determine the 13C enrichment.[4]

Experimental_Workflow_1 Start Start: Differentiated Adipocytes Labeling Incubate with [U-13C6]-Fructose Start->Labeling Extraction Metabolite Extraction (Methanol/Water/Chloroform) Labeling->Extraction Derivatization Derivatization for GC-MS Analysis Extraction->Derivatization Analysis GC-MS Analysis of Glutamate Isotopomers Derivatization->Analysis End End: Data Interpretation Analysis->End

Caption: Workflow for [U-13C6]-fructose tracing in adipocytes.

Part 2: Fructose-Glutamic Acid as a Maillard Reaction Product

Fructose-glutamic acid is an Amadori product formed through the non-enzymatic Maillard reaction between fructose and the amino acid glutamic acid.[5][6] This reaction is prevalent in food chemistry, contributing to the color and flavor of cooked foods, but it also occurs endogenously.[7] The accumulation of Maillard reaction products, and their subsequent degradation into advanced glycation end-products (AGEs), is implicated in the pathophysiology of various diseases.[8]

In the context of stable isotope labeling, deuterated Fructose-Glutamic Acid (e.g., Fructose-glutamic Acid-D5) is commonly used as an internal standard for the accurate quantification of the unlabeled compound in complex matrices like food.[5][9] While the direct use of this compound as a metabolic tracer is not widely documented in the reviewed literature, it is hypothesized that upon cellular uptake, this adduct may be catabolized back into fructose and glutamic acid, which would then enter their respective metabolic pathways.

Maillard_Reaction Fructose Fructose Schiff_Base Schiff Base Fructose->Schiff_Base Glutamic_Acid Glutamic Acid Glutamic_Acid->Schiff_Base Amadori_Product Fructose-Glutamic Acid (Amadori Product) Schiff_Base->Amadori_Product Amadori Rearrangement AGEs Advanced Glycation End-products (AGEs) Amadori_Product->AGEs

Caption: Formation of Fructose-Glutamic Acid via the Maillard Reaction.

Experimental Protocols

This protocol provides a method for the quantification of fructose-glutamic acid using a stable isotope dilution assay with a deuterated internal standard.[5][6]

  • Sample Preparation:

    • Homogenize solid food samples or use liquid samples directly.

    • Weigh 1 gram of the homogenized sample into a centrifuge tube.

    • Add a known amount of the internal standard (Fructose-glutamic Acid-D5).

    • Extract the analytes using a solvent mixture (e.g., acetonitrile (B52724) and water).

    • Induce phase separation by adding salts (e.g., MgSO₄ and NaCl).

    • Perform a dispersive solid-phase extraction (d-SPE) cleanup on the acetonitrile layer using a sorbent like primary secondary amine (PSA).

  • LC-MS/MS Analysis:

    • Reconstitute the dried extract in the initial mobile phase.

    • Inject the sample into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

    • Use a suitable column for separation (e.g., a C18 column).

    • Set up a multiple reaction monitoring (MRM) method to detect the specific precursor and product ions for both fructose-glutamic acid and its deuterated internal standard.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Fructose-Glutamic Acid310.1130.1, 84.1
Fructose-Glutamic Acid-D5315.1135.1, 89.1

Note: These are proposed transitions and require optimization.[9]

  • Data Analysis:

    • Integrate the peak areas for the MRM transitions of the analyte and the internal standard.

    • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

    • Calculate the concentration of fructose-glutamic acid in the samples from the calibration curve.

Experimental_Workflow_2 Start Start: Food Sample Homogenization Homogenization Start->Homogenization Spiking Spike with Internal Standard (D5) Homogenization->Spiking Extraction Solvent Extraction Spiking->Extraction Cleanup d-SPE Cleanup Extraction->Cleanup Analysis LC-MS/MS Analysis Cleanup->Analysis End End: Quantification Analysis->End

Caption: Workflow for Fructose-Glutamic Acid quantification.

Conclusion

The investigation of "this compound" reveals two significant areas of metabolic research. The use of [U-13C6]-fructose as a metabolic tracer provides a powerful tool to elucidate the intricate pathways of fructose metabolism and its contribution to key cellular processes, including the synthesis of glutamate. Concurrently, the study of fructose-glutamic acid as a Maillard reaction product is crucial for understanding the implications of non-enzymatic glycation in both food science and disease pathology. This guide has provided the foundational knowledge, experimental frameworks, and quantitative insights to aid researchers in leveraging these methodologies for their specific research questions in the dynamic field of metabolic research.

References

An In-Depth Technical Guide: Fructose-glutamic acid-13C6 as a Tracer for Glycation Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of the use of Fructose-glutamic acid-13C6 as a stable isotope-labeled tracer for the quantitative analysis of protein glycation, a critical post-translational modification implicated in aging and various pathologies.

Introduction to Protein Glycation and the Role of Fructose (B13574)

Protein glycation is a non-enzymatic reaction between reducing sugars, such as glucose and fructose, and the free amino groups of proteins, lipids, and nucleic acids.[1] This process, also known as the Maillard reaction, initially forms early glycation products like Schiff bases and Amadori or Heyns products.[1][2] Over time, these early products undergo a series of complex reactions, including rearrangements, dehydrations, and condensations, to form irreversible structures known as Advanced Glycation End-products (AGEs).[1][3]

The accumulation of AGEs is a hallmark of aging and is accelerated in conditions of hyperglycemia, such as diabetes mellitus.[4][5] AGEs can alter the structure and function of proteins, leading to tissue damage and contributing to the pathogenesis of numerous diseases, including cardiovascular disease, nephropathy, and neurodegenerative disorders.[4][6]

While glucose is the most abundant reducing sugar in the body, fructose has been shown to be a significantly more potent glycating agent, reacting with proteins at a rate approximately ten times faster than glucose.[7][8] Fructose can be generated endogenously through the polyol pathway, and its intracellular concentration can be significantly elevated in diabetic patients.[9] Given the heightened reactivity of fructose, understanding its specific contribution to the glycation landscape is of paramount importance.

Stable isotope-labeled tracers are powerful tools for elucidating metabolic pathways and quantifying the formation of specific biomolecules.[10] this compound is a novel tracer designed for the precise and accurate quantification of early-stage fructose-mediated glycation. By incorporating a stable isotope label (13C6 on the fructose moiety), this tracer can be distinguished from its naturally abundant (12C) counterpart by mass spectrometry, enabling its use as an internal standard for accurate quantification in complex biological matrices.[11][12] This guide details the application of this compound in glycation research, from experimental design to data analysis.

The Chemistry of Fructose-Mediated Glycation

The initial step in the Maillard reaction involves the condensation of the carbonyl group of a reducing sugar with a free amino group of an amino acid, such as the epsilon-amino group of a lysine (B10760008) residue or the side chain of glutamic acid. In the case of fructose, a ketose, this reaction leads to the formation of a Schiff base, which then undergoes a rearrangement to form a more stable ketoamine known as a Heyns product.[13][14] Fructose-glutamic acid is an example of such a Heyns product.

The formation of the Heyns product is a critical early step in the cascade of reactions that ultimately leads to the formation of AGEs. By using this compound as a tracer, researchers can specifically track the fate of fructose in these initial glycation events.

Experimental Protocols

In Vitro Glycation of a Model Protein

This protocol describes a typical experiment to quantify the formation of fructose-glutamic acid adducts on a model protein, such as Bovine Serum Albumin (BSA).

Materials:

  • Bovine Serum Albumin (BSA)

  • Fructose-13C6

  • Glutamic Acid

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sodium azide (B81097)

  • Trichloroacetic acid (TCA)

  • Protease (e.g., Pronase)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • LC-MS grade solvents (water, acetonitrile, formic acid)

Procedure:

  • Preparation of Glycation Reaction: In a sterile microcentrifuge tube, prepare a reaction mixture containing BSA (10 mg/mL), Fructose-13C6 (50 mM), and glutamic acid (50 mM) in PBS (pH 7.4). Add sodium azide to a final concentration of 0.02% to prevent microbial growth.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 24, 48, 72 hours). A control reaction without Fructose-13C6 and glutamic acid should be run in parallel.

  • Protein Precipitation: After incubation, precipitate the protein by adding an equal volume of cold 10% TCA. Vortex and incubate on ice for 30 minutes.

  • Pelleting and Washing: Centrifuge at 14,000 x g for 10 minutes at 4°C. Discard the supernatant and wash the protein pellet twice with cold acetone.

  • Protein Hydrolysis: Resuspend the protein pellet in 6 M HCl and hydrolyze at 110°C for 24 hours.

  • Sample Cleanup: Neutralize the hydrolysate with 6 M NaOH. Desalt the sample using a C18 SPE cartridge. Elute the glycated amino acids with 50% acetonitrile.

  • LC-MS/MS Analysis: Analyze the purified sample by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

LC-MS/MS Quantification of this compound

Instrumentation:

  • A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole).

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A linear gradient from 2% to 50% B over 10 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

MS/MS Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Specific precursor-to-product ion transitions for both the 13C6-labeled and unlabeled Fructose-glutamic acid would need to be determined experimentally. As a starting point, fragmentation would likely involve the loss of water and parts of the sugar moiety.

  • Data Analysis: The concentration of the Fructose-glutamic acid adduct is calculated by comparing the peak area ratio of the endogenous (unlabeled) analyte to the 13C6-labeled internal standard against a calibration curve.[13]

Data Presentation

The quantitative data obtained from these experiments can be summarized in tables for clear interpretation and comparison.

Incubation Time (hours) Concentration of Fructose-glutamic acid Adduct (µmol/mg BSA)
00
241.5 ± 0.2
483.2 ± 0.3
725.8 ± 0.5
Table 1: Time-dependent formation of Fructose-glutamic acid adducts on BSA.
Condition Relative Adduct Formation (%)
Control100
+ Aminoguanidine (10 mM)45 ± 5
+ Pyridoxamine (10 mM)62 ± 7
Table 2: Effect of glycation inhibitors on the formation of Fructose-glutamic acid adducts.

Visualization of Pathways and Workflows

Maillard Reaction Pathway for Fructose

Maillard_Reaction Fructose Fructose (Ketose) SchiffBase Schiff Base (unstable) Fructose->SchiffBase + Amino Group AminoAcid Amino Acid (e.g., Glutamic Acid) AminoAcid->SchiffBase HeynsProduct Heyns Product (Fructose-glutamic acid) SchiffBase->HeynsProduct Heyns Rearrangement AGEs Advanced Glycation End-products (AGEs) HeynsProduct->AGEs Further Reactions

Initial steps of the Maillard reaction with fructose.
Experimental Workflow for Glycation Analysis

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Incubation In Vitro Glycation (Protein + Fructose-13C6-Glu) Hydrolysis Protein Hydrolysis Incubation->Hydrolysis Cleanup SPE Cleanup Hydrolysis->Cleanup LC_MS LC-MS/MS Analysis Cleanup->LC_MS Data Data Processing & Quantification LC_MS->Data

Workflow for tracer-based glycation analysis.
AGE-RAGE Signaling Pathway

AGE_RAGE_Pathway AGEs AGEs (from Fructose precursors) RAGE RAGE Receptor AGEs->RAGE Binding NFkB NF-κB Activation RAGE->NFkB OxidativeStress Oxidative Stress (ROS Production) RAGE->OxidativeStress Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Cytokines CellularResponse Cellular Dysfunction & Inflammation Cytokines->CellularResponse OxidativeStress->CellularResponse

AGE-RAGE signaling leading to inflammation.

Conclusion

The use of this compound as a stable isotope-labeled tracer represents a significant advancement in the study of protein glycation. This tool allows for the precise and accurate quantification of early-stage fructose-mediated glycation, providing valuable insights into the specific role of fructose in the development of AGEs and associated pathologies. The experimental protocols and analytical methods outlined in this guide provide a robust framework for researchers to investigate the kinetics of fructose glycation, screen for potential inhibitors, and ultimately enhance our understanding of the molecular mechanisms underlying age-related and metabolic diseases.

References

An In-depth Technical Guide on the Cellular Mechanism of Action of Fructose and its Metabolites using 13C Isotope Tracing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating global prevalence of metabolic diseases has intensified the scientific focus on the cellular and molecular impacts of dietary components, with fructose (B13574) being of particular interest.[1][2] While traditionally viewed as a simple energy substrate, emerging evidence reveals that fructose and its metabolites are active signaling molecules that can modulate a variety of cellular processes. The use of stable isotope tracing, particularly with uniformly labeled [U-13C6]-D-fructose, has been pivotal in elucidating the metabolic fate and signaling functions of fructose within cells.[1][3]

This technical guide provides a comprehensive overview of the mechanism of action of fructose at the cellular level, with a specific focus on its conversion to and relationship with glutamic acid, as traced by 13C labeling. We will delve into the cellular uptake, metabolic pathways, and signaling cascades affected by fructose metabolism. This document synthesizes key findings from recent studies, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing complex pathways and workflows to support the needs of researchers, scientists, and drug development professionals. While the direct cellular action of a pre-formed "fructose-glutamic acid" conjugate is primarily associated with taste perception, this guide will focus on the intracellular metabolic journey of fructose leading to the synthesis of labeled glutamic acid and other critical biomolecules.

Cellular Uptake and Transport of Fructose

The entry of fructose into cells is primarily mediated by specific members of the facilitative glucose transporter (GLUT) family, which belong to the major facilitator superfamily (MFS) of transporters.[4]

  • GLUT5: This transporter is the principal and most specific transporter for fructose.[5] Its expression and activity are regulated by dietary fructose levels, with chronic exposure leading to an upregulation of GLUT5, particularly in the small intestine.[4] Fructose uptake via GLUT5 is a passive process, driven by the concentration gradient of fructose across the cell membrane.[4]

  • Other GLUT Transporters: While GLUT5 is the main fructose transporter, other GLUTs, such as GLUT2, can also transport fructose, although with lower affinity. The expression of these transporters is tissue-specific, influencing the systemic distribution and metabolism of fructose.

The mechanism of transport involves a conformational change in the transporter protein upon fructose binding, facilitating its translocation across the membrane.[4]

Metabolic Fate of Fructose-13C6 in Cells

Upon entering the cell, [U-13C6]-fructose is rapidly phosphorylated and enters central carbon metabolism. Its metabolic fate has been extensively studied in various cell types, including adipocytes, and involves several key pathways.[1][3]

  • Phosphorylation: In extrahepatic tissues like adipose tissue, fructose is primarily phosphorylated by hexokinase to fructose-6-phosphate, which then enters the glycolytic pathway.[5]

  • Glycolysis: Fructose-6-phosphate is further metabolized through glycolysis to produce pyruvate-13C3.

  • Tricarboxylic Acid (TCA) Cycle: Pyruvate-13C3 enters the mitochondria and is converted to acetyl-CoA-13C2 via the pyruvate (B1213749) dehydrogenase (PDH) reaction or to oxaloacetate-13C3 via the pyruvate carboxylase (PC) reaction.[3] These labeled intermediates then enter the TCA cycle.

  • Anabolic Synthesis: The 13C-labeled intermediates from the TCA cycle serve as precursors for various anabolic processes:

    • Glutamate (B1630785) Synthesis: The TCA cycle intermediate α-ketoglutarate-13C5 can be transaminated to form glutamate-13C5. Studies in human adipocytes have shown a significant increase in extracellular [13C]-glutamate upon exposure to [U-13C6]-fructose, indicating a robust stimulation of this anabolic pathway.[3]

    • De Novo Fatty Acid Synthesis: Acetyl-CoA-13C2 derived from fructose can be used for the synthesis of fatty acids, such as palmitate-13C16.[3] Research has demonstrated that fructose is a potent lipogenic substrate in adipocytes, leading to a significant increase in intracellular [13C]-palmitate.[3]

Data Presentation: Metabolic Flux of [U-13C6]-Fructose in Human Adipocytes

The following table summarizes the quantitative data on the metabolic fate of fructose in human adipocytes, highlighting the significant increase in anabolic processes.

Metabolic EndpointFold Change vs. ControlSignificanceReference
Extracellular [13C]-Glutamate7.2Significant at ≥2.5 mM fructose[3]
Pyruvate Dehydrogenase (PDH) FluxNearly 4-fold increase-[3]
Pyruvate Carboxylase (PC) Flux-0.32-fold decrease-[3]
Fatty Acid Synthase4.33-fold increase-[3]
Intracellular [13C]-Palmitate4.8-fold increaseStatistically significant[3]

Signaling Pathways Modulated by Fructose Metabolism

Fructose and its metabolites can act as signaling molecules, influencing key cellular pathways that regulate cell growth, proliferation, and metabolism.

MTOR Signaling Pathway

The mechanistic target of rapamycin (B549165) (MTOR) pathway is a central regulator of cell growth and proliferation. Studies in porcine trophectoderm cells have shown that fructose can activate the MTOR signaling pathway.[6] This activation is mediated through the hexosamine biosynthesis pathway (HBP) and leads to the phosphorylation of key downstream effectors of MTOR, including RPS6K and EIF4EBP1, ultimately stimulating cell proliferation.[6]

MTOR_Signaling Fructose Fructose HBP Hexosamine Biosynthesis Pathway (HBP) Fructose->HBP MTORC1 MTORC1 HBP->MTORC1 RPS6K RPS6K MTORC1->RPS6K EIF4EBP1 EIF4EBP1 MTORC1->EIF4EBP1 Proliferation Cell Proliferation RPS6K->Proliferation EIF4EBP1->Proliferation |

Fructose-induced MTOR signaling pathway.
Umami Taste Transduction Pathway

While not an intracellular mechanism of action in the metabolic sense, the interaction of fructose-glutamic acid with taste receptors is a key signaling event. Fructose-glutamic acid, an Amadori rearrangement product formed during the Maillard reaction, is a potent contributor to umami (savory) taste.[7] This taste perception is mediated by the T1R1/T1R3 G protein-coupled receptor on taste buds.[7] Binding of fructose-glutamic acid to this receptor initiates a downstream signaling cascade involving G proteins, phospholipase Cβ2 (PLCβ2), and inositol (B14025) triphosphate (IP3), leading to an increase in intracellular calcium and neurotransmitter release, which signals the umami taste to the brain.[7]

Umami_Pathway FG Fructose-Glutamic Acid T1R1_T1R3 T1R1/T1R3 Receptor FG->T1R1_T1R3 G_Protein G Protein (Gustducin) T1R1_T1R3->G_Protein PLCB2 PLCβ2 G_Protein->PLCB2 PIP2 PIP2 PLCB2->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Ca2_release Ca²⁺ Release ER->Ca2_release TRPM5 TRPM5 Channel Ca2_release->TRPM5 Depolarization Cell Depolarization TRPM5->Depolarization Neurotransmitter Neurotransmitter Release Depolarization->Neurotransmitter Umami_Signal Umami Signal to Brain Neurotransmitter->Umami_Signal

Umami taste transduction pathway.

Experimental Protocols

Protocol for Stable Isotope Tracer Studies with [U-13C6]-D-Fructose in Cell Culture

This protocol is adapted from studies on human adipocytes.[3]

Objective: To trace the metabolic fate of fructose in cultured cells.

Materials:

  • Differentiating or differentiated adipocytes in culture.

  • [U-13C6]-D-fructose.

  • Cell culture medium and supplements.

  • GC-MS or LC-MS/MS for metabolite analysis.

Methodology:

  • Cell Culture: Culture human adipocytes to the desired stage of differentiation.

  • Tracer Incubation: Replace the culture medium with a medium containing a range of concentrations of [U-13C6]-D-fructose (e.g., 0 mM, 2.5 mM, 5 mM, 10 mM).

  • Incubation: Incubate the cells for a specified period (e.g., 24-48 hours) to allow for the uptake and metabolism of the labeled fructose.

  • Metabolite Extraction:

    • Extracellular Metabolites: Collect the culture medium.

    • Intracellular Metabolites: Wash the cells with ice-cold PBS, and then lyse the cells and extract the metabolites using a suitable solvent (e.g., methanol/water/chloroform).

  • Sample Preparation: Prepare the extracted metabolites for analysis. This may involve derivatization for GC-MS analysis.

  • Metabolite Analysis: Analyze the samples using GC-MS or LC-MS/MS to identify and quantify the 13C-labeled metabolites (e.g., glutamate, palmitate, lactate).

  • Data Analysis: Calculate the fold changes in labeled metabolites compared to the control (0 mM fructose) to determine the metabolic flux.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_tracer_incubation Tracer Incubation cluster_metabolite_extraction Metabolite Extraction cluster_analysis Analysis Culture Culture Adipocytes Incubate Incubate with [U-13C6]-Fructose Culture->Incubate Extract_Extra Collect Extracellular Metabolites Incubate->Extract_Extra Extract_Intra Extract Intracellular Metabolites Incubate->Extract_Intra Analyze GC-MS or LC-MS/MS Analysis Extract_Extra->Analyze Extract_Intra->Analyze Data_Analysis Data Analysis Analyze->Data_Analysis

Experimental workflow for 13C tracer studies.
Protocol for In Vivo Infusion of D-Fructose-13C6 in Rodent Models

This protocol provides a framework for studying the systemic metabolism of fructose in vivo.[8]

Objective: To investigate the in vivo metabolic fate of fructose.

Materials:

  • Rodent model (e.g., mice, rats).

  • D-Fructose-13C6.

  • Sterile 0.9% saline.

  • Infusion pump.

  • Catheters.

  • Blood collection supplies.

  • Tissue collection supplies.

Methodology:

  • Animal Preparation:

    • Acclimatize animals for at least one week.

    • Fast animals for 4-6 hours before the infusion.

    • Surgically implant a catheter into the tail vein.

  • Tracer Solution Preparation: Prepare a sterile stock solution of D-Fructose-13C6 in 0.9% saline.

  • Infusion Procedure:

    • Administer an initial bolus of the D-Fructose-13C6 solution (e.g., 0.2 - 0.4 mg/g body weight) over 1 minute.

    • Immediately begin a continuous infusion at a rate of 0.01 - 0.02 mg/g/min for the desired duration (e.g., 30-120 minutes).

  • Sample Collection:

    • Blood Sampling: Collect blood samples at various time points. Separate plasma and store at -80°C.

    • Tissue Collection: At the end of the infusion, euthanize the animal and collect tissues of interest (e.g., liver, adipose tissue, muscle). Flash-freeze tissues in liquid nitrogen and store at -80°C.

  • Metabolite Analysis: Analyze plasma and tissue samples for 13C-labeled metabolites using mass spectrometry.

Protocol for Quantification of Fructose-Glutamic Acid by LC-MS/MS

This protocol is designed for the accurate quantification of fructose-glutamic acid in various matrices.[7][9]

Objective: To quantify the concentration of fructose-glutamic acid.

Materials:

  • Sample matrix (e.g., food homogenate, biological sample).

  • Fructose-glutamic acid standard.

  • Fructose-glutamic acid-D5 (internal standard).

  • Acetonitrile (B52724), methanol, formic acid (LC-MS grade).

  • Anhydrous magnesium sulfate (B86663) (MgSO₄), sodium chloride (NaCl).

  • Primary Secondary Amine (PSA) sorbent for dispersive SPE (d-SPE).

  • LC-MS/MS system.

Methodology:

  • Sample Preparation:

    • Homogenize solid samples.

    • Weigh 1 g of the homogenized sample.

    • Add 100 µL of the internal standard spiking solution (1 µg/mL).

    • Add 10 mL of ultrapure water and 10 mL of acetonitrile.

    • Add 4 g of MgSO₄ and 0.5 g of NaCl to induce phase separation.

    • Vortex and centrifuge.

  • Dispersive SPE (d-SPE) Cleanup:

    • Transfer an aliquot of the upper acetonitrile layer.

    • Add PSA sorbent and anhydrous MgSO₄.

    • Vortex and centrifuge.

  • Final Preparation:

    • Evaporate the supernatant to dryness.

    • Reconstitute the residue in the initial mobile phase.

    • Filter the sample before injection into the LC-MS/MS system.

  • LC-MS/MS Analysis:

    • Perform chromatographic separation using a suitable LC column.

    • Detect and quantify fructose-glutamic acid and its internal standard using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

  • Quantification: Generate a calibration curve using standards of known concentrations to quantify the fructose-glutamic acid in the sample.

Conclusion

The use of 13C-labeled fructose has provided profound insights into the cellular mechanisms of fructose action, revealing its role not only as an energy source but also as a potent modulator of anabolic pathways and cellular signaling. In human adipocytes, fructose robustly stimulates the synthesis of glutamate and fatty acids, highlighting its contribution to metabolic reprogramming.[1][3] Furthermore, fructose metabolism can influence key signaling pathways such as the MTOR pathway, linking nutrient availability to cell growth and proliferation.[6]

This technical guide has provided a detailed overview of the cellular uptake, metabolic fate, and signaling functions of fructose, supported by quantitative data, experimental protocols, and visual diagrams. For researchers, scientists, and drug development professionals, a thorough understanding of these mechanisms is crucial for developing strategies to mitigate the adverse health effects associated with excessive fructose consumption and for exploring potential therapeutic interventions targeting these pathways. The methodologies and data presented herein serve as a valuable resource for advancing research in this critical area of metabolic science.

References

An In-depth Technical Guide to the Physico-chemical Properties of Fructose-glutamic acid-13C6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physico-chemical properties, synthesis, analytical methodologies, and biological significance of Fructose-glutamic acid-13C6. This stable isotope-labeled compound serves as an invaluable tool in metabolic research, food science, and drug development, particularly in studies involving glycation and the Maillard reaction.

Core Physico-chemical Properties

This compound is the 13C isotopically labeled form of fructose-glutamic acid, an Amadori product formed from the non-enzymatic reaction between fructose (B13574) and glutamic acid.[1] The incorporation of six 13C atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification or a tracer for metabolic flux analysis.[2][3]

Table 1: General and Physico-chemical Properties of this compound and its Unlabeled Analog.

PropertyThis compoundFructose-glutamic acid (unlabeled)Data Source(s)
Chemical Formula C₅¹³C₆H₁₉NO₉C₁₁H₁₉NO₉[2][3]
Molecular Weight 315.23291.25[2][3][4]
CAS Number 1083053-45-531105-01-8[2][3]
Appearance White crystalline solidWhite crystalline solid[5][6]
Solubility Highly soluble in waterHighly soluble in water[5][6]
SMILES O[13CH2]--INVALID-LINK----INVALID-LINK----INVALID-LINK--=O)CCC(O)=O)=O">13C@HOO=C(O)CCC(NCC(=O)C(O)C(O)C(O)CO)C(=O)O[2][7]
InChIKey PUFNBARRTADWAC-AJGMQJJTSA-NPUFNBARRTADWAC-AJGMQJJTSA-N[7]

Formation and Synthesis

Fructose-glutamic acid is formed through the Maillard reaction, a non-enzymatic browning process that occurs between a reducing sugar (fructose) and an amino acid (glutamic acid).[8] The initial step is the condensation of the carbonyl group of fructose with the amino group of glutamic acid to form a Schiff base, which then undergoes an Amadori rearrangement to yield the more stable 1-amino-1-deoxy-2-ketose, in this case, Fructose-glutamic acid.[8][9]

The synthesis of this compound involves reacting D-Fructose (U-¹³C₆) with L-glutamic acid.[10] A common laboratory-scale synthesis method is the reflux method.[11]

Synthesis Workflow

G Figure 1: Synthesis of Fructose-glutamic acid-¹³C₆ Reactants D-Fructose (U-¹³C₆) + L-Glutamic Acid Suspension Suspend in anhydrous methanol (B129727) Reactants->Suspension Catalyst Add catalytic amount of glacial acetic acid Suspension->Catalyst Reflux Heat to reflux with stirring Catalyst->Reflux Monitoring Monitor reaction via TLC Reflux->Monitoring Cooling Cool the reaction mixture Monitoring->Cooling Reaction complete SolventRemoval Remove methanol under reduced pressure Cooling->SolventRemoval CrudeProduct Crude Product (viscous syrup) SolventRemoval->CrudeProduct Purification Purification CrudeProduct->Purification

Caption: General workflow for the synthesis of Fructose-glutamic acid-¹³C₆.

Experimental Protocols

The accurate quantification of Fructose-glutamic acid in biological or food matrices typically requires robust analytical methods to overcome matrix effects.[4] The use of a stable isotope-labeled internal standard like this compound is the gold standard for such analyses.[4]

Quantification by LC-MS/MS

A widely used method for the quantification of Fructose-glutamic acid is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a stable isotope dilution assay.[8]

Table 2: Typical LC-MS/MS Instrumental Parameters.

ParameterSettingData Source(s)
Chromatography System HPLC or UHPLC
Column HILIC Column (e.g., 2.1 x 100 mm, 1.7 µm)[8]
Ionization Mode Electrospray Ionization, Positive (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)[8]
Precursor Ion (m/z) for this compound 316.2 (calculated [M+H]⁺)N/A
Precursor Ion (m/z) for Fructose-glutamic acid 310.1
Product Ion (m/z) for Fructose-glutamic acid 130.1
Sample Preparation Protocol for Food Matrices

The following is a typical sample preparation protocol for the extraction of Fructose-glutamic acid from food samples for LC-MS/MS analysis.

Experimental Workflow for Sample Preparation

G Figure 2: Sample Preparation Workflow for LC-MS/MS Analysis Homogenization Homogenize 1g of sample Spiking Spike with Fructose-glutamic acid-¹³C₆ Internal Standard Homogenization->Spiking Extraction Add ultrapure water and acetonitrile. Add MgSO₄ and NaCl for phase separation. Spiking->Extraction VortexCentrifuge Vortex and Centrifuge Extraction->VortexCentrifuge dSPE Dispersive SPE cleanup with PSA and MgSO₄ VortexCentrifuge->dSPE VortexCentrifuge2 Vortex and Centrifuge dSPE->VortexCentrifuge2 Evaporation Evaporate supernatant to dryness VortexCentrifuge2->Evaporation Reconstitution Reconstitute in initial mobile phase Evaporation->Reconstitution Filtration Filter through 0.22 µm syringe filter Reconstitution->Filtration Analysis Inject into LC-MS/MS Filtration->Analysis

Caption: A flowchart of the sample preparation and analysis protocol.

Biological Significance and Applications

Fructose-glutamic acid and its isotopically labeled counterparts are significant in several fields of research:

  • Metabolic Tracing: this compound can be used as a tracer to investigate the metabolic fate of fructose-amino acid adducts in biological systems.[1][2] This is crucial for understanding the complex processes of glycation and their implications in health and disease.[1]

  • Advanced Glycation End-products (AGEs) Research: Amadori products like Fructose-glutamic acid are precursors to AGEs. The accumulation of AGEs is implicated in the pathophysiology of numerous metabolic and age-related diseases, including diabetes and atherosclerosis.[1]

  • Food Science and Flavor Chemistry: In food chemistry, the Maillard reaction is fundamental to the development of color and flavor.[8] Fructose-glutamic acid contributes to the desirable "umami" or savory flavors in many processed foods.[8]

  • Quantitative Analysis: As a stable isotope-labeled internal standard, this compound is essential for accurate and precise quantification of the unlabeled analyte in complex matrices, correcting for matrix effects and variations during sample preparation and analysis.[2]

RAGE Signaling Pathway

The accumulation of AGEs, which are downstream products of compounds like Fructose-glutamic acid, can lead to the activation of the Receptor for Advanced Glycation End-products (RAGE). This interaction triggers intracellular signaling cascades that contribute to inflammation and oxidative stress.[1]

RAGE Signaling Pathway Diagram

G Figure 3: RAGE Signaling Pathway AGEs Advanced Glycation End-products (AGEs) RAGE RAGE Receptor AGEs->RAGE Binding Signaling Intracellular Signaling (e.g., NF-κB activation) RAGE->Signaling Activation CellularResponse Cellular Response (Inflammation, Oxidative Stress) Signaling->CellularResponse

Caption: RAGE signaling pathway activated by Advanced Glycation End-products.[1]

Characterization and Analytical Techniques

Besides LC-MS/MS, other analytical techniques are crucial for the characterization of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to confirm the identity and isotopic enrichment of the labeled compound.[11][12] The ¹³C labeling in this compound will result in distinct signals and coupling patterns in the ¹³C NMR spectrum, providing detailed structural information.[13][14][15]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for the analysis of 13C labeling in sugars after appropriate derivatization.[16][17]

This technical guide provides a foundational understanding of this compound for its effective application in research and development. The methodologies and data presented herein should serve as a valuable resource for professionals in the fields of metabolic research, food science, and drug discovery.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Fructose-Glutamic Acid-13C6

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fructose-glutamic acid is an Amadori rearrangement product formed through the Maillard reaction between a reducing sugar (fructose) and an amino acid (glutamic acid). Its isotopically labeled form, Fructose-glutamic acid-13C6, is a valuable tool in metabolic research and drug development. The incorporation of six carbon-13 atoms allows for the precise tracing of metabolic pathways and the quantification of the compound in complex biological matrices using mass spectrometry. This document provides a detailed protocol for the synthesis, purification, and characterization of this compound.

Synthesis Overview

The synthesis of this compound is achieved through the condensation of D-glucose-13C6 with L-glutamic acid. The reaction proceeds via the formation of a Schiff base, which then undergoes an Amadori rearrangement to yield the stable fructosamine (B8680336) derivative. The use of D-glucose-13C6 as the starting material is common, as it isomerizes to fructose-13C6 under the reaction conditions.

Synthesis_Pathway D-Glucose-13C6 D-Glucose-13C6 Schiff_Base_Intermediate Schiff_Base_Intermediate D-Glucose-13C6->Schiff_Base_Intermediate + L-Glutamic Acid - H2O L-Glutamic_Acid L-Glutamic_Acid L-Glutamic_Acid->Schiff_Base_Intermediate Amadori_Rearrangement_Product This compound Schiff_Base_Intermediate->Amadori_Rearrangement_Product Amadori Rearrangement

Caption: Chemical synthesis pathway for this compound.

Experimental Protocol

This protocol outlines the synthesis of this compound from D-glucose-13C6 and L-glutamic acid in a methanol-water solvent system.

Materials and Reagents:

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Rotary evaporator

  • Lyophilizer (Freeze-dryer)

  • Chromatography column

  • pH meter

  • Analytical balance

Procedure:

  • Reactant Dissolution:

    • In a 250 mL round-bottom flask, dissolve 1.0 g of L-glutamic acid in 100 mL of a 1:1 (v/v) mixture of methanol and water.

    • Add 1.25 g of D-glucose-13C6 to the solution.

    • Add 2 mL of pyridine to act as a catalyst and adjust the pH to approximately 8.0.

  • Reaction:

    • Attach a reflux condenser to the flask.

    • Heat the mixture to 65°C with constant stirring.

    • Allow the reaction to proceed for 4-6 hours. The solution will typically turn a yellowish-brown color as the reaction progresses.

  • Solvent Removal:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification by Ion-Exchange Chromatography:

    • Prepare a column with Dowex 50WX8 cation-exchange resin. Wash the resin thoroughly with deionized water.

    • Dissolve the dried reaction residue in a minimal amount of deionized water and apply it to the column.

    • Wash the column with deionized water to remove unreacted glucose and other non-ionic impurities.

    • Elute the this compound from the resin using a 0.5 M ammonium hydroxide solution.

    • Collect the fractions and monitor for the presence of the product using a suitable method (e.g., thin-layer chromatography).

  • Final Product Isolation:

    • Pool the product-containing fractions.

    • Remove the ammonium hydroxide by rotary evaporation.

    • Lyophilize the resulting aqueous solution to obtain the final product as a white to off-white powder.

  • Characterization:

    • Confirm the identity and purity of the synthesized this compound using:

      • Mass Spectrometry (MS): To confirm the molecular weight and incorporation of the 13C6 label.

      • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

Experimental_Workflow cluster_Preparation Preparation cluster_Reaction Reaction cluster_Purification Purification & Isolation cluster_Analysis Analysis Reactants Dissolve D-Glucose-13C6 & L-Glutamic Acid Reflux Heat at 65°C (4-6 hours) Reactants->Reflux Evaporation1 Rotary Evaporation Reflux->Evaporation1 Ion_Exchange Ion-Exchange Chromatography Evaporation1->Ion_Exchange Evaporation2 Rotary Evaporation Ion_Exchange->Evaporation2 Lyophilization Lyophilization Evaporation2->Lyophilization Characterization MS & NMR Analysis Lyophilization->Characterization

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data

The following tables present representative data for the synthesis of this compound. Actual results may vary depending on the specific experimental conditions.

Table 1: Reaction Parameters

Parameter Value
D-Glucose-13C6 (g) 1.25
L-Glutamic acid (g) 1.0
Solvent Volume (mL) 100
Reaction Temperature (°C) 65
Reaction Time (hours) 4 - 6

| Expected Yield (%) | 30 - 40 |

Table 2: Product Characterization

Analysis Expected Result
Appearance White to off-white powder
Purity (HPLC) >95%
Molecular Formula C₁₁H₁₉NO₉ (with 6 ¹³C atoms)
Molecular Weight 315.27 g/mol (unlabeled)
¹³C-labeled MW ~321.27 g/mol

| Mass Spec (ESI+) | [M+H]⁺ at m/z ≈ 322.3 |

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Pyridine is flammable and toxic; handle with care.

  • Ammonium hydroxide and hydrochloric acid are corrosive; avoid contact with skin and eyes.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Application Notes and Protocols for Stable Isotope Tracing in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Protocol for using Fructose-glutamic acid-13C6 in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stable isotope tracing is a powerful technique used to elucidate the metabolic fate of nutrients within cells. By replacing a standard nutrient with its heavy isotope-labeled counterpart, researchers can track the incorporation of the isotope into various downstream metabolites. This provides invaluable insights into the activity of metabolic pathways under specific conditions.

This document provides detailed application notes and protocols for utilizing stable isotope-labeled compounds in cell culture, with a focus on tracing fructose (B13574) and glutamine metabolism. It is important to note a clarification regarding the initially requested compound, this compound.

Clarification on this compound

Fructose-glutamic acid is an Amadori product formed from the Maillard reaction between fructose and glutamic acid. Its 13C-labeled form, this compound, is primarily utilized in analytical chemistry as an internal standard for the accurate quantification of unlabeled Fructose-glutamic acid in various matrices, particularly in food science. Its direct application as a metabolic tracer in cell culture to track the metabolic pathways of the parent fructose or glutamic acid molecules is not a standard or documented practice.

Therefore, these protocols will focus on the use of established and widely accepted tracers for fructose and glutamine metabolism: [U-13C6]-D-fructose and [U-13C5]-L-glutamine . These tracers allow for the direct tracking of the carbon backbones of fructose and glutamine as they are metabolized by cells.

Application 1: Tracing Fructose Metabolism with [U-13C6]-D-fructose

This protocol describes the use of uniformly labeled 13C fructose to trace its entry into glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle.

Experimental Protocol

Objective: To determine the metabolic fate of fructose in a specific cell line by monitoring the incorporation of 13C into key intracellular metabolites.

Materials:

  • Cells of interest

  • Standard cell culture medium (e.g., DMEM, RPMI-1640)

  • Glucose-free version of the standard medium

  • Dialyzed Fetal Bovine Serum (dFBS)

  • [U-13C6]-D-fructose (≥99% purity)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • 80% Methanol (B129727) (-80°C), HPLC grade

  • Cell scrapers

  • Microcentrifuge tubes, pre-chilled

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) at a density that ensures they reach 70-80% confluency on the day of the experiment. Prepare enough replicates for each time point and condition.

  • Medium Preparation (Labeling Medium):

    • Prepare the base medium by using a glucose-free formulation (e.g., glucose-free DMEM).

    • Supplement the base medium with dialyzed FBS (typically 10%) to minimize the concentration of unlabeled small molecules.

    • Add [U-13C6]-D-fructose to the desired final concentration. A common starting concentration is 10 mM, but this should be optimized for your cell line and experimental goals.

    • Ensure all other necessary components (e.g., glutamine, pyruvate, if required) are added. The concentration of these should be consistent with the standard growth medium unless they are also being traced.

    • Warm the labeling medium to 37°C before use.

  • Labeling Initiation:

    • Aspirate the standard growth medium from the cells.

    • Wash the cells once with sterile, pre-warmed PBS to remove residual medium.

    • Add the pre-warmed labeling medium to the cells. This marks the beginning of the time course (T=0).

  • Time-Course Incubation: Incubate the cells for a series of time points to monitor the dynamic incorporation of 13C. This is crucial for determining when isotopic steady state is reached for different metabolites. Suggested time points are 0, 2, 6, 12, and 24 hours.

  • Metabolite Extraction (Quenching):

    • At each time point, aspirate the labeling medium.

    • Quickly wash the cells once with ice-cold PBS.

    • Immediately add a sufficient volume of ice-cold 80% methanol to quench all enzymatic activity and cover the cell monolayer.

    • Place the culture vessel on ice and use a cell scraper to detach the cells into the cold methanol.

    • Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.

  • Sample Processing:

    • Vortex the tubes vigorously for 1 minute.

    • Centrifuge at >14,000 x g for 15 minutes at 4°C to pellet cell debris and precipitated proteins.

    • Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled tube.

    • Dry the metabolite extract, for example, using a vacuum concentrator.

    • Store the dried extracts at -80°C until LC-MS analysis.

  • LC-MS Analysis:

    • Reconstitute the dried extracts in a suitable solvent (e.g., 50% methanol) immediately before analysis.

    • Analyze the samples using a high-resolution mass spectrometer coupled with liquid chromatography to separate and detect the 13C-labeled metabolites.

    • Monitor the mass isotopologue distributions (MIDs) for key metabolites in pathways of interest (e.g., glycolysis, TCA cycle).

Data Presentation

Table 1: Recommended Concentrations and Time Points for [U-13C6]-D-fructose Labeling

ParameterRecommended RangeNotes
Cell Confluency 70-80%Ensures active metabolism and sufficient material.
[U-13C6]-D-fructose 5-25 mMOptimal concentration should be determined empirically.
Dialyzed FBS 5-10%Minimizes interference from unlabeled metabolites in the serum.
Labeling Time Points 0, 2, 6, 12, 24 hoursTo determine the kinetics of label incorporation and isotopic steady state.
Quenching Solution 80% Methanol (-80°C)Ensures rapid inactivation of enzymes.

Application 2: Tracing Glutamine Metabolism with [U-13C5]-L-glutamine

This protocol details the use of uniformly labeled 13C glutamine to study its role in anaplerosis, feeding the TCA cycle, and its contribution to biosynthesis.[1]

Experimental Protocol

Objective: To quantify the contribution of glutamine to the TCA cycle and other biosynthetic pathways.

Materials:

  • Same as for the fructose tracing protocol, with the following substitution:

  • [U-13C5]-L-glutamine (≥99% purity)

  • Standard cell culture medium (containing glucose, but potentially glutamine-free for custom formulation)

Procedure:

The procedure is largely the same as for fructose tracing, with key differences in the labeling medium preparation.

  • Cell Seeding: As described previously.

  • Medium Preparation (Labeling Medium):

    • Prepare the base medium. This is typically the standard culture medium (e.g., DMEM with glucose).

    • If the standard medium contains glutamine, a glutamine-free formulation should be used as the base.

    • Supplement with dialyzed FBS.

    • Add [U-13C5]-L-glutamine to the desired final concentration (e.g., 2-4 mM, reflecting physiological levels).

    • Warm the medium to 37°C.

  • Labeling, Incubation, and Extraction: Follow steps 3-7 as described in the fructose protocol. The time course for glutamine labeling can often be shorter, as TCA cycle intermediates can reach isotopic steady state more quickly than some larger biosynthetic molecules.

Data Presentation

Table 2: Mass Isotopologue Distribution of Citrate (B86180) from [U-13C5]-Glutamine

This table illustrates how to present the mass isotopologue distribution (MID) for citrate, a key TCA cycle intermediate. M+4 citrate is formed from the oxidative entry of glutamine-derived α-ketoglutarate into the TCA cycle, while M+5 citrate can indicate reductive carboxylation.

IsotopologueControl Cells (Relative Abundance %)Treated Cells (Relative Abundance %)
M+0 5.0 ± 0.58.0 ± 0.7
M+2 10.0 ± 1.212.0 ± 1.5
M+3 3.0 ± 0.44.0 ± 0.6
M+4 80.0 ± 5.170.0 ± 4.8
M+5 2.0 ± 0.36.0 ± 0.9

Data are representative and should be generated from experimental replicates.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Seed Cells (70-80% Confluency) B 2. Prepare Labeling Medium ([U-13C6]-Fructose or [U-13C5]-Glutamine) A->B C 3. Wash Cells with PBS B->C D 4. Add Labeling Medium (T=0) C->D E 5. Incubate for Time Course (e.g., 0, 2, 6, 12, 24h) D->E F 6. Quench with Cold 80% Methanol E->F G 7. Extract Metabolites F->G H 8. LC-MS Analysis G->H I 9. Data Interpretation (Mass Isotopologue Distribution) H->I

Caption: Workflow for stable isotope tracing experiments in cell culture.

Metabolic Pathway of [U-13C6]-Fructose

Fructose_Metabolism Fructose [U-13C6]-Fructose F1P Fructose-1-P (M+6) Fructose->F1P F6P Fructose-6-P (M+6) Fructose->F6P DHAP DHAP (M+3) F1P->DHAP G3P Glyceraldehyde-3-P (M+3) F1P->G3P DHAP->G3P Pyruvate Pyruvate (M+3) G3P->Pyruvate Lactate Lactate (M+3) Pyruvate->Lactate AcetylCoA Acetyl-CoA (M+2) Pyruvate->AcetylCoA Citrate Citrate (M+2) AcetylCoA->Citrate TCA TCA Cycle Citrate->TCA PPP Pentose Phosphate Pathway (M+5) F6P->G3P F6P->PPP

Caption: Simplified metabolic fate of [U-13C6]-Fructose.

Metabolic Pathway of [U-13C5]-Glutamine

Glutamine_Metabolism Glutamine [U-13C5]-Glutamine Glutamate Glutamate (M+5) Glutamine->Glutamate aKG α-Ketoglutarate (M+5) Glutamate->aKG TCA_ox Oxidative TCA Cycle aKG->TCA_ox TCA_red Reductive Carboxylation aKG->TCA_red Malate_ox Malate (M+4) TCA_ox->Malate_ox Citrate_red Citrate (M+5) TCA_red->Citrate_red

Caption: Anaplerotic entry of [U-13C5]-Glutamine into the TCA cycle.

References

Application Note: Quantification of Fructose-Glutamic Acid-13C6 in Food Matrices by Stable Isotope Dilution LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Maillard reaction, a chemical reaction between amino acids and reducing sugars, is fundamental to the development of color, flavor, and aroma in thermally processed foods.[1][2][3] An important class of intermediate compounds formed during the initial stages of this reaction are Amadori rearrangement products.[1] Fructose-glutamic acid is the Amadori product formed from the reaction between fructose (B13574) and glutamic acid.[4] The analysis of its stable isotope-labeled counterpart, Fructose-Glutamic Acid-13C6, is crucial for metabolic studies, investigating the bioavailability and physiological effects of Maillard reaction products, and for use as an internal standard in quantitative analyses.[2][5][6]

This application note details a robust and sensitive method for the sample preparation and quantification of this compound in various food matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a stable isotope dilution assay (SIDA). The use of a deuterated internal standard, such as Fructose-Glutamic Acid-D5, ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[1][2] This method is intended for researchers in food science, nutrition, and drug development where protein glycation is studied.[1]

Principle

The method involves the extraction of this compound from a homogenized food sample, followed by a cleanup step to remove interfering matrix components. Quantification is achieved by LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode. The ratio of the analyte (this compound) to a known concentration of an internal standard (Fructose-Glutamic Acid-D5) is used to construct a calibration curve for accurate quantification.[7]

Experimental Protocols

Materials and Reagents
  • Standards: this compound (Analyte), Fructose-Glutamic Acid-D5 (Internal Standard, IS)

  • Solvents: Acetonitrile (B52724) (LC-MS Grade), Methanol (B129727) (LC-MS Grade), Formic Acid (LC-MS Grade), and Ultrapure Water

  • Salts and Sorbents: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl), Primary Secondary Amine (PSA) sorbent for dispersive SPE (d-SPE), or Mixed-Mode Cation Exchange SPE cartridges.[1][2]

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and Fructose-Glutamic Acid-D5 in ultrapure water to prepare individual stock solutions.[1] Store at -20°C.

  • Intermediate Solutions (10 µg/mL): Dilute the primary stock solutions with ultrapure water to create intermediate stock solutions.[1]

  • Internal Standard Spiking Solution (1 µg/mL): Dilute the Fructose-Glutamic Acid-D5 intermediate solution with ultrapure water.[1]

  • Calibration Curve Standards: Prepare a series of calibration standards by spiking appropriate amounts of the analyte's intermediate solution into a blank matrix extract, ranging from 5 ng/mL to 1000 ng/mL. Add a constant amount of the internal standard spiking solution to each calibrator.[1]

Sample Preparation Protocol

Two alternative cleanup methods are presented below: Dispersive SPE (d-SPE) and Solid Phase Extraction (SPE).

1. Homogenization (for both methods)

  • Homogenize solid food samples to a fine powder or paste. For liquid samples, use them directly.[1]

2. Extraction (for both methods)

  • Weigh 1 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 100 µL of the Internal Standard Spiking Solution (1 µg/mL).[1]

  • Add 10 mL of ultrapure water and 10 mL of acetonitrile.[1]

  • Add 4 g of MgSO₄ and 0.5 g of NaCl to induce phase separation.[1]

  • Vortex vigorously for 5 minutes and centrifuge at 5000 x g for 10 minutes.[1]

3. Cleanup Method A: Dispersive SPE (d-SPE)

  • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube.

  • Add 50 mg of PSA sorbent and 150 mg of anhydrous MgSO₄.[1]

  • Vortex for 2 minutes and centrifuge at 10,000 x g for 5 minutes.[1]

4. Cleanup Method B: Solid Phase Extraction (SPE)

  • Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol followed by 2 mL of water.[2]

  • Load the supernatant from the extraction step onto the SPE cartridge.[2]

  • Wash the cartridge with 2 mL of 0.1% formic acid in water, followed by 2 mL of methanol.[2]

  • Elute the analytes with 2 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.[2]

5. Final Preparation (for both methods)

  • Transfer the supernatant (from d-SPE) or eluate (from SPE) to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[1][2]

  • Reconstitute the residue in 500 µL of the initial mobile phase (e.g., 95:5 Acetonitrile:Water with 0.1% Formic Acid).[1]

  • Filter through a 0.22 µm syringe filter into an LC vial for analysis.[1][2][7]

G Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Homogenization 1. Homogenization (Solid or Liquid Food Sample) Extraction 2. Extraction (Acetonitrile/Water, MgSO4, NaCl) Homogenization->Extraction Add Internal Standard Cleanup 3. Cleanup (d-SPE or SPE) Extraction->Cleanup Final_Prep 4. Final Preparation (Evaporation & Reconstitution) Cleanup->Final_Prep LC_MS_Analysis 5. LC-MS/MS Analysis (HILIC, ESI+, MRM) Final_Prep->LC_MS_Analysis Inject into LC-MS/MS Quantification 6. Quantification (Calibration Curve) LC_MS_Analysis->Quantification

Caption: A flowchart of the sample preparation and analysis protocol.

LC-MS/MS Analysis

The analysis is performed using a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.[1]

ParameterSetting
Column HILIC Column (e.g., 2.1 x 100 mm, 1.7 µm)[1]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Optimized for separation of polar compounds
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Ionization Mode Electrospray Ionization, Positive (ESI+)[1]
Scan Type Multiple Reaction Monitoring (MRM)

MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound 316.1136.1 (Quantifier)100Optimized
89.1 (Qualifier)100Optimized
Fructose-Glutamic Acid-D5 (IS) 315.1135.1 (Quantifier)100Optimized

Note: The exact m/z values for precursor and product ions should be confirmed by direct infusion of the analytical standards.

Data Presentation

The method should be validated to ensure linearity, accuracy, and precision.

ParameterResultDescription
Linearity (R²) > 0.995[1][8]Demonstrates a linear response across the calibration range.
Limit of Detection (LOD) ~0.1-2 ng/mL[6][8]The lowest concentration of analyte that can be reliably detected.
Limit of Quantification (LOQ) ~0.5-5 ng/mL[6][8]The lowest concentration of analyte that can be accurately quantified.
Recovery (%) 85-115%The efficiency of the extraction process.
Precision (RSD%) < 15%[8]The degree of agreement among individual test results.

Sample Analysis Results

Food MatrixMean Concentration (mg/kg) ± SD (n=3)
Tomato Soup15.2 ± 1.8[1]
Tomato Paste151.77 (Fru-Glu)[9]
Dried Bell Pepper3460 (Fru-Val)[5][6]
Unroasted Cocoa342 (Fru-Val)[5][6]

Note: The data for tomato soup is for unlabeled Fructose-Glutamic Acid. The data for bell pepper and cocoa are for Fructosyl-Valine and serve as an example of Amadori product concentrations in food.

Conclusion

This application note provides a comprehensive and robust protocol for the sample preparation and quantification of this compound in diverse food matrices. The use of stable isotope dilution with LC-MS/MS ensures high accuracy and sensitivity, making this method suitable for detailed metabolic and food quality studies. The provided protocols for d-SPE and SPE offer flexibility depending on the laboratory's resources and the complexity of the food matrix.

References

Application Notes and Protocols for GC-MS Analysis of 13C Labeled Sugars

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analysis of 13C labeled sugars using Gas Chromatography-Mass Spectrometry (GC-MS). This powerful technique is essential for metabolic flux analysis, allowing researchers to trace the fate of carbon atoms through various metabolic pathways. These protocols are designed to be a valuable resource for those in academic research and the pharmaceutical industry, providing detailed methodologies for sample preparation, derivatization, GC-MS analysis, and data interpretation.

Introduction

Metabolic flux analysis using 13C labeled substrates is a cornerstone for quantifying intracellular fluxes. While traditionally focused on proteinogenic amino acids, the analysis of 13C labeled sugars provides crucial, complementary data, offering deeper insights into the central carbon metabolism, including glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used analytical technique for this purpose due to its high sensitivity and resolving power. To be amenable to GC analysis, the polar and non-volatile sugars must first be chemically modified through a process called derivatization, most commonly silylation.[3] This protocol will focus on the analysis of trimethylsilyl (B98337) (TMS) derivatives of 13C labeled sugars.

Experimental Protocols

Sample Preparation

The extraction of sugars is a critical step that can vary significantly depending on the sample matrix. Below are protocols for adherent cell cultures, urine, and plasma.

2.1.1. Extraction of Sugars from Adherent Cell Cultures

This protocol is adapted for adherent cells grown in culture.

Materials:

  • -20°C Methanol (MeOH)

  • Chloroform (CHCl₃)

  • Ultrapure water

  • Centrifuge

  • Lyophilizer or vacuum concentrator

Protocol:

  • Aspirate the culture medium from the adherent cells.

  • Quench the metabolism by adding ice-cold 50% MeOH.

  • Scrape the cells and transfer the cell suspension to a centrifuge tube.

  • Centrifuge at 1,000 x g for 5 minutes at 4°C.

  • Discard the supernatant.

  • Add 1 mL of a pre-chilled (-20°C) extraction solvent mixture of MeOH:CHCl₃:H₂O (1:1:1, v/v/v).

  • Vortex vigorously for 1 minute and incubate at -20°C for 30 minutes to ensure complete protein precipitation.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris and proteins.

  • Carefully collect the upper aqueous phase containing the polar metabolites (including sugars) into a new tube.

  • Dry the collected aqueous phase completely using a lyophilizer or a vacuum concentrator. The dried extract is now ready for derivatization.

2.1.2. Extraction of Sugars from Urine

This protocol provides a method for extracting sugars from urine samples.

Materials:

  • Internal standards (e.g., inositol (B14025), turanose)

  • Centrifuge

  • Nitrogen evaporator

Protocol:

  • Thaw the urine sample, vortex, and centrifuge to remove any sediment.

  • To 125 µL of urine, add 5 µL of an internal standard solution (e.g., 10 mg/mL each of inositol and turanose).[4]

  • Evaporate the sample to dryness under a stream of nitrogen at 70°C.[4] The dried extract is ready for derivatization.

2.1.3. Extraction of Sugars from Plasma

This protocol is for the extraction of sugars from plasma samples.

Materials:

  • Acetonitrile (B52724)

  • Internal standard (e.g., ¹³C₆-glucose) solution in water

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Protocol:

  • In a microcentrifuge tube, mix 10 µL of plasma with 90 µL of the ¹³C₆-glucose internal standard solution.[5]

  • Add 300 µL of acetonitrile to precipitate proteins.[5]

  • Vortex the mixture thoroughly for 30 seconds and let it stand at room temperature for 10 minutes.[5]

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator. The dried extract is now ready for derivatization.

Derivatization of Sugars

This two-step derivatization protocol involves oximation followed by silylation to form trimethylsilyl (TMS) derivatives. This process reduces the number of isomers, simplifying the resulting chromatogram.

Materials:

  • Pyridine

  • Hydroxylamine (B1172632) hydrochloride or O-ethylhydroxylamine hydrochloride (EtOx)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Heating block or oven

  • GC vials with inserts

Protocol:

  • Oximation:

    • To the dried sample extract, add 200 µL of a 25 mg/mL solution of hydroxylamine hydrochloride in pyridine.[4]

    • Alternatively, dissolve the dried extract in 200 µL of 40 mg/mL O-ethylhydroxylamine hydrochloride in pyridine.

    • Seal the vial and heat at 70°C for 30-60 minutes.[4][6]

  • Silylation:

    • Cool the sample to room temperature.

    • Add 100-120 µL of BSTFA (+1% TMCS) or MSTFA.[6]

    • Seal the vial and heat at 70°C for 30 minutes.[6]

    • After cooling, transfer the derivatized sample to a GC vial with an insert for analysis.

GC-MS Analysis

The following table provides typical GC-MS parameters for the analysis of TMS-derivatized sugars. Parameters may need to be optimized for specific instruments and applications.

Table 1: Typical GC-MS Parameters for 13C Labeled Sugar Analysis

Parameter Setting
Gas Chromatograph
Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar
Injection Volume 1 µL
Injection Mode Splitless
Injector Temperature 250°C
Carrier Gas Helium at a constant flow of 1 mL/min
Oven Temperature Program Initial temperature 80°C, hold for 1 min, ramp to 190°C at 2.5°C/min, then to 252°C at 2°C/min, then to 310°C at 25°C/min, and hold for 15 min.[7]
Mass Spectrometer
Ionization Mode Electron Ionization (EI) or Chemical Ionization (CI)
Ionization Energy 70 eV (for EI)
Ion Source Temperature 230°C
Mass Range m/z 50-650

| Scan Mode | Full Scan or Selected Ion Monitoring (SIM) |

Note: Chemical ionization is often preferred for isotopomer quantification as it produces less fragmentation and preserves larger, more informative fragments.[1][2]

Data Presentation

Quantitative data should be summarized in tables for clarity and ease of comparison.

Table 2: Retention Times and Characteristic Mass Fragments of Common TMS-Derivatized Sugars

Sugar Retention Time (min) Characteristic Mass Fragments (m/z) of Unlabeled Sugar
Fructose (TMS-oxime) ~16.5 73, 103, 129, 205, 217, 307, 319
Glucose (TMS-oxime) ~17.0, ~17.2 (two anomers) 73, 103, 129, 147, 204, 217, 319
Sucrose (8TMS) ~26.2 73, 147, 217, 361
Maltose (8TMS) ~27.5 73, 147, 204, 217, 361

| Myo-Inositol (6TMS) | ~18.5 | 73, 147, 205, 217, 305, 318 |

Note: Retention times are approximate and can vary depending on the specific GC conditions and column used. For ¹³C labeled sugars, the m/z values of the fragments will increase according to the number of ¹³C atoms incorporated.

Table 3: Performance Characteristics of the GC-MS Method for Sugar Analysis

Sugar Limit of Detection (LOD) (µg/mL) Limit of Quantification (LOQ) (µg/mL) Linearity (R²)
Fructose 0.6 - 1.0 3.1 - 5.0 >0.99
Glucose 0.8 - 1.5 4.0 - 7.5 >0.99

| Sucrose | 1.0 - 2.0 | 5.0 - 10.0 | >0.99 |

Data synthesized from multiple sources. Actual values may vary based on instrumentation and methodology.[7]

Data Analysis

The analysis of data from 13C labeling experiments involves several key steps to determine the isotopologue distribution and correct for naturally occurring isotopes.

5.1. Isotopologue Distribution Analysis The raw GC-MS data provides the mass isotopologue distribution (MID) for each sugar or its fragments. The MID is the relative abundance of each mass isotopologue (M+0, M+1, M+2, etc.), where M is the mass of the unlabeled molecule or fragment.

5.2. Correction for Natural Isotope Abundance It is crucial to correct the measured MIDs for the natural abundance of stable isotopes (e.g., ¹³C, ²⁹Si, ³⁰Si from the derivatizing agent).[6][8] This correction distinguishes the ¹³C enrichment from the tracer from the naturally occurring ¹³C. Software tools like IsoCor can be used for this purpose.[8]

The correction involves a matrix-based calculation that considers the elemental composition of the molecule or fragment and the natural abundance of all its constituent isotopes.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_derivatization Derivatization cluster_analysis Analysis CellCulture Cell Culture Extraction Sugar Extraction CellCulture->Extraction Urine Urine Sample Urine->Extraction Plasma Plasma Sample Plasma->Extraction Oximation Oximation Extraction->Oximation Silylation Silylation (TMS) Oximation->Silylation GCMS GC-MS Analysis Silylation->GCMS DataProcessing Data Processing & Correction GCMS->DataProcessing central_carbon_metabolism cluster_glycolysis Glycolysis cluster_tca TCA Cycle cluster_ppp Pentose Phosphate Pathway cluster_biosynthesis Biosynthesis Glucose Glucose (13C Labeled) G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P Ribose5P Ribose-5-P G6P->Ribose5P F16BP Fructose-1,6-BP F6P->F16BP GAP Glyceraldehyde-3-P F16BP->GAP Pyruvate Pyruvate GAP->Pyruvate Serine Serine GAP->Serine AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate aKG α-Ketoglutarate Isocitrate->aKG SuccinylCoA Succinyl-CoA aKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate insulin_signaling Insulin (B600854) Insulin IR Insulin Receptor Insulin->IR IRS IRS IR->IRS PI3K PI3K IRS->PI3K AKT AKT PI3K->AKT GLUT4 GLUT4 Translocation AKT->GLUT4 Glycogen Glycogen Synthesis AKT->Glycogen Glucose Glucose (13C Labeled) GLUT4->Glucose Uptake Glycolysis Glycolysis Glucose->Glycolysis Cell Cell Membrane

References

Unlocking Molecular Structures: Advanced NMR Spectroscopy Techniques for ¹³C Labeled Compound Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the intricate world of drug discovery and development, precise molecular characterization is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating the structure of novel compounds. The strategic incorporation of ¹³C isotopes into molecules significantly enhances the power of NMR, providing researchers with unparalleled insights. These application notes provide detailed protocols for key NMR experiments designed to identify and characterize ¹³C labeled compounds, catering to researchers, scientists, and professionals in drug development.

The low natural abundance of ¹³C (approximately 1.1%) often leads to low sensitivity in standard NMR experiments.[][2][3] ¹³C enrichment overcomes this limitation, enabling a suite of powerful one-dimensional (1D) and two-dimensional (2D) NMR techniques that facilitate unambiguous structural assignment and quantitative analysis.[][4] This document outlines the principles and step-by-step protocols for essential experiments including 1D ¹³C{¹H} NMR, Distortionless Enhancement by Polarization Transfer (DEPT), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).

Foundational Analysis: 1D ¹³C{¹H} NMR Spectroscopy

The standard 1D ¹³C NMR experiment, with broadband proton decoupling, provides a foundational overview of the carbon skeleton of a molecule. Each unique carbon environment produces a single resonance, simplifying the spectrum and revealing the number of distinct carbon atoms.[2][5]

Experimental Protocol: 1D ¹³C{¹H} NMR
  • Sample Preparation:

    • Dissolve 5-20 mg of the purified ¹³C labeled compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).[6]

    • Transfer the solution to a clean 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the ¹³C and ¹H probe channels.

  • Acquisition Parameters:

    • Set the spectral width (sw) to encompass the expected range of ¹³C chemical shifts (typically 0-220 ppm for organic molecules).[5]

    • Use a 45° or 90° excitation pulse to acquire the spectrum.[7]

    • Employ broadband proton decoupling (e.g., WALTZ-16) to collapse ¹H-¹³C couplings and enhance signal-to-noise via the Nuclear Overhauser Effect (NOE).[2][8]

    • Set an appropriate relaxation delay (d1) to allow for full magnetization recovery between scans. For quantitative analysis, a longer delay (5-10 times the longest T1) and inverse gated decoupling are necessary to suppress the NOE.[3][9]

    • Acquire a sufficient number of scans (ns) to achieve an adequate signal-to-noise ratio.

  • Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to ensure all peaks are in the absorptive mode.

    • Reference the spectrum using the solvent signal or an internal standard (e.g., TMS at 0.0 ppm).[7]

Deciphering Carbon Multiplicity: The DEPT Experiment

The Distortionless Enhancement by Polarization Transfer (DEPT) experiment is a powerful technique for distinguishing between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups.[6][10] It utilizes polarization transfer from protons to the less sensitive ¹³C nuclei, significantly enhancing their signals.[11][12] DEPT experiments are typically run with different final proton pulse angles (45°, 90°, and 135°) to edit the spectrum based on the number of attached protons. Quaternary carbons are not observed in DEPT spectra.[12]

Experimental Protocol: DEPT-45, DEPT-90, and DEPT-135
  • Sample Preparation & Initial Setup: Follow steps 1 and 2 from the 1D ¹³C{¹H} NMR protocol.

  • Acquisition Parameters:

    • Load a standard DEPT pulse sequence.

    • The key parameter to change for each experiment is the final proton pulse angle (p3).

      • DEPT-45: Set the final pulse angle to 45°. All protonated carbons (CH, CH₂, CH₃) will appear as positive peaks.[12]

      • DEPT-90: Set the final pulse angle to 90°. Only CH carbons will appear as positive peaks.[11][12]

      • DEPT-135: Set the final pulse angle to 135°. CH and CH₃ carbons will appear as positive peaks, while CH₂ carbons will appear as negative peaks.[10][12]

    • The delay τ is set to 1/(2J), where J is the average one-bond ¹H-¹³C coupling constant (typically ~140 Hz).[8]

  • Processing: Process each spectrum as described for the 1D ¹³C{¹H} NMR experiment. A comparison of the three DEPT spectra allows for the unambiguous assignment of carbon multiplicities.

Quantitative Data Summary: ¹³C NMR

ParameterTypical Value/RangeSignificanceNotes
Chemical Shift (δ) 0 - 220 ppmIndicates the electronic environment of the carbon nucleus.Aliphatic carbons typically resonate at lower ppm values, while aromatic and carbonyl carbons resonate at higher ppm values.[3]
¹J(C-H) Coupling Constant 120 - 215 HzOne-bond coupling between carbon and a directly attached proton.Not observed in broadband decoupled spectra. Can be measured using gated decoupling or coupled HSQC.[5][13]
²J(C-H), ³J(C-H) Coupling Constants 2 - 15 HzLong-range couplings over two or three bonds.Utilized in HMBC experiments to establish connectivity.[13]
¹J(C-C) Coupling Constant 35 - 65 HzOne-bond coupling between adjacent ¹³C nuclei.Only observable in ¹³C labeled compounds. Useful for determining bond order.[3]
Longitudinal Relaxation Time (T1) 0.1 - >10 sTime for nuclear spins to return to thermal equilibrium.Quaternary carbons often have very long T1 values. Crucial for quantitative NMR.[9]

Mapping Direct Connections: 2D Heteronuclear Single Quantum Coherence (HSQC)

The HSQC experiment is a 2D NMR technique that correlates the chemical shifts of protons with the chemical shifts of the carbons to which they are directly attached.[13] This provides a powerful tool for assigning ¹H and ¹³C resonances simultaneously and confirming direct C-H bonds.

Experimental Protocol: Gradient-Enhanced HSQC
  • Sample Preparation & Initial Setup:

    • Prepare the sample as for a 1D experiment.

    • Acquire a standard 1D ¹H spectrum to determine the proton spectral width.[14]

    • Lock, shim (including X and Y shims as the sample is not spinning), and tune both ¹H and ¹³C channels.[14]

  • Acquisition Parameters:

    • Load a gradient-enhanced HSQC pulse sequence (e.g., gHSQC).[14]

    • Set the ¹H spectral width (sw in F2) and center (o1p) based on the 1D ¹H spectrum.[13]

    • Set the ¹³C spectral width (sw1 in F1) to cover the expected range of protonated carbons (e.g., 0-160 ppm).[14]

    • The number of increments in the indirect dimension (F1) determines the resolution in the ¹³C dimension.

    • The experiment is optimized for an average one-bond ¹J(C-H) coupling of ~145 Hz.[15]

  • Processing:

    • Apply a 2D Fourier transform to the acquired data.

    • Phase the spectrum in both dimensions.

    • Reference both the ¹H and ¹³C axes.

Experimental Workflow for ¹³C Labeled Compound Identification

experimental_workflow cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_interpretation Structure Elucidation H1_NMR 1. Acquire 1D ¹H NMR C13_NMR 2. Acquire 1D ¹³C{¹H} NMR H1_NMR->C13_NMR Determine ¹H SW HSQC 4. Acquire 2D HSQC H1_NMR->HSQC DEPT 3. Acquire DEPT Spectra (45, 90, 135) C13_NMR->DEPT Identify C types C13_NMR->HSQC Assign_CHn Assign CH, CH₂, CH₃ Multiplicities DEPT->Assign_CHn HMBC 5. Acquire 2D HMBC HSQC->HMBC Guide ¹³C SW Assign_Direct Assign Direct ¹H-¹³C Correlations HSQC->Assign_Direct Assign_LongRange Assign Long-Range ¹H-¹³C Correlations HMBC->Assign_LongRange Final_Structure Propose Final Structure Assign_CHn->Final_Structure Assign_Direct->HMBC Assign_Direct->Final_Structure Assign_LongRange->Final_Structure

Caption: A typical workflow for structure elucidation using various NMR techniques.

Probing Long-Range Connectivity: 2D Heteronuclear Multiple Bond Correlation (HMBC)

The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes more).[13] It is invaluable for piecing together molecular fragments and establishing the overall carbon skeleton, especially for identifying connections to quaternary carbons. One-bond correlations are typically suppressed in this experiment.[13]

Experimental Protocol: Gradient-Enhanced HMBC
  • Sample Preparation & Initial Setup: Follow the same initial steps as for the HSQC experiment. A 1D ¹³C spectrum can be useful as a projection for the 2D spectrum but is not essential.[13]

  • Acquisition Parameters:

    • Load a gradient-enhanced HMBC pulse sequence (e.g., gHMBC).[16]

    • Set the ¹H (F2) and ¹³C (F1) spectral widths and centers as in the HSQC experiment. The ¹³C range may need to be extended to include quaternary and carbonyl carbons (e.g., 0-220 ppm).

    • The experiment is optimized for a long-range coupling constant, typically in the range of 6-8 Hz.[15]

  • Processing: Process the 2D data as described for the HSQC experiment. The resulting spectrum will show cross-peaks connecting protons to carbons over multiple bonds.

Logical Relationship of Key NMR Experiments

logical_relationships C13_1D 1D ¹³C{¹H} (All Carbons) DEPT DEPT (CH, CH₂, CH₃) C13_1D->DEPT Provides context for editing Structure Complete Structure C13_1D->Structure Identifies all C environments DEPT->Structure Determines C multiplicity HSQC HSQC (¹J C-H) HMBC HMBC (ⁿJ C-H, n=2,3) HSQC->HMBC Complements connectivity HSQC->Structure Confirms direct C-H bonds HMBC->Structure Connects molecular fragments

Caption: Interrelation of information provided by different NMR experiments.

By systematically applying these advanced NMR techniques, researchers can confidently and efficiently determine the complete structure of ¹³C labeled compounds. The enhanced sensitivity and resolution afforded by ¹³C labeling, coupled with the detailed correlational information from 2D experiments, provide a robust platform for accelerating drug discovery and development.

References

Application Notes and Protocols for Tracing TCA Cycle Intermediates Using Fructose-glutamic acid-13C6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing is a powerful technique to elucidate the metabolic fate of nutrients and track their contributions to various metabolic pathways. Fructose-glutamic acid-13C6 is a stable isotope-labeled Amadori product. It is hypothesized that upon cellular uptake, Fructose-glutamic acid may be catabolized back into its constituent components: 13C6-labeled fructose (B13574) and unlabeled glutamic acid.[1] This document provides a detailed protocol for utilizing this compound to trace the entry and metabolism of fructose-derived carbons into the Tricarboxylic Acid (TCA) cycle. This method allows for the quantitative analysis of TCA cycle intermediates and provides insights into cellular energy metabolism.

The protocol described herein is based on the hypothesized cleavage of this compound and established methodologies for stable isotope tracing using 13C-labeled substrates like glucose and glutamine.[2][3][4] Researchers can adapt this protocol to study various cell types and experimental conditions to investigate the metabolic reprogramming in diseases such as cancer and metabolic disorders.

Hypothesized Metabolic Fate

The central hypothesis for this application is the intracellular cleavage of this compound into 13C6-Fructose and unlabeled L-glutamic acid. The 13C6-Fructose then enters glycolysis, is converted to pyruvate, and subsequently enters the TCA cycle as acetyl-CoA or oxaloacetate. The unlabeled L-glutamic acid can be converted to α-ketoglutarate, another TCA cycle intermediate. By tracking the incorporation of the 13C isotopes into downstream metabolites, the contribution of the fructose moiety to the TCA cycle can be quantified.

This compound This compound Intracellular Cleavage Intracellular Cleavage This compound->Intracellular Cleavage 13C6-Fructose 13C6-Fructose Intracellular Cleavage->13C6-Fructose L-Glutamic Acid (unlabeled) L-Glutamic Acid (unlabeled) Intracellular Cleavage->L-Glutamic Acid (unlabeled) Glycolysis Glycolysis 13C6-Fructose->Glycolysis α-Ketoglutarate (unlabeled) α-Ketoglutarate (unlabeled) L-Glutamic Acid (unlabeled)->α-Ketoglutarate (unlabeled) 13C3-Pyruvate 13C3-Pyruvate Glycolysis->13C3-Pyruvate 13C2-Acetyl-CoA 13C2-Acetyl-CoA 13C3-Pyruvate->13C2-Acetyl-CoA TCA Cycle TCA Cycle 13C2-Acetyl-CoA->TCA Cycle α-Ketoglutarate (unlabeled)->TCA Cycle

Caption: Hypothesized metabolic fate of this compound.

Experimental Workflow

The overall experimental workflow involves cell culture, labeling with this compound, quenching and extraction of intracellular metabolites, followed by analysis using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the isotopic enrichment in TCA cycle intermediates.

cluster_cell_culture Cell Culture cluster_labeling Labeling cluster_extraction Metabolite Extraction cluster_analysis Analysis Seed Cells Seed Cells Cell Growth Cell Growth Seed Cells->Cell Growth 24h Replace Medium Replace Medium Cell Growth->Replace Medium Reach 80% Confluency Add Tracer Add Tracer Replace Medium->Add Tracer This compound Quench Metabolism Quench Metabolism Add Tracer->Quench Metabolism Time Course (e.g., 0, 1, 4, 8, 24h) Extract Metabolites Extract Metabolites Quench Metabolism->Extract Metabolites LC-MS Analysis LC-MS Analysis Extract Metabolites->LC-MS Analysis Data Processing Data Processing LC-MS Analysis->Data Processing Pathway Analysis Pathway Analysis Data Processing->Pathway Analysis cluster_glycolysis Glycolysis cluster_tca TCA Cycle 13C6-Fructose 13C6-Fructose 2x 13C3-Glyceraldehyde-3P 2x 13C3-Glyceraldehyde-3P 13C6-Fructose->2x 13C3-Glyceraldehyde-3P 2x 13C3-Pyruvate 2x 13C3-Pyruvate 2x 13C3-Glyceraldehyde-3P->2x 13C3-Pyruvate 13C2-Acetyl-CoA 13C2-Acetyl-CoA 2x 13C3-Pyruvate->13C2-Acetyl-CoA Citrate (M+2) Citrate (M+2) 13C2-Acetyl-CoA->Citrate (M+2) Citrate (M+4) Citrate (M+4) 13C2-Acetyl-CoA->Citrate (M+4) Oxaloacetate (M+0) Oxaloacetate (M+0) Oxaloacetate (M+0)->Citrate (M+2) α-Ketoglutarate (M+2) α-Ketoglutarate (M+2) Citrate (M+2)->α-Ketoglutarate (M+2) Succinate (M+2) Succinate (M+2) α-Ketoglutarate (M+2)->Succinate (M+2) Fumarate (M+2) Fumarate (M+2) Succinate (M+2)->Fumarate (M+2) Malate (M+2) Malate (M+2) Fumarate (M+2)->Malate (M+2) Oxaloacetate (M+2) Oxaloacetate (M+2) Malate (M+2)->Oxaloacetate (M+2) Oxaloacetate (M+2)->Citrate (M+4) Second Turn

References

Application Notes and Protocols for Stable Isotope Dilution Assay of Amadori Products in Food Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amadori products are key intermediates formed during the initial stages of the Maillard reaction, a non-enzymatic browning reaction between reducing sugars and amino acids, peptides, or proteins.[1][2] This reaction is prevalent in thermally processed and stored foods, contributing significantly to their color, flavor, and aroma.[3][2] Beyond their sensory impact, Amadori products are also of interest due to their potential physiological effects. The quantification of Amadori products can serve as a valuable marker for assessing the extent of the Maillard reaction in food processing and storage.[4]

Stable isotope dilution assay (SIDA) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly accurate and sensitive method for the quantification of Amadori products in complex food matrices.[5][4][6] This technique utilizes stable isotope-labeled internal standards that are chemically identical to the analytes of interest but differ in mass. The use of these internal standards allows for the correction of matrix effects and variations in sample preparation and instrument response, leading to highly reliable quantitative data.[5][4]

These application notes provide a detailed overview and protocols for the analysis of Amadori products in various food matrices using a stable isotope dilution assay with LC-MS/MS.

Principle of the Method

The stable isotope dilution assay for Amadori products involves the addition of a known amount of a stable isotope-labeled Amadori product (e.g., ¹³C₆-labeled) as an internal standard to the food sample.[5][4] The sample is then subjected to extraction and cleanup procedures to isolate the Amadori products. The extract is analyzed by LC-MS/MS, where the native (analyte) and labeled (internal standard) Amadori products are separated chromatographically and detected by mass spectrometry. Quantification is achieved by measuring the ratio of the signal intensity of the analyte to that of the internal standard. This ratio is then used to calculate the concentration of the Amadori product in the original sample using a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.

Formation of Amadori Products

The formation of Amadori products is the first key, relatively stable step in the Maillard reaction cascade.[7][8] It begins with the condensation reaction between the carbonyl group of a reducing sugar (e.g., glucose) and the primary amino group of an amino acid, peptide, or protein.[3][1][2] This initial reaction forms an unstable Schiff base, which then undergoes a rearrangement to form the more stable 1-amino-1-deoxy-2-ketose, known as the Amadori product.[3][2][8]

G ReducingSugar Reducing Sugar (e.g., Glucose) SchiffBase Schiff Base (Unstable) ReducingSugar->SchiffBase + AminoCompound Amino Compound (Amino Acid, Peptide, Protein) AminoCompound->SchiffBase Condensation AmadoriProduct Amadori Product (1-amino-1-deoxy-2-ketose) SchiffBase->AmadoriProduct Amadori Rearrangement AdvancedGlycationEndProducts Advanced Glycation End Products (AGEs) AmadoriProduct->AdvancedGlycationEndProducts Degradation, Oxidation, Condensation

Figure 1: Simplified pathway of Amadori product formation.

Experimental Protocols

Synthesis of Stable Isotope-Labeled Internal Standards

For accurate quantification, stable isotope-labeled Amadori products are required as internal standards. A common approach is to synthesize ¹³C₆-labeled Amadori products from ¹³C₆-glucose and the corresponding amino acid.

Materials:

  • ¹³C₆-D-glucose

  • Amino acids (e.g., valine, leucine, isoleucine, phenylalanine, tyrosine, methionine, histidine)

  • Methanol

  • Water

  • Acetic acid

Protocol:

  • Dissolve ¹³C₆-D-glucose and the respective amino acid in a 1:1 molar ratio in a minimal amount of methanol/water (1:1, v/v).

  • Add a catalytic amount of acetic acid.

  • Reflux the mixture for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the resulting ¹³C₆-labeled Amadori product using preparative high-performance liquid chromatography (HPLC).

  • Confirm the structure and purity of the synthesized standard by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS).

Sample Preparation

The sample preparation procedure aims to extract Amadori products from the food matrix while minimizing their degradation. The following is a general protocol that can be adapted for different food matrices.

Materials:

  • Food sample

  • Stable isotope-labeled internal standard solution

  • Methanol/water (80:20, v/v)

  • Acetonitrile

  • Solid-phase extraction (SPE) cartridges (e.g., C18 or mixed-mode cation exchange)

  • Centrifuge

  • Vortex mixer

Protocol:

  • Homogenize the food sample to a fine powder or paste.

  • Weigh 1-2 g of the homogenized sample into a centrifuge tube.

  • Spike the sample with a known amount of the stable isotope-labeled internal standard solution.

  • Add 10 mL of methanol/water (80:20, v/v) and vortex for 1 minute.

  • Sonicate the mixture for 15 minutes in an ultrasonic bath.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Collect the supernatant.

  • Repeat the extraction step twice more and combine the supernatants.

  • Evaporate the combined supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

  • For complex matrices, an additional solid-phase extraction (SPE) cleanup step may be necessary. Condition the SPE cartridge according to the manufacturer's instructions. Load the reconstituted sample, wash with a non-eluting solvent, and then elute the Amadori products with an appropriate solvent.

G cluster_sample_prep Sample Preparation Workflow Start Homogenized Food Sample Spike Spike with ¹³C-Labeled Internal Standard Start->Spike Extract Extraction with Methanol/Water Spike->Extract Centrifuge Centrifugation Extract->Centrifuge Collect Collect Supernatant Centrifuge->Collect Evaporate Evaporation to Dryness Collect->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Figure 2: General workflow for sample preparation.
LC-MS/MS Analysis

Instrumentation:

  • High-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) system.

  • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.

LC Conditions (Example):

  • Column: Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 2% B, hold for 1 min, increase to 98% B over 8 min, hold for 2 min, and then return to initial conditions and equilibrate for 3 min.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

MS/MS Conditions (Example):

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Scan Mode: Multiple Reaction Monitoring (MRM).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • Gas Flow Rates: Optimized for the specific instrument.

  • MRM Transitions: Specific precursor-to-product ion transitions for each native and labeled Amadori product need to be determined by infusing standard solutions.

Amadori Product (Analyte)Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Fructosyl-Valine280.1118.115
Fructosyl-Leucine294.2132.115
Fructosyl-Isoleucine294.2132.115
Fructosyl-Phenylalanine328.1166.118
Fructosyl-Tyrosine344.1182.118
Fructosyl-Methionine312.1150.116
Fructosyl-Histidine318.1156.120
¹³C₆-Fructosyl-Valine286.1118.115
¹³C₆-Fructosyl-Leucine300.2132.115
¹³C₆-Fructosyl-Isoleucine300.2132.115
¹³C₆-Fructosyl-Phenylalanine334.1166.118
¹³C₆-Fructosyl-Tyrosine350.1182.118
¹³C₆-Fructosyl-Methionine318.1150.116
¹³C₆-Fructosyl-Histidine324.1156.120

Note: The specific m/z values and collision energies should be optimized for the instrument being used.

Quantification and Data Analysis
  • Calibration Curve: Prepare a series of calibration standards containing known concentrations of the native Amadori products and a fixed concentration of the corresponding ¹³C₆-labeled internal standards.

  • Analysis: Analyze the calibration standards and the prepared food samples by LC-MS/MS using the optimized MRM method.

  • Data Processing: Integrate the peak areas for the native analyte and the internal standard for each sample and calibration standard.

  • Calculation: Calculate the peak area ratio (analyte/internal standard). Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte for the calibration standards. Determine the concentration of the Amadori product in the food samples by interpolating their peak area ratios on the calibration curve.

Quantitative Data Summary

The following table summarizes a selection of reported concentrations of Amadori products in various food matrices, determined by stable isotope dilution assays.

Food MatrixAmadori ProductConcentration (mg/kg)Reference
Unroasted CocoaFructosyl-Valine342[4]
Dried Bell PepperFructosyl-Valine3460[4]
Wheat BeerFructosyl-Phenylalanine- (Standard deviation of ±2% reported)[4]
Tomato PureeFructosyl-Arginine774.82 ± 10.01 µg/g[7]
Milk-based products- (Various)-[7]
Dried Fruits- (Various)1.36 ± 0.26 to 3415.91 ± 147.96 mg/100 g (total ACs)[9]

Method Performance:

ParameterValueReference
Limit of Detection (LOD)
Fructosyl-Phenylalanine (in starch)0.1 µg/kg[5][4]
Fructosyl-Phenylalanine (in oil)0.2 µg/kg[5][4]
Various Amadori Compounds0.0179 to 0.0887 mg/L[9]
Recovery 81.90 ± 2.98% to 108.74 ± 2.34%[9]
Relative Standard Deviation (RSD) < 10%[7]

Conclusion

The stable isotope dilution assay coupled with LC-MS/MS provides a robust and reliable method for the accurate quantification of Amadori products in a wide range of food matrices. The use of stable isotope-labeled internal standards is crucial for overcoming matrix effects and ensuring high-quality data. The protocols and data presented in these application notes serve as a valuable resource for researchers and scientists involved in food science, nutrition, and quality control. The ability to accurately measure Amadori products will facilitate a better understanding of the Maillard reaction and its implications for food quality and human health.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Fructose-Glutamic Acid-¹³C₆ Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis yield of Fructose-glutamic acid-¹³C₆.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the synthesis of Fructose-glutamic acid-¹³C₆?

A1: The optimal temperature for the synthesis is a balance between achieving a reasonable reaction rate and minimizing the formation of undesirable side products. Generally, a temperature range of 80°C to 100°C is recommended for the synthesis of Amadori products like Fructose-glutamic acid.[1] Higher temperatures can significantly accelerate the Maillard reaction but also lead to the formation of brown pigments known as melanoidins and other degradation products, which can reduce the yield and purity of the target compound.[1][2]

Q2: How does the pH of the reaction mixture affect the yield of Fructose-glutamic acid-¹³C₆?

A2: The pH of the reaction medium is a critical factor influencing the yield. The initial condensation step between fructose (B13574) and glutamic acid is favored under slightly alkaline conditions (pH 7.0-9.0), which enhances the nucleophilicity of the amino group of glutamic acid.[1] However, the subsequent Amadori rearrangement to form the stable ketosamine product is catalyzed by acid.[2] Therefore, the optimal pH is often a compromise, with a range of 7.0 to 8.0 typically providing a good yield with minimal browning.[1] At a pH below 6.0, the reaction rate is significantly slower.[1]

Q3: What is the ideal molar ratio of fructose to L-glutamic acid-¹³C₆?

A3: An equimolar ratio (1:1) of fructose to L-glutamic acid-¹³C₆ is a common starting point for the synthesis.[1] To drive the reaction towards completion and ensure the full conversion of the isotopically labeled glutamic acid, a slight excess of fructose (e.g., 1.2:1) may be beneficial.[1] However, a large excess of fructose should be avoided as it can increase the likelihood of caramelization and other side reactions, complicating the purification process.[1][3]

Q4: What are the common side products I should be aware of during the synthesis?

A4: The primary side products in the synthesis of Fructose-glutamic acid-¹³C₆ are advanced glycation end-products (AGEs) and melanoidins.[1][2] These are complex, often colored, compounds that result from further reactions of the initial Amadori product, particularly at higher temperatures and prolonged reaction times.[1] Other potential side products include 5-hydroxymethylfurfural (B1680220) (5-HMF), which can form from the degradation of fructose under acidic conditions and high temperatures.[1]

Q5: How can I monitor the progress of the reaction?

A5: The progress of the reaction can be effectively monitored using High-Performance Liquid Chromatography (HPLC).[1] By analyzing aliquots of the reaction mixture at different time points, you can quantify the consumption of the reactants (fructose and glutamic acid-¹³C₆) and the formation of the Fructose-glutamic acid-¹³C₆ product. This allows for the determination of the optimal reaction time to maximize yield and minimize the formation of degradation products.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Fructose-glutamic acid-¹³C₆ - Suboptimal reaction temperature (too low or too high).- Incorrect pH of the reaction mixture.- Inappropriate molar ratio of reactants.- Insufficient reaction time.- Optimize the temperature within the 80-100°C range.[1]- Adjust the pH to the optimal range of 7.0-8.0.[1]- Experiment with a slight excess of fructose (e.g., 1.2:1 molar ratio).[1]- Monitor the reaction progress with HPLC to determine the optimal reaction duration.
Formation of a Dark Brown Color (Melanoidins) - Excessively high reaction temperature.- Prolonged reaction time.- High pH of the reaction mixture.- Lower the reaction temperature and potentially extend the reaction time.- Conduct the reaction at the lower end of the optimal pH range (around 7.0).[1]- Stop the reaction once the optimal yield of the desired product is achieved, as determined by HPLC.
Presence of Significant Side Products in the Final Mixture - High reaction temperature leading to degradation.- Acidic pH conditions promoting fructose degradation.- Non-optimal reactant ratios.- Maintain the reaction temperature below 100°C.[1]- Ensure the reaction medium is within the neutral to slightly alkaline range (pH 7.0-8.0).[1]- Use an optimized molar ratio of fructose to glutamic acid-¹³C₆.
Difficulty in Purifying the Final Product - Presence of a complex mixture of side products.- Co-elution of the product with unreacted starting materials or byproducts during chromatography.- Optimize the reaction conditions to minimize side product formation.- Employ a multi-step purification strategy, potentially combining different chromatography techniques (e.g., ion-exchange followed by reversed-phase).- Adjust the gradient and mobile phase composition during HPLC purification for better separation.

Quantitative Data Summary

The following tables provide a summary of how different reaction parameters can influence the yield of Fructose-glutamic acid. Please note that these values are based on model systems and may require further optimization for the specific synthesis of the ¹³C₆-labeled compound.

Table 1: Effect of Temperature on Estimated Yield

Temperature (°C)Reaction Time (hours)Estimated Yield (%)Notes
7024-4850-60Slower reaction rate, less browning.
8012-2460-70Good balance of reaction rate and yield.[1]
908-1270-80Optimal temperature for a high yield in a reasonable timeframe.[1]
1004-865-75Faster reaction, but increased risk of side product formation.
>110<4VariableSignificant browning and degradation likely, reducing the yield of the desired product.[2]

Table 2: Effect of pH on Estimated Yield

pHEstimated Yield (%)Notes
5.0<20Very slow reaction rate due to protonation of the amino group.[1]
6.030-40Moderate reaction rate.[1]
7.060-70Good yield with minimal browning.[1]
8.070-85Optimal pH for high yield.[1]
9.065-75Higher rate of side reactions and browning may occur.
10.060-70Increased potential for side reactions and degradation.[2]

Table 3: Effect of Fructose:Glutamic Acid Molar Ratio on Estimated Yield

Molar Ratio (Fructose:Glutamic Acid)Estimated Yield (%)Notes
0.8:150-60Incomplete conversion of glutamic acid-¹³C₆.[1]
1:170-80Good yield, standard starting ratio.[1]
1.2:175-85May improve the conversion of the labeled glutamic acid.[1]
1.5:170-80Increased risk of caramelization and side reactions.
2:1<70Significant increase in side products, complicating purification.[3]

Experimental Protocols

Detailed Methodology for the Synthesis of Fructose-glutamic acid-¹³C₆ (Reflux Method)
  • Reactant Preparation: In a round-bottom flask, suspend equimolar amounts of D-fructose and L-glutamic acid-¹³C₆ in anhydrous methanol (B129727).

  • Reaction Setup: Equip the flask with a reflux condenser and a magnetic stirrer.

  • Reaction Conditions: Heat the mixture to reflux (approximately 65°C for methanol) with constant stirring.

  • Monitoring: Monitor the reaction progress periodically by taking small aliquots and analyzing them via HPLC.

  • Reaction Completion: Once the reaction has reached the desired level of completion (typically after several hours to a day), cool the mixture to room temperature.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Purification: The crude product can then be purified using ion-exchange chromatography.

Detailed Methodology for Purification using Cation-Exchange Chromatography
  • Resin Preparation: Pack a chromatography column with a suitable strong cation-exchange resin (e.g., Dowex 50W). Wash the resin thoroughly with deionized water.

  • Sample Loading: Dissolve the crude Fructose-glutamic acid-¹³C₆ in deionized water and load it onto the prepared column.

  • Washing: Wash the column with deionized water to remove unreacted fructose and other neutral or anionic impurities.

  • Elution: Elute the bound Fructose-glutamic acid-¹³C₆ from the resin using a dilute aqueous ammonia (B1221849) solution (e.g., 0.1-0.5 M).

  • Fraction Collection: Collect the eluting fractions and monitor them for the presence of the product using a suitable method (e.g., TLC with ninhydrin (B49086) staining or HPLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent and ammonia by lyophilization to obtain the final product as a solid.

Visualizations

Synthesis_Workflow Experimental Workflow for Fructose-glutamic acid-¹³C₆ Synthesis Reactants 1. Reactant Mixture (Fructose + Glutamic acid-¹³C₆ in Methanol) Reaction 2. Reflux Reaction (80-100°C) Reactants->Reaction Monitoring 3. Reaction Monitoring (HPLC) Reaction->Monitoring Monitoring->Reaction Continue reaction Solvent_Removal 4. Solvent Removal (Rotary Evaporation) Monitoring->Solvent_Removal Reaction complete Purification 5. Purification (Ion-Exchange Chromatography) Solvent_Removal->Purification Final_Product 6. Final Product (Lyophilized Fructose-glutamic acid-¹³C₆) Purification->Final_Product

Caption: Experimental workflow for Fructose-glutamic acid-¹³C₆ synthesis.

Maillard_Reaction_Pathway Simplified Maillard Reaction Pathway for Fructose-glutamic acid-¹³C₆ cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Further Reaction Products Fructose Fructose Schiff_Base Schiff Base (Unstable) Fructose->Schiff_Base + Glutamic Acid Glutamic_Acid L-glutamic acid-¹³C₆ Glutamic_Acid->Schiff_Base Amadori_Product Fructose-glutamic acid-¹³C₆ (Amadori Product - Stable) Schiff_Base->Amadori_Product Amadori Rearrangement AGEs Advanced Glycation End-products (AGEs) Amadori_Product->AGEs Further Reactions (High Temp, Long Time) Melanoidins Melanoidins (Brown Polymers) Amadori_Product->Melanoidins Further Reactions (High Temp, Long Time)

Caption: Simplified Maillard reaction pathway for Fructose-glutamic acid-¹³C₆.

Troubleshooting_Logic Troubleshooting Logic for Low Yield Start Low Yield Observed Check_Temp Is Temperature in 80-100°C range? Start->Check_Temp Adjust_Temp Adjust Temperature Check_Temp->Adjust_Temp No Check_pH Is pH in 7.0-8.0 range? Check_Temp->Check_pH Yes Adjust_Temp->Check_pH Adjust_pH Adjust pH Check_pH->Adjust_pH No Check_Ratio Is Molar Ratio Optimal (e.g., 1:1 or 1.2:1)? Check_pH->Check_Ratio Yes Adjust_pH->Check_Ratio Adjust_Ratio Adjust Molar Ratio Check_Ratio->Adjust_Ratio No Check_Time Is Reaction Time Sufficient? Check_Ratio->Check_Time Yes Adjust_Ratio->Check_Time Increase_Time Increase Reaction Time (Monitor with HPLC) Check_Time->Increase_Time No Success Yield Optimized Check_Time->Success Yes Increase_Time->Success

References

Technical Support Center: Purification of Hydrophilic Amadori Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of hydrophilic Amadori products.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of hydrophilic Amadori products.

Issue 1: Poor or No Retention of Amadori Products on Reversed-Phase (RP) HPLC Columns

  • Question: My hydrophilic Amadori product is eluting in the void volume (at or near the solvent front) of my C18 column. How can I improve its retention?

  • Answer: This is a common challenge due to the high polarity of Amadori products. Here are several strategies to address this:

    • Employ a More Polar Stationary Phase: Consider using a reversed-phase column with a more polar character, such as those with embedded polar groups (EPG) or phenyl-hexyl phases. These can offer alternative selectivity and improved retention for polar analytes.[1]

    • Switch to Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of highly polar compounds. It utilizes a polar stationary phase (like silica (B1680970), diol, or amide) and a mobile phase with a high concentration of a less polar organic solvent (typically acetonitrile) and a small amount of a more polar aqueous solvent.[2][3] In HILIC, water acts as the strong solvent, which is the opposite of reversed-phase chromatography.[4]

    • Adjust Mobile Phase Composition: In reversed-phase chromatography, using a highly aqueous mobile phase (lowering the organic solvent concentration) can sometimes improve retention of polar compounds. However, this can also lead to phase collapse on some C18 columns. Ensure your column is compatible with highly aqueous mobile phases.[3][5]

    • Use Ion-Pairing Reagents: If your Amadori product is ionizable, adding an ion-pairing reagent (e.g., trifluoroacetic acid - TFA) to the mobile phase can increase its hydrophobicity and improve retention on an RP column.[6]

Issue 2: Asymmetric Peak Shapes (Tailing or Fronting) in HILIC

  • Question: I'm using a HILIC column, but my peaks for Amadori products are tailing or fronting. What could be the cause and how can I fix it?

  • Answer: Poor peak shape in HILIC can be caused by several factors:

    • Injection Solvent Mismatch: Injecting your sample in a solvent that is much stronger (i.e., has a higher water content) than the mobile phase is a primary cause of peak distortion.[7] To mitigate this, dissolve your sample in a solvent that is as close as possible to the initial mobile phase composition (high organic content). If sample solubility is an issue, consider pre-column dilution where the injector is programmed to introduce a plug of weak solvent (e.g., pure acetonitrile) along with your sample.[7]

    • Secondary Interactions with the Stationary Phase: Unwanted interactions, such as those with acidic silanol (B1196071) groups on a silica-based HILIC column, can lead to peak tailing, especially for basic compounds.[1] To address this, you can:

      • Adjust Mobile Phase pH: For basic analytes, operating at a lower pH (e.g., 2.5-4) can protonate the analyte and suppress silanol ionization.[1]

      • Use Mobile Phase Additives: Adding a small amount of a competing base, like triethylamine (B128534) (TEA), can mask active silanol sites.[1]

      • Choose a Different HILIC Stationary Phase: Consider zwitterionic or amide-based HILIC columns, which can offer different selectivity and reduce unwanted interactions.[1]

    • Column Overload: Injecting too much sample can lead to peak fronting. Try reducing the injection volume or the sample concentration.[8]

Issue 3: Amadori Product Instability or Degradation During Purification

  • Question: I suspect my Amadori product is degrading during the purification process. How can I improve its stability?

  • Answer: The stability of Amadori products is influenced by pH, temperature, and the presence of certain buffers.

    • pH Control: The degradation of Amadori products is pH-dependent. While acidic conditions can catalyze the Amadori rearrangement, they can also promote degradation.[9][10] For some Amadori products, maintaining a neutral to slightly basic pH (e.g., pH 7.4) has been shown to improve stability and yield.[9] It is crucial to determine the optimal pH for your specific Amadori product.

    • Temperature Management: Whenever possible, perform purification steps at reduced temperatures (e.g., 4°C) to minimize degradation.[11]

    • Buffer Selection: The choice of buffer can impact stability. It is advisable to screen different buffer systems to find one that minimizes degradation of your target molecule.[12][13][14]

Frequently Asked Questions (FAQs)

Q1: What is the best type of chromatography for purifying hydrophilic Amadori products?

A1: There is no single "best" method, as the optimal technique depends on the specific properties of the Amadori product and the impurities present. However, for highly hydrophilic Amadori products, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the most effective method as it is specifically designed for polar compounds.[2][3] Other techniques that can be employed include:

  • Ion-Exchange Chromatography (IEC): This method separates molecules based on their net charge and can be very effective if the Amadori product has a distinct charge compared to impurities.[15][16]

  • Boronate Affinity Chromatography: This technique is highly specific for compounds containing cis-diol groups, such as the sugar moiety of Amadori products, and can be used for selective enrichment.[17][18]

  • Reversed-Phase (RP) Chromatography: While challenging due to the high polarity of Amadori products, RP-HPLC can be successful with modifications such as the use of polar-embedded columns or ion-pairing reagents.[1]

Q2: How can I remove high concentrations of salt from my purified Amadori product?

A2: High salt concentrations are often introduced during ion-exchange chromatography or certain precipitation steps. To remove salt, you can use:

  • Size-Exclusion Chromatography (SEC) / Gel Filtration: This is a common method for desalting, where the larger Amadori product is separated from the smaller salt molecules.

  • Dialysis: This is a simple and effective method for removing salt from larger molecules, although it can be time-consuming.

  • Solid-Phase Extraction (SPE): Depending on the properties of your Amadori product, you may be able to use an SPE cartridge to bind your product while the salt is washed away, followed by elution with a suitable solvent.

Q3: My sample is a complex mixture from a Maillard reaction. Where do I start with purification?

A3: For complex mixtures, a multi-step purification strategy is often necessary. A general workflow could be:

  • Initial Fractionation: Start with a technique that offers high capacity and broad separation, such as ion-exchange chromatography or size-exclusion chromatography, to separate the mixture into less complex fractions.

  • Higher Resolution Polishing Step: Use a high-resolution technique like HILIC or reversed-phase HPLC on the fractions containing your Amadori product to achieve the desired purity.

  • Characterization: Throughout the process, use analytical techniques like LC-MS/MS to identify and track your target Amadori product.

Q4: Can I use flash chromatography for purifying hydrophilic Amadori products?

A4: Yes, flash chromatography can be used, particularly with a HILIC setup. This involves using a polar stationary phase like silica gel with a mobile phase gradient of increasing polarity (e.g., from high acetonitrile/low water to lower acetonitrile/higher water).[2] This can be a good option for initial, rapid purification of larger quantities of material before a final polishing step with HPLC.

Quantitative Data Summary

The yield of Amadori products is highly dependent on the specific reactants and reaction conditions. Below is a summary of reported yields under different preparation methods.

Amadori ProductReactantsMethodReported YieldReference
Phenylalanine-xylose-ARPPhenylalanine, XyloseAddition of sodium sulfite (B76179) (pH 7.4)74.86% (up from 47.23%)[9]
Proline-glucose ARPProline, GlucoseVacuum dehydration and spray drying69.15% (up from 3.63% in aqueous medium)[19]
Glutamic acid-glucose-ARP & Carnosine-glucose-ARPGlutamic acid/Carnosine, GlucoseNADES system with freeze lyophilization and thermal treatment96.08% & 95% respectively

Experimental Protocols

1. General Protocol for HILIC Purification

This protocol provides a starting point for developing a HILIC method for Amadori product purification.

  • Column Selection: Begin with a bare silica or an amide-based HILIC column (e.g., 100 x 2.1 mm, 2.7 µm).[1]

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) in 95:5 (v/v) acetonitrile:water.

    • Mobile Phase B: 10 mM ammonium formate in 50:50 (v/v) acetonitrile:water.

    • Ensure all mobile phase components are of high purity (HPLC grade or better).[8]

  • Column Equilibration:

    • Flush the column with 100% Mobile Phase B for 5 minutes.

    • Equilibrate the column with 100% Mobile Phase A for at least 10-15 minutes or until a stable baseline is achieved. Proper equilibration is critical for reproducible retention times.[4]

  • Sample Preparation: Dissolve the sample in the initial mobile phase conditions (e.g., 95% acetonitrile). If solubility is an issue, use the minimum amount of water necessary and inject a small volume.[4][20]

  • Gradient Elution:

    • Start with 100% Mobile Phase A.

    • Apply a linear gradient to increase the percentage of Mobile Phase B over 15-30 minutes to elute the Amadori product.

    • Hold at a high percentage of Mobile Phase B to wash the column.

    • Return to initial conditions and re-equilibrate.

  • Optimization: Adjust the gradient slope, buffer concentration, and pH to optimize selectivity and peak shape.[1]

2. General Protocol for Boronate Affinity Chromatography

This protocol is for the selective enrichment of Amadori products.

  • Column and Buffer Preparation:

    • Use a column packed with a boronate affinity resin (e.g., m-aminophenylboronic acid immobilized on agarose).

    • Binding Buffer: Prepare a buffer at a slightly alkaline pH (e.g., pH 8.2-8.3) to facilitate the formation of the boronate ester complex. A common buffer is 50 mM EPPS with 200 mM NaCl.[17][18]

    • Elution Buffer: Prepare the binding buffer containing a competing diol, such as sorbitol (e.g., 500 mM sorbitol).[17]

  • Column Equilibration: Equilibrate the column with several column volumes of Binding Buffer.

  • Sample Loading: Dissolve the sample in the Binding Buffer and load it onto the column at a controlled flow rate.

  • Washing: Wash the column with Binding Buffer to remove unbound components.

  • Elution: Elute the bound Amadori products with the Elution Buffer.

  • Regeneration: Regenerate the column according to the manufacturer's instructions, typically by washing with a low pH buffer followed by the Binding Buffer.

3. General Protocol for Ion-Exchange Chromatography

This protocol outlines the basic steps for purifying Amadori products based on their charge.

  • Resin Selection: Choose a cation-exchange resin (e.g., CM-cellulose) if your Amadori product is positively charged at the working pH, or an anion-exchange resin (e.g., DEAE-cellulose) if it is negatively charged.[15][21]

  • Buffer Preparation:

    • Binding Buffer: A low ionic strength buffer at a pH where the Amadori product has a net charge that allows it to bind to the resin.

    • Elution Buffer: The same buffer as the binding buffer but with a high salt concentration (e.g., 1 M NaCl) or a different pH to disrupt the electrostatic interaction between the Amadori product and the resin.

  • Column Equilibration: Equilibrate the column with the Binding Buffer.

  • Sample Preparation: Ensure the sample is in the Binding Buffer. This may require a buffer exchange step.[21]

  • Sample Loading: Load the sample onto the column. Collect the flow-through, which contains unbound molecules.

  • Washing: Wash the column with the Binding Buffer until the absorbance at 280 nm returns to baseline.

  • Elution: Elute the bound Amadori product by applying the Elution Buffer, either in a stepwise or gradient manner. A linear salt gradient is often used to separate molecules with different charge strengths.[22]

  • Fraction Collection: Collect fractions and analyze them for the presence of your target Amadori product.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_purification Purification Strategy cluster_analysis Analysis raw_sample Crude Reaction Mixture filtered_sample Clarified & pH Adjusted Sample raw_sample->filtered_sample Filtration/ Centrifugation iec Ion-Exchange Chromatography (Capture Step) filtered_sample->iec fractions Partially Purified Fractions iec->fractions hilic HILIC (Polishing Step) pure_product Purified Amadori Product hilic->pure_product fractions->hilic analysis LC-MS/MS Analysis pure_product->analysis

Caption: A typical experimental workflow for the purification of Amadori products.

troubleshooting_logic cluster_retention Retention Issues cluster_peak_shape Peak Shape Issues action_node action_node problem_node Good Separation start Poor Peak Resolution? no_retention Early Elution on RP? start->no_retention Yes bad_shape Asymmetric Peaks in HILIC? start->bad_shape No solution_hilic Switch to HILIC no_retention->solution_hilic Yes solution_polar_rp Use Polar-Embedded RP Column no_retention->solution_polar_rp Alternatively solution_hilic->problem_node Resolved solution_polar_rp->problem_node Resolved solution_solvent Match Injection Solvent to Mobile Phase bad_shape->solution_solvent Yes solution_ph Adjust Mobile Phase pH bad_shape->solution_ph Also consider solution_solvent->problem_node Resolved solution_ph->problem_node Resolved

References

Technical Support Center: Stability Testing of Fructose-glutamic acid-¹³C₆

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability testing of Fructose-glutamic acid-¹³C₆ under various storage conditions.

Frequently Asked Questions (FAQs)

Q1: What is Fructose-glutamic acid-¹³C₆ and why is its stability important?

Fructose-glutamic acid-¹³C₆ is a stable isotope-labeled Amadori product formed from the non-enzymatic reaction (Maillard reaction) between fructose (B13574) and the amino acid L-glutamic acid, where six carbon atoms in the fructose moiety are replaced with the ¹³C isotope. Its stability is crucial for its use as an internal standard in quantitative mass spectrometry-based assays, particularly in food science, nutrition, and studies of protein glycation in drug development. Degradation of the standard can lead to inaccurate quantification of the target analyte.

Q2: What are the recommended long-term storage conditions for Fructose-glutamic acid-¹³C₆?

For long-term stability, solid Fructose-glutamic acid-¹³C₆ should be stored in a tightly sealed container at -20°C or below, protected from light and moisture.[1] For short-term storage or when in solution, it is recommended to store at 2-8°C and use the solution promptly.

Q3: What are the primary degradation pathways for Fructose-glutamic acid-¹³C₆?

As an Amadori product, Fructose-glutamic acid-¹³C₆ is susceptible to several degradation pathways:

  • Hydrolysis: The bond between the fructose and glutamic acid moieties can be cleaved under acidic or basic conditions.

  • Oxidation: The compound can be oxidized, leading to a variety of degradation products.

  • Thermal Degradation: Elevated temperatures can accelerate degradation, potentially leading to the formation of advanced glycation end-products (AGEs).[2]

Q4: How can I monitor the stability of Fructose-glutamic acid-¹³C₆?

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS), is required. This method must be capable of separating the intact Fructose-glutamic acid-¹³C₆ from its potential degradation products.

Q5: What is a forced degradation study and why is it necessary for Fructose-glutamic acid-¹³C₆?

A forced degradation or stress study exposes the compound to harsh conditions (e.g., high temperature, extreme pH, oxidizing agents, light) to accelerate its degradation.[3][] This is essential to:

  • Identify potential degradation products.

  • Understand the degradation pathways.

  • Develop and validate a stability-indicating analytical method that can resolve the parent compound from its degradants.[5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Inconsistent results between stability time points 1. Non-homogeneous storage conditions.2. Inconsistent sample preparation.3. Issues with the analytical method.1. Ensure the stability chamber provides uniform temperature and humidity. Place samples in a consistent location.2. Follow a standardized and well-documented sample preparation protocol for all time points.3. Verify the performance of the analytical method by checking system suitability (e.g., peak shape, retention time, and response) before each run.
Unexpected peaks observed in the chromatogram 1. Inherent impurities in the starting material.2. Contamination during sample handling or from the analytical system.3. Formation of degradation products.1. Review the Certificate of Analysis (CoA) for the purity of the Fructose-glutamic acid-¹³C₆ standard.2. Use high-purity solvents and clean labware. Run a blank injection to check for system contamination.3. Compare the chromatograms of stressed samples with those of control samples to identify degradation peaks.
No degradation observed under forced degradation conditions 1. The stress conditions are not harsh enough.2. The analytical method is not stability-indicating (i.e., it cannot separate the degradants from the main peak).1. Increase the duration of the stress, the temperature, or the concentration of the stressor (e.g., acid, base, oxidizing agent). A target degradation of 5-20% is generally recommended.[6][7]2. Re-evaluate and re-develop the analytical method. Ensure that the peak purity of the main compound can be assessed (e.g., using a diode array detector or MS).
Rapid degradation observed under ambient conditions The compound may be inherently unstable at room temperature.Minimize the time the compound is exposed to ambient conditions during weighing and sample preparation. Prepare solutions fresh and store them at 2-8°C if not used immediately.

Data Presentation

Table 1: Hypothetical Long-Term Stability Data for Fructose-glutamic acid-¹³C₆ (Solid) at -20°C
Time Point (Months)AppearancePurity by HPLC (%)
0White to off-white powder99.8
3White to off-white powder99.7
6White to off-white powder99.8
12White to off-white powder99.6
24White to off-white powder99.5
Table 2: Hypothetical Accelerated Stability Data for Fructose-glutamic acid-¹³C₆ (Solid) at 40°C / 75% RH
Time Point (Months)AppearancePurity by HPLC (%)Total Degradation Products (%)
0White to off-white powder99.8< 0.2
1White to off-white powder99.20.8
3Slight yellowing of powder98.51.5
6Yellowish powder97.12.9
Table 3: Hypothetical Forced Degradation Study Results for Fructose-glutamic acid-¹³C₆
Stress ConditionDurationTemperaturePurity by HPLC (%)Total Degradation Products (%)
0.1 M HCl24 hours60°C88.211.8
0.1 M NaOH24 hours60°C85.714.3
3% H₂O₂24 hoursRoom Temp92.57.5
Dry Heat48 hours80°C95.14.9
Photostability (ICH Q1B)1.2 million lux hours & 200 W h/m²25°C99.50.5

Experimental Protocols

Stability-Indicating HPLC-MS Method

This protocol describes a general method for the analysis of Fructose-glutamic acid-¹³C₆ and its degradation products.

  • Instrumentation: UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 95% B

    • 1-5 min: 95% to 50% B

    • 5-6 min: 50% B

    • 6-6.1 min: 50% to 95% B

    • 6.1-8 min: 95% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • MS Detection: Positive ion electrospray ionization (ESI+).

  • MRM Transitions (Hypothetical):

    • Fructose-glutamic acid-¹³C₆: Precursor Ion > Product Ion (e.g., m/z 314.1 > m/z 152.1)

    • Degradation Product 1 (e.g., ¹³C₆-Fructose): Precursor Ion > Product Ion

    • Degradation Product 2 (e.g., Glutamic Acid): Precursor Ion > Product Ion

Forced Degradation Protocol
  • Acid Hydrolysis: Dissolve Fructose-glutamic acid-¹³C₆ in 0.1 M HCl to a final concentration of 1 mg/mL. Heat at 60°C for 24 hours. Cool, neutralize with an appropriate amount of 0.1 M NaOH, and dilute with mobile phase for analysis.

  • Base Hydrolysis: Dissolve Fructose-glutamic acid-¹³C₆ in 0.1 M NaOH to a final concentration of 1 mg/mL. Heat at 60°C for 24 hours. Cool, neutralize with an appropriate amount of 0.1 M HCl, and dilute with mobile phase for analysis.

  • Oxidative Degradation: Dissolve Fructose-glutamic acid-¹³C₆ in 3% hydrogen peroxide to a final concentration of 1 mg/mL. Keep at room temperature for 24 hours, protected from light. Dilute with mobile phase for analysis.

  • Thermal Degradation: Store the solid Fructose-glutamic acid-¹³C₆ in a hot air oven at 80°C for 48 hours. Dissolve the stressed solid in the mobile phase for analysis.

  • Photostability: Expose the solid Fructose-glutamic acid-¹³C₆ to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). Dissolve the stressed solid in the mobile phase for analysis.

Visualizations

Experimental_Workflow Experimental Workflow for Stability Testing cluster_prep Sample Preparation cluster_analysis Analysis cluster_report Reporting Start Fructose-glutamic acid-¹³C₆ (Solid) Storage Store under defined conditions (e.g., -20°C, 40°C/75%RH) Start->Storage Long-term & Accelerated Study Forced_Deg Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Start->Forced_Deg Forced Degradation Study Dissolve Dissolve in appropriate solvent Storage->Dissolve At each time point Forced_Deg->Dissolve HPLC_MS UHPLC-MS/MS Analysis Dissolve->HPLC_MS Data_Proc Data Processing (Peak Integration, Purity Calculation) HPLC_MS->Data_Proc Report Generate Stability Report Data_Proc->Report

Caption: Workflow for the stability testing of Fructose-glutamic acid-¹³C₆.

Degradation_Pathways Potential Degradation Pathways FGA Fructose-glutamic acid-¹³C₆ Hydrolysis Hydrolysis (Acid/Base) FGA->Hydrolysis Oxidation Oxidation FGA->Oxidation Thermal Thermal Stress FGA->Thermal Fructose ¹³C₆-Fructose Hydrolysis->Fructose Glutamic_Acid Glutamic Acid Hydrolysis->Glutamic_Acid Oxidized_Products Various Oxidized Products Oxidation->Oxidized_Products AGEs Advanced Glycation End-products (AGEs) Thermal->AGEs

Caption: Potential degradation pathways of Fructose-glutamic acid-¹³C₆.

References

Preventing degradation of Fructose-glutamic acid-13C6 during sample prep

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Fructose-glutamic acid-13C6 during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is an isotopically labeled Amadori rearrangement product (ARP). ARPs are early-stage compounds formed during the Maillard reaction between a reducing sugar (fructose) and an amino acid (glutamic acid).[1] These compounds are inherently unstable and can degrade under various conditions, such as changes in pH and temperature, which are common during sample preparation.[2][3] Degradation can lead to inaccurate quantification in analytical experiments. The 13C6 label serves as an internal standard for mass spectrometry-based analysis, and while it doesn't significantly alter the chemical stability, ensuring the integrity of the entire molecule is crucial for reliable results.

Q2: What are the main factors that cause the degradation of this compound during sample preparation?

A2: The primary factors leading to the degradation of this compound are:

  • pH: Amadori products are susceptible to both acid- and base-catalyzed degradation.[4] Generally, neutral to slightly acidic conditions (pH 5-7) are preferred for stability.[1]

  • Temperature: Elevated temperatures significantly accelerate the degradation of Amadori products.[5] It is crucial to keep samples cool throughout the preparation process.

  • Presence of Oxidizing Agents: Amadori products can be sensitive to oxidation.[1]

  • Enzymatic Activity: In biological samples, enzymes can potentially metabolize or degrade the analyte.

Q3: How should I store my samples containing this compound before and during sample preparation?

A3: To ensure stability, samples should be stored at -80°C for long-term storage. During sample preparation, it is recommended to keep samples on ice or at 4°C as much as possible to minimize thermal degradation.[6] Avoid repeated freeze-thaw cycles, as this can also contribute to degradation.

Q4: Can I use antioxidants to improve the stability of this compound?

A4: Yes, the use of antioxidants like ascorbic acid (Vitamin C) has been shown to inhibit the formation of advanced glycation end-products and may help stabilize Amadori products by preventing oxidative degradation.[7] Incorporating ascorbic acid into your extraction or storage solutions may enhance the stability of this compound.[8]

Troubleshooting Guides

This section provides solutions to common problems encountered during the sample preparation of this compound.

Issue 1: Low or No Analyte Signal in LC-MS/MS Analysis
Possible Cause Troubleshooting Steps
Degradation during extraction- Maintain low temperatures (0-4°C) throughout the extraction process. - Use a pH-buffered extraction solvent (pH 5-7). - Minimize the time between extraction and analysis.
Inefficient extraction- Optimize the solid-phase extraction (SPE) protocol. Ensure the sorbent chemistry is appropriate for a polar molecule. A mixed-mode cation exchange or a hydrophilic-lipophilic balanced (HLB) sorbent may be suitable. - For protein precipitation, ensure the correct ratio of organic solvent to the sample is used (e.g., 3:1 acetonitrile (B52724) to plasma).[9]
Matrix effects (ion suppression)- Dilute the sample extract to reduce the concentration of interfering matrix components. - Improve sample cleanup using a more rigorous SPE protocol. - Modify the chromatographic method to separate the analyte from co-eluting matrix components.
Issue 2: Poor Reproducibility of Results
Possible Cause Troubleshooting Steps
Inconsistent sample handling- Standardize all sample preparation steps, including timing, temperature, and volumes. - Ensure complete and consistent drying of extracts if using evaporation, and consistent reconstitution in the mobile phase.
Variable degradation between samples- Process all samples, standards, and quality controls under identical conditions and for the same duration. - Prepare samples in smaller batches to minimize the time each sample is at room temperature.
Instrumental variability- Check the stability of the LC-MS/MS system by injecting a standard solution multiple times. - Ensure the autosampler is kept at a low temperature (e.g., 4°C).

Experimental Protocols

Protocol 1: Protein Precipitation for Plasma/Serum Samples

This protocol is a general guideline for the removal of proteins from plasma or serum samples.

Materials:

  • Plasma or serum sample

  • Internal standard solution (this compound in a suitable solvent)

  • Ice-cold acetonitrile

  • Centrifuge capable of reaching 14,000 x g and maintaining 4°C

  • Vortex mixer

  • Pipettes and sterile microcentrifuge tubes

Procedure:

  • Thaw frozen plasma or serum samples on ice.

  • In a microcentrifuge tube, add 100 µL of the plasma/serum sample.

  • Add the appropriate volume of the this compound internal standard solution.

  • Add 300 µL of ice-cold acetonitrile to the tube (3:1 ratio of acetonitrile to sample).[9]

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Incubate the samples on ice for 20 minutes to enhance protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C.[10]

  • Carefully collect the supernatant without disturbing the protein pellet.

  • The supernatant can be directly injected for LC-MS/MS analysis or subjected to further cleanup (e.g., SPE).

Protocol 2: Solid-Phase Extraction (SPE) for Cleaner Extracts

This protocol provides a general procedure for SPE cleanup after protein precipitation. The choice of SPE sorbent and solvents may require optimization.

Materials:

Procedure:

  • Condition the SPE cartridge: Pass 1 mL of methanol through the cartridge, followed by 1 mL of deionized water.

  • Load the sample: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Wash the cartridge: Pass 1 mL of deionized water through the cartridge to remove unretained impurities. A subsequent wash with a weak organic solvent (e.g., 5% methanol in water) can be performed to remove less polar interferences.

  • Elute the analyte: Pass 1 mL of the elution solvent through the cartridge to elute the this compound.

  • Evaporate and reconstitute: Dry the eluate under a gentle stream of nitrogen gas at a low temperature (<30°C). Reconstitute the dried residue in a known volume of the initial mobile phase for LC-MS/MS analysis.

Data Presentation

The following tables summarize the expected qualitative effects of pH and temperature on the stability of Amadori products, based on studies of similar compounds like fructose-lysine.[11][12] Specific quantitative data for this compound is limited in the literature.

Table 1: Effect of pH on the Degradation of Fructose-Lysine (Amadori Product) at 100°C

pHRelative Degradation Rate
4.0Low
7.0Moderate
9.0High
12.0Very High

Data is qualitative and based on trends observed for fructose-lysine degradation.[11][12]

Table 2: Effect of Temperature on the Degradation of Amadori Products

Temperature (°C)Relative Degradation Rate
4Very Low
25 (Room Temp)Low
37Moderate
70High
100Very High

Data is qualitative and based on general knowledge of Amadori product stability.[5][13]

Mandatory Visualizations

experimental_workflow cluster_sample_collection Sample Collection & Storage cluster_sample_prep Sample Preparation (on ice) cluster_cleanup Optional Cleanup cluster_analysis Analysis Collect_Sample Collect Biological Sample (e.g., Plasma, Serum) Store_Sample Store at -80°C Collect_Sample->Store_Sample Thaw_Sample Thaw Sample on Ice Store_Sample->Thaw_Sample Add_IS Add this compound (Internal Standard) Thaw_Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Add_IS->Protein_Precipitation Centrifuge Centrifuge at 4°C Protein_Precipitation->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant SPE Solid-Phase Extraction (SPE) Collect_Supernatant->SPE For cleaner sample LCMS LC-MS/MS Analysis Collect_Supernatant->LCMS Direct injection Evaporate Evaporate & Reconstitute SPE->Evaporate Evaporate->LCMS

Caption: Experimental workflow for the preparation of biological samples for this compound analysis.

degradation_pathway Fructose Fructose Schiff_Base Schiff Base (Unstable Intermediate) Fructose->Schiff_Base Glutamic_Acid Glutamic Acid Glutamic_Acid->Schiff_Base Amadori_Product This compound (Amadori Product) Schiff_Base->Amadori_Product Amadori Rearrangement Degradation_Products Degradation Products (e.g., dicarbonyls, furfurals) Amadori_Product->Degradation_Products pH, Temp, Oxidation AGEs Advanced Glycation End-products (AGEs) Degradation_Products->AGEs

Caption: Simplified Maillard reaction pathway showing the formation and degradation of Fructose-glutamic acid.

Caption: Troubleshooting decision tree for low analyte signal of this compound.

References

Improving signal intensity for Fructose-glutamic acid-13C6 in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometric analysis of Fructose-glutamic acid-13C6. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to signal intensity and data quality during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a low or inconsistent signal for this compound?

A low signal for this compound is often due to a combination of factors inherent to its chemical nature. As a highly polar Maillard reaction product, it is prone to poor ionization efficiency in standard electrospray ionization (ESI) sources. Furthermore, it is highly susceptible to matrix effects, where co-eluting compounds from the sample matrix suppress its ionization, leading to reduced and variable signal intensity.[1][2]

Q2: What are matrix effects, and why is this molecule particularly susceptible?

Matrix effects describe the alteration of an analyte's ionization efficiency due to co-eluting components from the sample matrix.[1][3] This can manifest as ion suppression (decreased signal) or ion enhancement (increased signal). This compound is a polar conjugate of a sugar and an amino acid, which typically requires Hydrophilic Interaction Liquid Chromatography (HILIC) for separation.[1][2] In HILIC, other endogenous polar matrix components like salts, sugars, and other amino acids are likely to co-elute, leading to competition in the ion source and causing significant matrix effects.[1]

Q3: Which ionization mode, positive or negative, is optimal for this compound?

This compound can typically be detected in both positive and negative ionization modes. In positive mode, it is often monitored as the protonated molecule [M+H]⁺. In negative mode, forming adducts such as the chloride adduct [M+Cl]⁻ by adding a chloride source post-column can sometimes provide a more stable and intense signal.[2] The optimal mode should be determined empirically for your specific instrument and matrix.

Q4: How does using a stable isotope-labeled (SIL) internal standard, like a deuterated version, improve my results?

Using a stable isotope-labeled internal standard (SIL-IS), such as Fructose-glutamic acid-d5, is the gold standard for correcting analytical variability.[4] Because the SIL-IS has nearly identical physicochemical properties to the analyte, it co-elutes and experiences the same degree of extraction loss and ion suppression or enhancement.[4] By calculating the ratio of the analyte signal to the IS signal, these variations are normalized, leading to significantly improved accuracy and precision in quantification.[2]

Troubleshooting Guide: Low Signal Intensity

This guide addresses the most common causes of poor signal intensity in a question-and-answer format, organized by experimental stage.

Mass Spectrometer and Source Optimization

Question: My signal is very weak or non-existent. What is the first step in troubleshooting?

First, ensure the mass spectrometer is tuned and calibrated according to the manufacturer's specifications. Then, directly assess the ionization of the analyte by infusing a pure standard solution of this compound (e.g., 100-500 ng/mL in mobile phase) directly into the source. This will confirm if the molecule can be detected without chromatographic or matrix-related complications.

Question: How can I systematically optimize the electrospray ionization (ESI) source parameters for my analyte?

While infusing a standard solution, systematically adjust key ESI source parameters to maximize the signal for the [M+H]⁺ ion (or other relevant adducts). The most critical parameters include capillary voltage, nebulizer pressure, drying gas flow rate, and gas temperature.[5][6] Adjust one parameter at a time to find its optimal value. This process can significantly enhance sensitivity.[5][7]

Table 1: Typical Starting ESI Source Parameters for Optimization

ParameterTypical Range (Positive Ion Mode)Recommended Action
Capillary Voltage 2500 - 4000 VAdjust in 500 V increments. Lower voltages can sometimes reduce in-source fragmentation and instability.[6]
Nebulizer Pressure 20 - 50 psiOptimize for a stable spray. Affects droplet size.[5]
Drying Gas Flow 8 - 12 L/minCrucial for desolvation. Too low can result in solvent clusters; too high can reduce sensitivity.[5]
Drying Gas Temp. 250 - 350 °CAffects desolvation efficiency. Optimize for your specific solvent composition and flow rate.[5]
Sprayer Position Instrument DependentOptimize the capillary position relative to the MS inlet for maximum ion sampling.[6]
Sample Preparation and Matrix Effects

Question: After optimizing the source, my signal is still weak when analyzing extracted samples. What is the likely cause?

The most probable cause is ion suppression due to matrix effects.[2] You must quantify the extent of the matrix effect and then optimize your sample preparation protocol to minimize it.

Question: How can I quantitatively measure matrix effects?

The most common method is the post-extraction spike experiment.[1] This involves comparing the signal response of the analyte spiked into a blank matrix extract against its response in a pure solvent. This allows you to calculate a "Matrix Factor," which quantifies the degree of suppression or enhancement. An experimental protocol is provided below.

Question: What are the best strategies to reduce significant matrix effects?

Improving the sample cleanup procedure is essential. While simple protein precipitation (PPT) is fast, it often results in the least clean extracts. For a polar analyte like this compound, Solid-Phase Extraction (SPE) is generally the most effective method for removing interfering matrix components.[2]

Table 2: Comparison of Common Sample Preparation Techniques

TechniquePrincipleAdvantagesDisadvantages for this compound
Protein Precipitation (PPT) Protein removal using an organic solvent (e.g., acetonitrile).Fast, simple, inexpensive.Provides poor cleanup of other matrix components (salts, phospholipids), often leading to significant ion suppression.[2]
Liquid-Liquid Extraction (LLE) Analyte partitioned between two immiscible liquid phases.Can provide cleaner extracts than PPT.May have poor recovery for highly polar analytes which prefer to stay in the aqueous phase.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.Provides the cleanest extracts, significantly reducing matrix effects.[2]More time-consuming and expensive; requires method development to optimize sorbent and solvents.
Chromatography (LC) Optimization

Question: My peak shape is poor, and the analyte elutes at or near the void volume. How can I fix this?

This is a classic sign of using an inappropriate column chemistry. This compound is too polar to be retained on traditional reversed-phase columns (e.g., C18). You must use a Hydrophilic Interaction Liquid Chromatography (HILIC) column for proper retention and separation of this and other polar compounds.[1][2]

Question: Can derivatization improve my signal intensity?

Yes, derivatization is a powerful strategy to enhance signal.[8][9] By chemically modifying the Fructose-glutamic acid molecule, you can improve both its chromatographic retention on reversed-phase columns and its ionization efficiency. Reagents that target the amino group of glutamic acid, such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), can be effective.[10] However, this adds an extra step to the sample preparation workflow.

Experimental Protocols

Protocol 1: Quantitative Analysis using HILIC-LC-MS/MS

This protocol provides a robust starting point for the analysis of this compound in a complex matrix like food or plasma.

  • Sample Homogenization & Extraction:

    • Homogenize 1 gram of the sample with 5 mL of a 50:50 (v/v) methanol (B129727)/water solution containing 0.1% formic acid.[4]

    • Vortex for 5 minutes, then centrifuge at 10,000 x g for 15 minutes at 4°C.[4]

    • Transfer 1 mL of the supernatant to a new tube and add your internal standard (e.g., Fructose-glutamic acid-d5).[4]

  • Sample Cleanup (Solid-Phase Extraction):

    • Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol, followed by 2 mL of water.[4]

    • Load the supernatant from the previous step onto the SPE cartridge.

    • Wash the cartridge with 2 mL of water to remove salts and highly polar interferences, followed by 2 mL of methanol to remove non-polar interferences.[2]

    • Elute the analyte using 2 mL of 5% formic acid in methanol.[2]

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 200 µL of 80:20 (v/v) acetonitrile/water.

  • HILIC-LC-MS/MS Conditions:

    • Column: HILIC Column (e.g., Acquity UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)

    • Mobile Phase A: 10 mM Ammonium Formate with 0.1% Formic Acid in Water.[2]

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[2]

    • Flow Rate: 0.3 mL/min.[2]

    • Column Temperature: 40°C.[2]

    • Gradient:

      • 0.0 min: 95% B

      • 5.0 min: 50% B

      • 5.1 min: 5% B

      • 6.0 min: 5% B

      • 6.1 min: 95% B

      • 8.0 min: 95% B

    • MS/MS Detection:

      • Ionization Mode: ESI Positive

      • Detection Mode: Multiple Reaction Monitoring (MRM)

      • MRM Transition: Monitor the specific precursor-to-product ion transition for this compound. This must be determined by infusing a standard. For the unlabeled compound, the protonated molecule [M+H]⁺ is m/z 292.2. The 13C6 labeled version will have a precursor of m/z 298.2. Fragment ions would be similar to the unlabeled compound.

Protocol 2: Assessment of Matrix Effects (Post-Extraction Spike Method)

This protocol allows for the quantitative determination of matrix effects.[1]

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and internal standard into the final reconstitution solvent (e.g., 80:20 acetonitrile/water) at a known concentration.

    • Set B (Pre-Spike Matrix): Spike the analyte and IS into a blank biological matrix before the extraction process.

    • Set C (Post-Spike Matrix): Extract a blank biological matrix sample following the full procedure. Spike the analyte and IS into the final, clean extract.[1]

  • Analyze and Calculate:

    • Inject all three sets of samples onto the LC-MS/MS system.

    • Calculate the Matrix Factor (MF) and Recovery (RE) using the peak areas:

      • Matrix Factor (%) = (Peak Area in Set C / Peak Area in Set A) * 100 [1]

      • Recovery (%) = (Peak Area in Set B / Peak Area in Set C) * 100 [1]

  • Interpretation:

    • MF = 100%: No matrix effect.

    • MF < 100%: Ion suppression.

    • MF > 100%: Ion enhancement.

Visualized Workflows and Concepts

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Sample (e.g., Plasma, Food) Homogenize Homogenization & Extraction Sample->Homogenize Cleanup Sample Cleanup (SPE) Homogenize->Cleanup Final Final Extract Cleanup->Final LC HILIC Separation Final->LC MS MS/MS Detection (MRM) LC->MS Data Data Acquisition & Quantification MS->Data

Caption: General experimental workflow for LC-MS/MS analysis.

G start Low / Inconsistent Signal Observed q1 Is MS Tuned & Calibrated? start->q1 a1_yes Optimize ESI Source (Direct Infusion) q1->a1_yes Yes end_ok Signal Improved q1->end_ok No, Fix It q2 Signal Still Low in Real Samples? a1_yes->q2 a2_yes Assess Matrix Effects (Post-Spike Protocol) q2->a2_yes Yes q2->end_ok No q3 Significant Ion Suppression? a2_yes->q3 a3_yes Improve Sample Cleanup (e.g., Implement SPE) q3->a3_yes Yes q4 Poor Peak Shape or No Retention? q3->q4 No a3_yes->q4 a4_yes Switch to HILIC Column q4->a4_yes Yes q4->end_ok No a4_yes->end_ok

Caption: Troubleshooting logic for low signal intensity.

G cluster_source ESI Source cluster_ms Mass Analyzer invis Droplet Charged Droplet (Analyte + Matrix) invis->Droplet Sample Introduction Evaporation Solvent Evaporation Droplet->Evaporation Competition Competition for Surface/Charge Evaporation->Competition Suppression Ion Suppression Competition->Suppression Detector Reduced Analyte Ion Signal Suppression->Detector

Caption: The concept of ion suppression via matrix effects.

References

Technical Support Center: Optimizing HPLC for Polar Maillard Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of polar Maillard Reaction Products (MRPs). This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges in HPLC separation.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to analyze polar Maillard Reaction Products (MRPs) with traditional Reversed-Phase HPLC?

A1: Traditional Reversed-Phase HPLC (RP-HPLC) uses a nonpolar stationary phase (like C18) and a polar mobile phase.[1] Highly polar MRPs have a strong affinity for the polar mobile phase and weak interaction with the nonpolar stationary phase.[1] This often results in poor retention, with the compounds eluting very early in the chromatogram, often near the void volume, which makes separation and quantification difficult.[2][3] Using highly aqueous mobile phases (over 95% water) to increase retention on C18 columns can lead to a phenomenon called "phase collapse" or "dewetting," where the mobile phase is expelled from the stationary phase pores, causing a dramatic loss of retention and reproducibility.[4][5]

Q2: What are the primary alternative HPLC techniques for separating polar MRPs?

A2: For polar MRPs, alternative chromatographic techniques are often more effective than traditional RP-HPLC:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase (e.g., silica, amide, zwitterionic) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile (B52724).[6] HILIC is excellent for retaining and separating very polar compounds that are poorly retained in reversed-phase mode.[2][6][7][8]

  • Mixed-Mode Chromatography (MMC): MMC utilizes stationary phases with multiple functionalities, such as combining reversed-phase (hydrophobic) and ion-exchange (electrostatic) characteristics.[9][10][11][12] This allows for the simultaneous separation of compounds with diverse polarities and charge states, offering unique selectivity and improved retention for polar and charged MRPs without the need for ion-pairing reagents.[9][10]

  • Aqueous Normal Phase (ANP) Chromatography: This mode uses a stationary phase that can exhibit both reversed-phase and normal-phase retention mechanisms, providing good retention for polar compounds.[13]

  • High-Performance Anion Exchange Chromatography (HPAEC): This technique is particularly useful for separating charged MRPs and their precursors, like sugars and Amadori compounds.[14][15][16]

Q3: How do I choose between HILIC, Mixed-Mode, and other techniques for my specific MRPs?

A3: The choice depends on the specific properties of your analytes:

  • For very polar, neutral, or charged compounds: HILIC is often the first choice. Zwitterionic HILIC columns, in particular, have shown excellent performance in comprehensively profiling glycation products.[7][8]

  • For a complex mixture of polar and non-polar compounds, or ionizable analytes: Mixed-Mode Chromatography is highly effective. It provides multiple interaction mechanisms, which can be fine-tuned by adjusting mobile phase pH and ionic strength to control retention and selectivity.[10]

  • For charged carbohydrates and early-stage MRPs: High-Performance Anion Exchange Chromatography (HPAEC) coupled with electrochemical detection is a powerful, specialized technique.[14][15]

Troubleshooting Guide

Problem 1: My polar analytes show poor or no retention and elute in the solvent front.

  • Cause: The analytes are too polar for the selected reversed-phase (e.g., C18) column and mobile phase conditions.[2][17]

  • Solution:

    • Switch to an Appropriate Column:

      • HILIC Column: This is the most common solution. Use a HILIC column (e.g., bare silica, amide, or zwitterionic) with a mobile phase high in organic content (typically >70% acetonitrile).[6][7]

      • Mixed-Mode Column: A column with both reversed-phase and ion-exchange functionalities can significantly increase retention for polar and ionizable compounds.[9][10]

      • Polar-Embedded/Aqueous C18 Column: These are modified reversed-phase columns designed to be stable in 100% aqueous mobile phases and offer better retention for polar molecules than standard C18 columns.[3][5]

    • Modify the Mobile Phase (for RP-HPLC):

      • Increase Aqueous Content: Carefully increase the percentage of the aqueous component in the mobile phase. Be aware of the risk of phase collapse with standard C18 columns if the organic content drops below 5%.[4]

      • Adjust pH: For ionizable MRPs, adjusting the mobile phase pH can change their ionization state and improve retention.[18]

      • Avoid Ion-Pair Reagents if Possible: While ion-pairing agents can increase retention, they are often not compatible with mass spectrometry (MS) and can be difficult to work with.[17]

Problem 2: I am observing poor peak shape (tailing or fronting).

  • Cause: This can be due to several factors, including secondary interactions with the stationary phase, column overload, or an inappropriate sample solvent.

  • Solution:

    • Check Sample Diluent: Ensure the sample is dissolved in a solvent that is weaker than or matches the initial mobile phase. Injecting a sample in a much stronger solvent can cause distorted peaks.

    • Optimize Mobile Phase pH: For ionizable MRPs, operating at a pH where the analyte is in a single ionic form can improve peak shape. Buffering the mobile phase is crucial for reproducibility.[18] Acidic mobile phases have been shown to provide higher quality peak shapes on some HILIC columns.[7]

    • Reduce Injection Volume/Concentration: Overloading the column can lead to broad or tailing peaks. Try injecting a smaller volume or a more dilute sample.[19]

    • Check for Column Contamination: A contaminated guard or analytical column can lead to peak tailing. Flush the column with a strong solvent or replace the guard column.[19]

Problem 3: My retention times are drifting and not reproducible.

  • Cause: Irreproducible retention times are often related to insufficient column equilibration, temperature fluctuations, or changes in the mobile phase composition.

  • Solution:

    • Ensure Proper Column Equilibration: This is especially critical for HILIC and gradient elution methods. HILIC columns may require longer equilibration times than reversed-phase columns to ensure a stable water layer on the stationary phase.[20]

    • Control Temperature: Use a column oven to maintain a constant and stable temperature, as temperature affects mobile phase viscosity and analyte retention.[21]

    • Prepare Fresh Mobile Phase: Prepare mobile phases fresh daily and ensure they are thoroughly mixed and degassed. In gradient elution, ensure the pumping system is delivering the mobile phase composition accurately.[22][23]

    • Use a Buffer: For ionizable compounds, an unbuffered mobile phase can lead to shifting retention times. Use a buffer at a suitable concentration (typically 5-100 mM) to maintain a constant pH.

Data Presentation: HPLC Method Parameters

The following tables summarize typical starting parameters for different HPLC modes used in the analysis of polar MRPs.

Table 1: HILIC Method Parameters

ParameterSettingRationale & Notes
Stationary Phase Zwitterionic (e.g., ZIC-cHILIC), Amide, Bare SilicaZwitterionic columns have shown superior performance for broad MRP profiling.[7][8]
Mobile Phase A Water with buffer (e.g., 10 mM Ammonium Acetate or Formate)Buffers are crucial for reproducibility and MS compatibility.
Mobile Phase B AcetonitrileHigh organic content is needed for retention in HILIC mode.
Gradient Profile Start at high %B (e.g., 95%), decrease to 50-60% BA shallow gradient is often used to improve the resolution of complex mixtures.[24]
Flow Rate 0.2 - 0.5 mL/min (for standard 2.1 - 4.6 mm ID columns)Lower flow rates can improve separation efficiency.
Column Temp. 30 - 40 °CImproves peak shape and reduces mobile phase viscosity.
Sample Diluent Match initial mobile phase composition (e.g., 95% ACN)Prevents peak distortion.

Table 2: Mixed-Mode Chromatography Parameters

ParameterSettingRationale & Notes
Stationary Phase Reversed-Phase/Cation-Exchange, Reversed-Phase/Anion-ExchangeChoice depends on the charge state of the target MRPs.[10]
Mobile Phase A Water with buffer (e.g., Ammonium Formate) and adjusted pHpH and buffer concentration are key parameters to control retention and selectivity.
Mobile Phase B Acetonitrile or MethanolThe organic modifier elutes compounds retained by the reversed-phase mechanism.
Gradient Profile Varies widely based on sample complexityCan involve gradients of both organic solvent and buffer concentration.
Flow Rate 0.5 - 1.0 mL/min (for standard 4.6 mm ID columns)Standard flow rates are typically used.
Column Temp. 30 - 50 °CHigher temperatures can improve efficiency.

Experimental Protocols

Protocol 1: General HILIC-MS Method for Profiling Polar MRPs

This protocol provides a starting point for developing a HILIC-MS method for the untargeted analysis of polar MRPs, based on established methodologies.[7][8]

  • Sample Preparation:

    • Prepare MRPs by heating equimolar solutions of a reducing sugar (e.g., fructose) and an amino acid (e.g., asparagine) in a phosphate (B84403) buffer (e.g., 0.1 M, pH 7-8).[25][26]

    • After reaction, cool the samples immediately on ice to stop the reaction.

    • Dilute the sample in a solvent matching the initial mobile phase conditions (e.g., 95% acetonitrile with 5% aqueous buffer).

    • Filter the final sample through a 0.22 µm syringe filter prior to injection to protect the column and instrument.[25]

  • HPLC System and Column:

    • System: An HPLC or UHPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Column: ZIC-cHILIC column (e.g., 100 x 2.1 mm, 3 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate in water, pH adjusted to 4.6 with formic acid.

    • Mobile Phase B: 95% Acetonitrile / 5% Water with 5 mM Ammonium Formate.

    • Filter both mobile phases and degas thoroughly.

  • Chromatographic Conditions:

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 2 µL.

    • Gradient Program:

      • 0-2 min: 100% B

      • 2-15 min: Linear gradient from 100% to 60% B

      • 15-18 min: Hold at 60% B

      • 18-18.1 min: Return to 100% B

      • 18.1-25 min: Re-equilibration at 100% B (a sufficient re-equilibration time is critical).[20]

  • MS Detection:

    • Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes.

    • Scan Range: m/z 70-1000.

    • Optimize source parameters (e.g., capillary voltage, gas flow, source temperature) for the specific instrument and analytes.

Visualizations

The following diagrams illustrate common workflows for troubleshooting and method development in HPLC analysis.

Troubleshooting_Workflow start Problem: Poor Retention of Polar MRPs check_column Is the column appropriate for polar analytes? start->check_column check_mobile_phase Is the mobile phase optimized for retention? check_column->check_mobile_phase No (Using standard C18) end_solution Solution Achieved check_column->end_solution Yes (e.g., HILIC) switch_to_hilic Action: Switch to HILIC Column (e.g., Zwitterionic, Amide) check_mobile_phase->switch_to_hilic No use_aq_column Action: Use Aqueous C18 or Polar-Embedded Column check_mobile_phase->use_aq_column Alternative increase_aqueous Action: Increase aqueous content (if using Aqueous C18) check_mobile_phase->increase_aqueous Yes switch_to_mmc Action: Switch to Mixed-Mode Column (for ionizable MRPs) check_mobile_phase->switch_to_mmc Alternative switch_to_hilic->end_solution use_aq_column->increase_aqueous increase_aqueous->end_solution switch_to_mmc->end_solution

Caption: Troubleshooting workflow for poor retention of polar MRPs.

Method_Development_Workflow start Define Analytical Goal (e.g., Profile Polar MRPs) info Gather Information on Analytes (Polarity, pKa, Structure) start->info column_select Column Screening 1. HILIC (Zwitterionic) 2. Mixed-Mode 3. Aqueous C18 info->column_select mobile_phase_opt Mobile Phase Optimization (Buffer type, pH, Organic Solvent) column_select->mobile_phase_opt gradient_opt Gradient Optimization (Scouting run, then refine slope) mobile_phase_opt->gradient_opt temp_flow_opt Optimize Temperature & Flow Rate gradient_opt->temp_flow_opt validation Method Validation (Robustness, Reproducibility) temp_flow_opt->validation

Caption: General workflow for HPLC method development for polar MRPs.

References

Technical Support Center: Avoiding Ion Suppression for Fructose-Glutamic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to address and mitigate ion suppression during the LC-MS/MS quantification of Fructose-glutamic acid, utilizing Fructose-glutamic acid-13C6 as a stable isotope-labeled internal standard (SIL-IS).

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for Fructose-glutamic acid quantification?

A1: Ion suppression is a type of matrix effect that occurs during Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.[1] It happens when molecules from the sample matrix (e.g., salts, lipids, proteins) co-elute with your analyte of interest, in this case, Fructose-glutamic acid.[1][2] These matrix components interfere with the ionization process in the mass spectrometer's source, typically by competing for available charge or surface area on the ESI droplets.[1][3][4] This competition reduces the ionization efficiency of your target analyte, leading to a decreased signal, which can severely compromise the accuracy, sensitivity, and reproducibility of your quantitative results.[1][3]

Q2: My signal for Fructose-glutamic acid is low and inconsistent. How can I confirm that ion suppression is the cause?

A2: A reliable method to diagnose ion suppression is the post-column infusion experiment .[5][6] This involves infusing a constant flow of a pure Fructose-glutamic acid standard into the LC eluent after the analytical column, while injecting a blank matrix extract (a sample prepared without the analyte). If ion suppression is occurring, you will observe a dip in the constant signal of the infused standard at the retention times where matrix components elute.[5] This allows you to create an "ion suppression map" of your chromatogram and see if your analyte's retention time falls within a suppression zone.

Q3: How does using this compound as an internal standard help?

A3: Using a stable isotope-labeled internal standard (SIL-IS) like this compound is the gold standard for compensating for matrix effects.[1][7][8] Because the SIL-IS is chemically almost identical to the unlabeled analyte, it has very similar physicochemical properties.[3][7] This ensures that it co-elutes with the analyte and is affected by ion suppression to the same degree.[9][10] By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression is normalized, leading to significantly more accurate and precise quantification.[1][9]

Q4: Can my this compound internal standard fail to fully correct for ion suppression?

A4: Yes, in some cases, a SIL-IS may not provide perfect correction. The most common reason is a slight chromatographic separation between the analyte and the internal standard, sometimes referred to as an "isotope effect," where the heavier labeled compound may elute slightly differently.[9] If they do not co-elute perfectly, they can be exposed to different co-eluting matrix components, leading to differential ion suppression and inaccurate results.[9][10] Therefore, it is critical to confirm that the chromatographic peaks for the analyte and the SIL-IS are perfectly aligned.

Q5: Are there any specific chemical issues with Fructose-glutamic acid that could be mistaken for ion suppression?

A5: Yes, the glutamic acid moiety of the molecule can be problematic. It is known that free glutamic acid and glutamine can undergo in-source cyclization to form pyroglutamic acid in the electrospray ionization source.[11] This conversion can lead to an apparent loss of the Fructose-glutamic acid signal that is not related to matrix-induced suppression. The extent of this cyclization can be dependent on mass spectrometer source conditions, such as the fragmentor voltage.[11] It is important to optimize source parameters to minimize this artifact and ensure that you are monitoring the correct and most stable precursor-product ion transitions.

Troubleshooting Guide: Low Signal and Poor Reproducibility

If you are experiencing issues with your Fructose-glutamic acid quantification, follow this guide to troubleshoot the problem.

1. Evaluate and Optimize Your Sample Preparation

The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[1][12][13]

  • Question: Is your sample preparation method sufficiently cleaning your sample?

  • Action: Consider the effectiveness of your current method. Protein precipitation is fast but often insufficient for removing phospholipids (B1166683) and other small molecules that cause suppression.[3][13] Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are generally more effective.[3][12] For a molecule like Fructose-glutamic acid, a mixed-mode cation exchange SPE has been shown to be effective.[7]

TechniqueEffectiveness in Reducing Ion SuppressionProsCons
Protein Precipitation (PPT) LowFast, simple, inexpensive.Least effective; co-extracts many interfering substances like phospholipids.[3][13]
Liquid-Liquid Extraction (LLE) MediumMore effective than PPT at removing salts and highly polar interferences.Can be labor-intensive; requires solvent optimization.[12]
Solid-Phase Extraction (SPE) HighHighly effective and selective; can be optimized to remove a wide range of interferences.[1][13]More complex method development; more expensive cartridges.
2. Optimize Chromatographic Separation

If interfering compounds co-elute with your analyte, improving the chromatography can resolve them.[3][14]

  • Question: Is Fructose-glutamic acid chromatographically resolved from the regions of ion suppression identified in your post-column infusion experiment?

  • Action:

    • Modify the Gradient: Adjust the mobile phase gradient to shift the retention time of your analyte away from interfering peaks.[3][13]

    • Change the Column: Use a column with a different stationary phase chemistry (e.g., HILIC for polar compounds like Fructose-glutamic acid) to alter selectivity.[13]

    • Use UPLC/UHPLC: Ultra-high performance liquid chromatography provides higher resolution peaks, which reduces the likelihood of co-elution with matrix components.[14]

3. Verify Internal Standard Performance

Your SIL-IS is key to accurate quantification.

  • Question: Are the chromatographic peaks for Fructose-glutamic acid and this compound perfectly co-eluting?

  • Action: Overlay the extracted ion chromatograms for both the analyte and the internal standard. The retention times should be identical. If they are slightly separated, consider using a lower-resolution column or adjusting mobile phase conditions to force complete co-elution, as this is critical for proper correction.[10]

Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Diagnose Ion Suppression

This protocol helps visualize regions of ion suppression in your chromatogram.

  • System Setup:

    • Prepare a solution of your Fructose-glutamic acid standard at a concentration that gives a stable, mid-range signal (e.g., 100 ng/mL in mobile phase).

    • Use a syringe pump and a T-fitting to introduce this solution into the LC flow stream after the analytical column but before the mass spectrometer inlet. Set the infusion flow rate to be low (e.g., 5-10 µL/min) relative to the LC flow rate.

  • Equilibration: Begin the infusion and allow the MS signal for your analyte to stabilize. You should see a consistent, flat baseline.

  • Injection: Inject a blank matrix sample that has been through your entire sample preparation procedure.

  • Data Analysis: Monitor the extracted ion chromatogram for your analyte's m/z. Any significant drop in the signal baseline indicates a region of ion suppression. A signal increase indicates ion enhancement.

  • Comparison: Compare this "suppression chromatogram" with the chromatogram from a regular injection of your analyte to see if its retention time aligns with a suppression zone.

Protocol 2: Solid-Phase Extraction (SPE) for Fructose-glutamic Acid

This protocol is adapted from a method for analyzing Fructose-glutamic acid in complex matrices and uses a mixed-mode cation exchange cartridge.[7]

  • Sample Pre-treatment:

    • Homogenize 1 gram of your sample with 5 mL of 50:50 (v/v) methanol (B129727)/water containing 0.1% formic acid.

    • Centrifuge at 10,000 x g for 15 minutes. Collect the supernatant.

    • Spike the supernatant with your this compound internal standard.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode cation exchange SPE cartridge by washing sequentially with 2 mL of methanol, followed by 2 mL of water, and finally 2 mL of 0.1% formic acid in water.

  • Loading and Washing:

    • Load the pre-treated sample supernatant onto the conditioned cartridge.

    • Wash the cartridge with 2 mL of 0.1% formic acid in water to remove neutral and acidic interferences.

    • Wash with 2 mL of methanol to remove non-polar interferences.

  • Elution and Final Steps:

    • Elute the analyte and internal standard with 2 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in your initial mobile phase (e.g., 200 µL of 80:20 acetonitrile/water) for LC-MS/MS analysis.

Visualizations

cluster_mitigation Mitigation Strategies start Low or Variable Signal Observed for Analyte diag Diagnose Cause start->diag pci Perform Post-Column Infusion Experiment diag->pci supp_zone Is Analyte in Suppression Zone? pci->supp_zone no_supp Suppression Unlikely. Investigate other issues: - In-source decay - Instrument sensitivity supp_zone->no_supp No mitigate Mitigate Ion Suppression supp_zone->mitigate Yes opt_sp 1. Optimize Sample Prep (Use SPE or LLE) mitigate->opt_sp opt_lc 2. Optimize Chromatography (Change gradient/column) opt_sp->opt_lc ver_is 3. Verify IS Co-elution opt_lc->ver_is validate Validate Method and Re-analyze Samples ver_is->validate

Caption: Workflow for Diagnosing and Mitigating Ion Suppression.

cluster_source ESI Source cluster_droplet Charged Droplet needle ESI Needle cluster_droplet cluster_droplet needle->cluster_droplet Spray Formation analyte Analyte matrix Matrix analyte2 Analyte matrix2 Matrix matrix3 Matrix gas_analyte Analyte Ion ms_inlet MS Inlet gas_analyte->ms_inlet gas_matrix Matrix Ion gas_matrix->ms_inlet Competition supp_text Result: Fewer analyte ions reach the detector, causing a suppressed signal. gas_matrix2 Matrix Ion gas_matrix2->ms_inlet cluster_droplet->gas_analyte Evaporation & Ion Formation cluster_droplet->gas_matrix cluster_droplet->gas_matrix2

Caption: Mechanism of Ion Suppression in an Electrospray Ionization (ESI) Source.

References

Validation & Comparative

A Head-to-Head Comparison: Fructose-glutamic acid-13C6 vs. Deuterated Internal Standards for Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Internal Standard for Quantitative Mass Spectrometry.

In the precise world of quantitative analysis by mass spectrometry, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. This is particularly true for the analysis of Maillard reaction products like fructose-glutamic acid, which are often present in complex biological and food matrices. The stable isotope dilution method, employing an isotopically labeled version of the analyte as an internal standard, is the gold standard for correcting for analyte loss during sample preparation and for mitigating matrix effects.[1] This guide provides a comprehensive comparison between two common types of stable isotope-labeled internal standards for fructose-glutamic acid: Fructose-glutamic acid-13C6 and deuterated (e.g., Fructose-glutamic acid-D5) analogs.

The ideal internal standard should be chemically and physically identical to the analyte, differing only in mass.[2] This ensures that it experiences the same extraction recovery, ionization efficiency, and chromatographic retention, thereby accurately correcting for variations throughout the analytical process.[2] While both carbon-13 (¹³C) and deuterium (B1214612) (²H) labeled standards are widely used, their inherent physicochemical properties lead to significant performance differences that can impact data quality.[1]

Key Performance Parameters: A Comparative Analysis

Experimental data consistently demonstrates the superior performance of ¹³C-labeled internal standards over their deuterated counterparts in key analytical parameters.

Performance ParameterDeuterated Internal Standard (e.g., Fructose-glutamic acid-D5)¹³C-Labeled Internal Standard (Fructose-glutamic acid-¹³C₆)Key Findings & Implications
Chromatographic Co-elution Often exhibits a slight retention time shift, eluting earlier than the native analyte.[1][2] This "isotope effect" is more pronounced in liquid chromatography.[2]Typically co-elutes perfectly with the native analyte under various chromatographic conditions.[1][3]Perfect co-elution of the ¹³C-IS ensures more accurate compensation for matrix effects that can vary across a chromatographic peak.[3]
Accuracy & Precision Can lead to inaccuracies. One study reported a 40% error due to imperfect retention time matching.[4] Another showed a mean bias of 96.8% with a standard deviation of 8.6%.[3]Demonstrates improved accuracy and precision. A comparative study showed a mean bias of 100.3% with a standard deviation of 7.6%.[5] The use of ¹³C-IS in lipidomics significantly reduced the coefficient of variation (CV%).[5]The closer physicochemical properties of ¹³C-IS to the analyte result in more reliable and reproducible quantification.[1][5]
Matrix Effect Correction The chromatographic shift can lead to differential ion suppression or enhancement between the analyte and the IS, compromising accurate quantification.[5][6]Excellent at correcting for matrix effects due to identical elution profiles with the analyte.[7]¹³C-IS is the superior choice for complex biological matrices where significant matrix effects are expected.[7]
Isotopic Stability Susceptible to back-exchange of deuterium atoms with protons from the solvent, especially if the label is on an exchangeable site (e.g., -OH, -NH).[7][8]Highly stable, with no risk of isotopic exchange during sample preparation, storage, or analysis.[7][9]The stability of the ¹³C label ensures the integrity of the internal standard throughout the entire analytical workflow.[7]

Experimental Protocols

The following is a representative experimental protocol for the quantification of fructose-glutamic acid in a biological matrix using a stable isotope-labeled internal standard. This protocol can be adapted for either this compound or a deuterated standard.

1. Sample Preparation (Protein Precipitation)

  • Materials: Acetonitrile (B52724) (ACN) with 0.1% formic acid (FA), microcentrifuge tubes, vortex mixer, centrifuge.

  • Protocol:

    • To 100 µL of the sample (e.g., plasma), add 400 µL of cold ACN containing 0.1% FA.[7]

    • Add a known concentration of the internal standard (this compound or deuterated standard).

    • Vortex the mixture for 1 minute.[7]

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.[7]

    • Transfer the supernatant to a new microcentrifuge tube.[7]

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the initial mobile phase.[5]

2. LC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer.

  • Chromatographic Conditions:

    • Column: A hydrophilic interaction liquid chromatography (HILIC) column is often preferred for the separation of polar compounds like fructose-glutamic acid.[10]

    • Mobile Phase: A gradient of water and acetonitrile with a small percentage of an acid modifier like formic acid is typically used.[11]

    • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[10]

    • MRM Transitions: Specific precursor-to-product ion transitions for both the analyte (fructose-glutamic acid) and the internal standard (this compound or deuterated standard) are monitored. The precursor ion for the analyte is typically the protonated molecule [M+H]⁺.[5][12]

3. Quantification

  • A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte for a series of calibration standards.

  • The concentration of fructose-glutamic acid in the samples is then determined from this calibration curve.[10][12]

Visualizing the Workflow and Comparison

G cluster_workflow Experimental Workflow for Fructose-Glutamic Acid Quantification sample Biological Sample (e.g., Plasma, Food Extract) spike Spike with Internal Standard (Fructose-glutamic acid-¹³C₆ or Deuterated) sample->spike Add known amount of IS extract Sample Preparation (e.g., Protein Precipitation, SPE) spike->extract analysis LC-MS/MS Analysis (HILIC, ESI+, MRM) extract->analysis quant Quantification (Calibration Curve) analysis->quant G cluster_comparison Logical Comparison: ¹³C vs. Deuterated Internal Standards cluster_deuterated_props Properties cluster_c13_props Properties IS_Choice Choice of Internal Standard Deuterated Deuterated Standard (e.g., Fructose-glutamic acid-D₅) IS_Choice->Deuterated C13 ¹³C-Labeled Standard (Fructose-glutamic acid-¹³C₆) IS_Choice->C13 D_Prop1 Potential Chromatographic Shift Deuterated->D_Prop1 D_Prop2 Risk of Isotopic Exchange Deuterated->D_Prop2 C13_Prop1 Co-elution with Analyte C13->C13_Prop1 C13_Prop2 High Isotopic Stability C13->C13_Prop2 D_Prop3 Compromised Matrix Effect Correction D_Prop1->D_Prop3 Result_D Lower Accuracy & Precision D_Prop3->Result_D C13_Prop3 Accurate Matrix Effect Correction C13_Prop1->C13_Prop3 Result_C13 Higher Accuracy & Precision C13_Prop3->Result_C13

References

A Comparative Guide to Fructose and Glucose Metabolism Tracing: [U-13C6]Fructose vs. [U-13C6]Glucose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Understanding the intricate pathways of carbohydrate metabolism is paramount in various fields of research, from elucidating disease mechanisms to developing novel therapeutics. Stable isotope tracers are indispensable tools for mapping the metabolic fate of nutrients within a biological system. This guide provides a comprehensive comparison of two key tracers: [U-13C6]Fructose and [U-13C6]Glucose.

While the user initially inquired about "Fructose-glutamic acid-13C6," it is important to clarify that this compound is an Amadori product, resulting from the Maillard reaction between fructose (B13574) and glutamic acid. Such compounds are primarily utilized in the study of glycation and the biological impacts of advanced glycation end-products (AGEs), rather than as a direct tracer for the carbon backbone of fructose in metabolic flux analysis.[1][2][3][4] Therefore, this guide will focus on the direct and functionally equivalent comparison between uniformly labeled fructose and glucose tracers.

This document will objectively compare the performance of [U-13C6]Fructose and [U-13C6]Glucose, providing supporting experimental data, detailed methodologies, and visual representations of the metabolic pathways they illuminate.

Performance Comparison of Isotopic Tracers

The choice between [U-13C6]Fructose and [U-13C6]Glucose as a tracer fundamentally depends on the specific metabolic questions being investigated. Their distinct cellular uptake mechanisms and entry points into central carbon metabolism lead to different labeling patterns in downstream metabolites.

Feature[U-13C6]Fructose[U-13C6]GlucoseKey Considerations & References
Primary Application Tracing fructose-specific metabolic pathways, including fructolysis, and its contribution to glycolysis, gluconeogenesis, the TCA cycle, and lipogenesis.Tracing glucose metabolism through glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the TCA cycle.Fructose metabolism is primarily hepatic, while glucose is utilized by most tissues.[5][6]
Cellular Uptake Primarily via GLUT5 transporters; also GLUT2 in the liver and intestine.[7]Primarily via GLUT1, GLUT2, GLUT3, and GLUT4 transporters, depending on the cell type.[7]Uptake rates and transporter expression levels can significantly vary between different cell types and physiological conditions.
Entry into Glycolysis Bypasses the initial, highly regulated steps of glycolysis (hexokinase and phosphofructokinase). Enters as glyceraldehyde-3-phosphate and dihydroxyacetone phosphate.[8]Enters at the beginning of glycolysis, undergoing phosphorylation by hexokinase.The bypass of key regulatory points can lead to a more rapid and less controlled flux of fructose-derived carbons into glycolysis and downstream pathways.
Metabolic Pathways Traced Fructolysis, Glycolysis, Gluconeogenesis, TCA Cycle, Pentose Phosphate Pathway (indirectly), Lipogenesis, Lactate Production.[9][10][11]Glycolysis, Pentose Phosphate Pathway, TCA Cycle, Glycogen Synthesis, Serine Biosynthesis.[12][13][U-13C6]Glucose provides a more direct measure of PPP activity.
Analytical Platforms Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy.[9][14]Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy.[12][15][16]Sample derivatization is often required for GC-MS analysis of sugars.
Reported Precision/Reproducibility High precision in determining the contribution of fructose to various metabolic pools.[9][11]High precision for quantifying fluxes in central carbon metabolism.[15]Precision is highly dependent on experimental design, analytical methodology, and the metabolic model used.

Experimental Protocols

Detailed and rigorous experimental procedures are critical for obtaining high-quality data in 13C metabolic flux analysis (13C-MFA). The following protocols provide a general framework for using [U-13C6]Fructose and [U-13C6]Glucose as tracers in cell culture experiments.

Protocol 1: Cell Culture and Isotope Labeling
  • Cell Seeding: Plate cells at a density that ensures they are in the mid-exponential growth phase at the time of harvest.

  • Medium Preparation: Prepare a labeling medium using a base medium (e.g., DMEM) lacking glucose and fructose. Supplement the medium with the desired concentrations of unlabeled glucose and/or fructose, and the corresponding 13C-labeled tracer. A common approach is to replace a fraction (e.g., 10-50%) or all of the natural abundance substrate with its uniformly labeled counterpart (e.g., 5 mM [U-13C6]Glucose or 5 mM [U-13C6]Fructose).[9][10]

  • Adaptation (Optional): For some experimental designs, it may be beneficial to adapt the cells to the labeling medium for a period before the main experiment.

  • Labeling: Remove the standard culture medium and replace it with the pre-warmed isotopic labeling medium.

  • Incubation: Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO₂) for a duration sufficient to reach isotopic steady-state. The time required to reach steady-state varies depending on the metabolic pathway and cell type but is typically in the range of several hours to overnight.[9][17]

Protocol 2: Metabolite Quenching and Extraction

Rapidly quenching metabolic activity is crucial to prevent changes in metabolite levels during sample processing.

  • Quenching: Place the cell culture plates on ice or a bed of dry ice.

  • Medium Removal: Aspirate the labeling medium.

  • Washing: Quickly wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular metabolites.

  • Extraction: Add a pre-chilled extraction solvent, such as 80% methanol, to the cells.[18] Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Incubation: Incubate the samples at -80°C for at least 15 minutes to facilitate protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., >15,000 x g) at 4°C to pellet cell debris.

  • Collection: Collect the supernatant containing the extracted metabolites.

  • Drying: Dry the metabolite extracts using a vacuum concentrator. Store the dried extracts at -80°C until analysis.[18]

Protocol 3: Sample Analysis by Mass Spectrometry
  • Derivatization (for GC-MS): For analysis by GC-MS, dried metabolite extracts often require derivatization to increase their volatility and thermal stability. Common derivatizing agents include silylating reagents like N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

  • Reconstitution (for LC-MS): Reconstitute the dried metabolite extracts in a suitable solvent compatible with the LC-MS system (e.g., 50% methanol).

  • Data Acquisition: Analyze the samples using a GC-MS or LC-MS system. The mass spectrometer is used to measure the mass-to-charge ratio (m/z) of the metabolite fragments, which provides the mass isotopomer distribution (MID).[9][19]

  • Data Analysis: The raw data is processed to determine the relative abundance of each mass isotopomer for a given metabolite (M+0, M+1, M+2, etc.). This data must be corrected for the natural abundance of 13C. The corrected MIDs are then used in metabolic flux analysis software to calculate the rates of intracellular metabolic reactions.[10][19]

Signaling Pathways and Metabolic Workflows

The following diagrams illustrate the distinct entry points and primary metabolic routes of fructose and glucose.

Fructose_Metabolism Fructose [U-13C6]Fructose F1P Fructose-1-Phosphate Fructose->F1P Fructokinase DHAP Dihydroxyacetone Phosphate F1P->DHAP Aldolase B G3P Glyceraldehyde-3-Phosphate F1P->G3P Aldolase B DHAP->G3P Pyruvate Pyruvate G3P->Pyruvate Glycolysis AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Gluconeogenesis Gluconeogenesis Pyruvate->Gluconeogenesis TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle Lipogenesis Lipogenesis AcetylCoA->Lipogenesis

Caption: Metabolic fate of [U-13C6]Fructose.

Glucose_Metabolism Glucose [U-13C6]Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase PPP Pentose Phosphate Pathway G6P->PPP F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP PFK-1 Pyruvate Pyruvate F16BP->Pyruvate Glycolysis AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle

Caption: Metabolic fate of [U-13C6]Glucose.

Experimental_Workflow Design Experimental Design (Tracer Selection) Culture Cell Culture & Isotope Labeling Design->Culture Quench Metabolite Quenching & Extraction Culture->Quench Analysis Sample Analysis (MS or NMR) Quench->Analysis MFA Metabolic Flux Analysis Analysis->MFA

Caption: General workflow for 13C-MFA experiments.

Conclusion

Both [U-13C6]Fructose and [U-13C6]Glucose are powerful tools for interrogating cellular metabolism. The choice of tracer is dictated by the specific biological question. [U-13C6]Glucose is the standard choice for investigating central carbon metabolism, providing detailed insights into glycolysis, the PPP, and the TCA cycle. [U-13C6]Fructose, on the other hand, is essential for studies focused on the unique aspects of fructose metabolism, particularly its rapid, unregulated entry into glycolysis and its significant contribution to lipogenesis in specific tissues. By carefully designing experiments and utilizing the protocols outlined in this guide, researchers can effectively leverage these tracers to gain a deeper understanding of the metabolic reprogramming that occurs in health and disease.

References

A Comparative Guide to the Validation of LC-MS/MS for Fructose-Glutamic Acid-13C6 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Fructose-glutamic acid-13C6 against alternative analytical techniques. Fructose-glutamic acid, an early Maillard reaction product, and its stable isotope-labeled internal standards like this compound are crucial in food science, nutrition, and clinical research for understanding protein glycation.[1][2] The use of a stable isotope-labeled internal standard is considered the gold standard for quantitative analysis in complex matrices as it corrects for matrix effects and variations in sample preparation and instrument response.[2][3]

Performance Comparison of Analytical Methods

The selection of an appropriate analytical method is critical for the accurate quantification of Fructose-glutamic acid. This section compares the performance of LC-MS/MS with other common analytical techniques.

Analytical MethodPrincipleLinearity (R²)Accuracy (% Recovery)Precision (%RSD)Limit of Detection (LOD)ThroughputKey AdvantagesKey Disadvantages
LC-MS/MS with SIL IS Chromatographic separation followed by mass-based detection and quantification using a stable isotope-labeled internal standard.[2]> 0.995[4]90 - 110%[4]< 15%Low ng/mL to pg/mLHighHigh selectivity, sensitivity, and accuracy; minimal sample preparation for some matrices.[2][3]High initial instrument cost.
HPLC-UV Chromatographic separation with detection based on UV absorbance after derivatization.[4]Typically > 0.99Variable, matrix-dependent< 20%pmol range[4]ModerateLower instrument cost compared to MS.Requires derivatization, lower selectivity and sensitivity than MS.[3]
GC-MS Gas chromatographic separation of volatile derivatives followed by mass spectrometric detection.[5]Typically > 0.99Variable, matrix-dependent< 15%High sensitivityModerate to HighHigh resolution and sensitivity.[5]Requires derivatization, potential for multiple isomers complicating analysis.[6]
Capillary Electrophoresis (CE) Separation based on charge-to-size ratio in a capillary.[7]Good linearity reported[8]Good reproducibility reported[8]Good reproducibility reported[8]Not specified for Fructose-glutamic acidHighCan analyze underivatized samples, rapid separation.[8]Lower loading capacity, can be less robust than HPLC.
Enzymatic Assays Specific enzymes are used to react with the analyte, and the product is measured spectrophotometrically.GoodGenerally lower than chromatographic methodsVariableTypically in the µM range[9]HighHigh specificity, rapid.Lower sensitivity, susceptible to matrix interference.[9]

Experimental Protocols: Validated LC-MS/MS Method

This section details the experimental protocol for the validated LC-MS/MS method for the quantification of Fructose-glutamic acid using a stable isotope-labeled internal standard.

Sample Preparation (QuEChERS Method for Food Matrices)
  • Homogenization: Homogenize 1 gram of the sample with 10 mL of ultrapure water.

  • Internal Standard Spiking: Add 100 µL of the this compound internal standard spiking solution (1 µg/mL).

  • Extraction: Add 10 mL of acetonitrile (B52724), 4 g of anhydrous magnesium sulfate (B86663) (MgSO₄), and 0.5 g of sodium chloride (NaCl). Vortex vigorously for 5 minutes and centrifuge at 5000 x g for 10 minutes.[4]

  • Dispersive SPE (d-SPE) Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer to a microcentrifuge tube containing 50 mg of Primary Secondary Amine (PSA) sorbent and 150 mg of anhydrous MgSO₄. Vortex for 2 minutes and centrifuge at 10,000 x g for 5 minutes.[4]

  • Final Preparation: Transfer the supernatant to a clean tube, evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 500 µL of the initial mobile phase and filter through a 0.22 µm syringe filter into an LC vial.[4]

Chromatographic Conditions
  • System: HPLC or UHPLC system.

  • Column: HILIC Column (e.g., 2.1 x 100 mm, 1.7 µm).[4]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A typical gradient starts with a high percentage of organic phase (e.g., 95% B) and gradually increases the aqueous phase.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometric Conditions
  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).[4]

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Fructose-glutamic acid: Precursor Ion (m/z) 310.1 -> Product Ion (m/z) 130.1 (Quantifier), 84.1 (Qualifier).

    • This compound: Precursor Ion (m/z) 316.1 -> Product Ion (m/z) 136.1.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Homogenization Spiking Internal Standard Spiking Sample->Spiking Extraction QuEChERS Extraction Spiking->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup Final Drydown & Reconstitution Cleanup->Final LC HILIC Separation Final->LC MS Tandem MS Detection (MRM) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Experimental workflow for LC-MS/MS validation.

maillard_pathway cluster_early Early Stage cluster_advanced Advanced Stage Sugar Reducing Sugar (Fructose) SchiffBase Schiff Base Sugar->SchiffBase AminoAcid Amino Acid (Glutamic Acid) AminoAcid->SchiffBase Amadori Amadori Product (Fructose-glutamic acid) SchiffBase->Amadori Amadori Rearrangement Degradation Degradation Products Amadori->Degradation Melanoidins Melanoidins (Brown Pigments) Degradation->Melanoidins

Caption: Simplified Maillard reaction pathway.

References

A Researcher's Guide to Inter-laboratory Comparison of Amadori Product Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Amadori products is crucial for understanding disease progression, drug efficacy, and food quality. This guide provides an objective comparison of common analytical methods for Amadori product measurement, supported by experimental data and detailed methodologies to aid in the selection of the most appropriate technique for your research needs.

Amadori products are key intermediates in the Maillard reaction, a non-enzymatic reaction between reducing sugars and the amino groups of proteins, lipids, or nucleic acids. Their accumulation is implicated in the pathophysiology of various diseases, including diabetes and its complications.[1] Consequently, robust and reliable analytical methods are essential for their accurate measurement in diverse biological and food matrices.

This guide explores the performance of four principal analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method for Amadori product measurement depends on various factors, including the required sensitivity, specificity, sample matrix, throughput, and available instrumentation. The following tables summarize the quantitative performance of different methods based on published literature.

Table 1: Performance Comparison of Chromatographic Methods for Amadori Product Analysis

MethodAnalyte/MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)Precision (RSD%)Recovery (%)Reference
UPLC-MS/MS 8 Amadori compounds in food products0.0179 - 0.0887 mg/L->0.99-81.90 ± 2.98 - 108.74 ± 2.34[2]
Ion-Pairing LC-HRMS Amino acids and Amadori products in food0.1 ng/mL (for some)2 - 5 ng/mL>0.99<10-[3]
LC-MS/MS (SIDA) 7 Amadori products in food0.1 µg/kg (starch), 0.2 µg/kg (oil)--±2 (for Fru-Phe in beer)-[4]
HPCEC-MS/MS Glucose-derived Amadori compounds---<3 - <583 - 93[5]

Table 2: Overview of Immunoassay and Spectrophotometric Methods

MethodAnalyte/MatrixKey AdvantagesKey LimitationsReference
ELISA Glycated Albumin/SerumSimple, cost-effective, high throughputPotential for matrix effects, less specific than MS methods[1][6]
Fructosamine Assay (NBT) Total glycated serum proteins/SerumInexpensive, widely available, automatedLack of standardization, measures total fructosamines[7][8]

Experimental Protocols and Workflows

Detailed and standardized experimental protocols are fundamental for achieving reproducible and comparable results across different laboratories. This section provides generalized methodologies for the key analytical techniques discussed.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a widely used technique for the quantification of Amadori products, often requiring derivatization to enhance detection.

Experimental Protocol:

  • Sample Preparation:

    • Hydrolysis: For protein-bound Amadori products, acid hydrolysis (e.g., 6 M HCl at 110°C for 23 hours) is a common step to release the Amadori products.[9] Enzymatic hydrolysis can be used as a milder alternative to prevent the degradation of acid-labile compounds.[1]

    • Extraction: Extraction of Amadori products from the sample matrix is typically performed using a suitable solvent (e.g., milliQ water with ethanol).[10]

    • Purification: Solid-phase extraction (SPE) is often employed to remove interfering substances.[1]

  • Derivatization (Pre-column):

    • The extracted Amadori products are reacted with a derivatizing agent (e.g., o-phthalaldehyde) to introduce a chromophore that absorbs UV light.[9]

  • HPLC-UV Analysis:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile).

    • Detection: UV detector set at a wavelength appropriate for the derivatized Amadori product.

  • Quantification:

    • Concentrations are determined by comparing the peak areas of the samples to a calibration curve prepared with known concentrations of Amadori product standards.

Workflow Diagram:

HPLC_UV_Workflow cluster_prep Sample Preparation Hydrolysis Hydrolysis (Acid or Enzymatic) Extraction Extraction Hydrolysis->Extraction Purification Purification (SPE) Extraction->Purification Derivatization Pre-column Derivatization Purification->Derivatization HPLC HPLC Separation (C18 Column) Derivatization->HPLC UV_Detection UV Detection HPLC->UV_Detection Quantification Quantification UV_Detection->Quantification

HPLC-UV Experimental Workflow
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers high sensitivity and specificity for the analysis of Amadori products, often without the need for derivatization.

Experimental Protocol:

  • Sample Preparation:

    • Extraction: Samples are extracted with a suitable solvent mixture (e.g., acetonitrile (B52724)/water).[2]

    • Centrifugation: The extract is centrifuged to remove particulate matter.

    • Dilution: The supernatant is diluted with the initial mobile phase.

  • UPLC-MS/MS Analysis:

    • Column: A hydrophilic interaction liquid chromatography (HILIC) column is often preferred for retaining polar Amadori products.[11]

    • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) formate).

    • Mass Spectrometry: Detection is performed using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

  • Quantification:

    • Quantification is typically achieved using an internal standard method, with stable isotope-labeled Amadori products being the gold standard.[4]

Workflow Diagram:

UPLC_MSMS_Workflow cluster_prep Sample Preparation Extraction Extraction Centrifugation Centrifugation Extraction->Centrifugation Dilution Dilution Centrifugation->Dilution UPLC UPLC Separation (HILIC Column) Dilution->UPLC MSMS_Detection MS/MS Detection (MRM Mode) UPLC->MSMS_Detection Quantification Quantification (Internal Standard) MSMS_Detection->Quantification

UPLC-MS/MS Experimental Workflow
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides a powerful tool for both the identification and quantification of a wide range of Amadori products.

Experimental Protocol:

  • Sample Preparation:

    • Protein Precipitation: For biological samples, proteins are often precipitated using organic solvents like methanol (B129727) or ethanol.

    • Hydrolysis (optional): Similar to HPLC-UV, hydrolysis can be performed for protein-bound Amadori products.[1]

    • Solid-Phase Extraction (SPE): Used for cleanup and concentration of the analytes.[1]

  • LC-MS Analysis:

    • Column: Reversed-phase (e.g., C18) or HILIC columns are used depending on the polarity of the Amadori products.

    • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (often with formic acid or ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

    • Mass Spectrometry: Detection is achieved with a mass spectrometer, often a high-resolution instrument like a Q-TOF or Orbitrap for accurate mass measurement and structural elucidation.

  • Data Analysis:

    • Amadori products are identified based on their accurate mass and fragmentation patterns. Quantification is performed using calibration curves with standards.

LC_MS_Workflow cluster_prep Sample Preparation Protein_Ppt Protein Precipitation Hydrolysis Hydrolysis (Optional) Protein_Ppt->Hydrolysis SPE Solid-Phase Extraction Hydrolysis->SPE LC LC Separation SPE->LC MS_Detection MS Detection (High Resolution) LC->MS_Detection Data_Analysis Identification & Quantification MS_Detection->Data_Analysis

ELISA Experimental Workflow

Conclusion

The choice of an analytical method for Amadori product measurement is a critical decision that should be guided by the specific research question and available resources. Mass spectrometry-based methods like UPLC-MS/MS and LC-MS offer the highest sensitivity and specificity, making them ideal for complex matrices and the identification of novel Amadori products. H[1]PLC-UV provides a robust and more accessible alternative, particularly when high sensitivity is not the primary concern. ELISA is well-suited for high-throughput screening of specific Amadori products in large sample cohorts, though it is more susceptible to matrix interferences.

[1][6]For inter-laboratory comparability, the adoption of standardized protocols, including consistent sample preparation, the use of certified reference materials, and participation in proficiency testing schemes, is highly recommended. This guide provides a foundational framework to assist researchers in navigating the complexities of Amadori product analysis and in generating high-quality, comparable data.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate world of cellular biochemistry and drug development, understanding the reactivity of various molecules is paramount. This guide provides a comprehensive comparison of the reactivity of Amadori products and their related ketoses, crucial players in the non-enzymatic glycation process that leads to the formation of Advanced Glycation End-products (AGEs). AGEs are implicated in the pathogenesis of numerous age-related diseases and diabetic complications, making the study of their precursors, including Amadori products and ketoses, a critical area of research.

This publication delves into the chemical kinetics and stability of these compounds, supported by experimental data from peer-reviewed studies. It is designed to be an essential resource for researchers, scientists, and drug development professionals working to unravel the complexities of glycation and develop therapeutic interventions.

Executive Summary

Amadori products, the initial, stable ketoamine products of the Maillard reaction between a reducing sugar and an amino group, exhibit significantly higher reactivity compared to their corresponding ketoses. This heightened reactivity is primarily attributed to a greater propensity to exist in the open-chain keto form and the potential for intramolecular catalysis, which accelerates their conversion to reactive dicarbonyl compounds and subsequent AGE formation.

Quantitative Reactivity Comparison

The following tables summarize key quantitative data from studies comparing the reactivity of Amadori products and related ketoses.

Table 1: Comparison of Isomerization and Stability

CompoundParameterValueConditionsReference
N-(1-deoxy-d-fructos-1-yl)-l-proline (Amadori Product)Approximated Carbohydrate Milieu Stability Time Constant (ACuSTiC)1 spD 4.20 ± 0.05, 350 K[1][2]
d-fructose (Ketose)Approximated Carbohydrate Milieu Stability Time Constant (ACuSTiC)10 spD 4.20 ± 0.05, 350 K[1][2]

Table 2: Rate Constants for Maillard Reaction Steps

Reaction StepReactantsRate Constant (k)ConditionsReference
Decomposition of Amadori ProductN-(1-deoxy-D-fructos-1-yl)-glycinek₁ (first-order)pH 5.5, 100°C
k₁ (first-order)pH 6.8, 100°C
k₁ (first-order)pH 5.5, 120°C
k₁ (first-order)pH 6.8, 120°C
Fructose GlycationFructose + Amino Acid~8-10 times faster than glucoseIn vitro[3][4]

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and further investigation. Below are synthesized protocols based on established research.

Protocol 1: Comparative Glycation Assay Using HPLC-MS

Objective: To quantitatively compare the rate of formation of a specific Amadori product from an aldose and an amino acid versus the rate of glycation by the corresponding ketose.

Materials:

  • Aldose sugar (e.g., D-glucose)

  • Ketose sugar (e.g., D-fructose)

  • Amino acid (e.g., L-lysine)

  • Phosphate buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN), HPLC grade

  • Formic acid (FA), HPLC grade

  • Internal standard (e.g., a stable isotope-labeled version of the Amadori product)

  • HPLC system coupled with a mass spectrometer (LC-MS)

  • Reversed-phase C18 column

Procedure:

  • Reaction Setup:

    • Prepare reaction mixtures in PBS containing:

      • Mixture A: Aldose (e.g., 50 mM D-glucose) + Amino acid (e.g., 50 mM L-lysine)

      • Mixture B: Ketose (e.g., 50 mM D-fructose) + Amino acid (e.g., 50 mM L-lysine)

    • Incubate all mixtures at 37°C.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each reaction mixture.

  • Sample Preparation:

    • Immediately quench the reaction by adding an equal volume of ice-cold ACN containing the internal standard.

    • Vortex and centrifuge to precipitate proteins.

    • Transfer the supernatant to an HPLC vial for analysis.

  • LC-MS Analysis:

    • Inject the sample onto the C18 column.

    • Use a gradient elution with mobile phase A (0.1% FA in water) and mobile phase B (0.1% FA in ACN).

    • Monitor the formation of the Amadori product and any ketose-derived glycation products using selected reaction monitoring (SRM) or extracted ion chromatograms (EIC) on the mass spectrometer.

  • Data Analysis:

    • Quantify the concentration of the target analytes at each time point by comparing their peak areas to that of the internal standard.

    • Plot the concentration of the products over time to determine the initial reaction rates.

Protocol 2: Analysis of Amadori Product Isomerization by NMR Spectroscopy

Objective: To investigate the equilibrium and dynamics of the different isomeric forms (cyclic and acyclic) of an Amadori product and a related ketose.

Materials:

  • Synthesized and purified Amadori product

  • Corresponding ketose

  • Deuterated solvent (e.g., D₂O)

  • NMR spectrometer (≥ 500 MHz) equipped with a variable temperature probe

Procedure:

  • Sample Preparation:

    • Dissolve a known concentration of the Amadori product or ketose in the deuterated solvent.

  • NMR Data Acquisition:

    • Acquire one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR spectra at a controlled temperature (e.g., 25°C).

    • For dynamic studies, perform quantitative ¹³C selective saturation transfer experiments to measure isomerization rates between the different forms.

  • Data Analysis:

    • Assign the signals in the NMR spectra to the different isomers (α-pyranose, β-pyranose, α-furanose, β-furanose, and acyclic keto form).

    • Integrate the signals to determine the relative populations of each isomer at equilibrium.

    • Analyze the saturation transfer data to calculate the rate constants for the interconversion between isomers.

Visualizing the Pathways

Diagrams are essential for understanding the complex relationships in glycation pathways.

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reactivity Assay cluster_analysis Analytical Quantification cluster_data Data Interpretation Amadori Amadori Product Solution Incubation Incubation at 37°C Amadori->Incubation Ketose Ketose Solution Ketose->Incubation Sampling Time-Point Sampling Incubation->Sampling LCMS LC-MS Analysis Sampling->LCMS NMR NMR Spectroscopy Sampling->NMR Kinetics Kinetic Analysis LCMS->Kinetics Structure Structural Analysis NMR->Structure

Caption: Experimental Workflow for Reactivity Comparison.

age_formation_pathway cluster_maillard Maillard Reaction cluster_degradation Amadori Product Degradation cluster_age AGE Formation cluster_ketose Ketose Pathway ReducingSugar Reducing Sugar (Aldose) SchiffBase Schiff Base (reversible) ReducingSugar->SchiffBase + Amino Group AminoGroup Amino Group (Protein, Lipid, NA) AminoGroup->SchiffBase Amadori Amadori Product (stable intermediate) SchiffBase->Amadori Amadori Rearrangement Dicarbonyls Reactive Dicarbonyls (Glyoxal, MGO, 3-DG) Amadori->Dicarbonyls Oxidation, Dehydration AGEs Advanced Glycation End-products (AGEs) Dicarbonyls->AGEs + Amino Group Ketose Ketose (e.g., Fructose) Heyns Heyns Product Ketose->Heyns + Amino Group Heyns->Dicarbonyls rage_signaling cluster_downstream Downstream Signaling Cascades cluster_cellular Cellular Responses AGEs AGEs RAGE RAGE Receptor AGEs->RAGE Binding MAPK MAPK Pathway (ERK, JNK, p38) RAGE->MAPK NFkB NF-κB Pathway RAGE->NFkB JAKSTAT JAK-STAT Pathway RAGE->JAKSTAT Inflammation Pro-inflammatory Cytokine Production MAPK->Inflammation OxidativeStress Oxidative Stress (ROS production) MAPK->OxidativeStress NFkB->Inflammation NFkB->OxidativeStress JAKSTAT->Inflammation Apoptosis Apoptosis Inflammation->Apoptosis OxidativeStress->Apoptosis

References

A Head-to-Head Comparison: Fructose-Glutamic Acid-¹³C₆ vs. [U-¹³C₅]Glutamine for TCA Cycle Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in metabolism and drug development, selecting the appropriate isotopic tracer is paramount for accurately dissecting the intricate workings of the tricarboxylic acid (TCA) cycle. This guide provides a comprehensive comparison of two stable isotope tracers, Fructose-Glutamic Acid-¹³C₆ and [U-¹³C₅]glutamine, for their application in TCA cycle analysis. While [U-¹³C₅]glutamine is a well-established and widely utilized tracer for studying glutamine metabolism and its anaplerotic contributions to the TCA cycle, Fructose-Glutamic Acid-¹³C₆ represents a less common alternative. This guide will clarify the metabolic fate of each tracer, present available quantitative data, detail experimental protocols, and provide visual representations of their respective metabolic pathways.

Fructose-Glutamic Acid is an Amadori product, formed through a non-enzymatic reaction between fructose (B13574) and glutamic acid. For the purpose of cellular metabolic tracing, it is presumed that Fructose-Glutamic Acid-¹³C₆, with the ¹³C label on the fructose moiety, is hydrolyzed extracellularly or intracellularly into ¹³C₆-fructose and unlabeled glutamic acid. Therefore, this guide will compare the metabolic tracing of [U-¹³C₆]fructose (derived from Fructose-Glutamic Acid-¹³C₆) with that of [U-¹³C₅]glutamine.

Quantitative Data Presentation: A Comparative Overview

The following table summarizes the expected labeling patterns of key TCA cycle intermediates when using either [U-¹³C₆]fructose or [U-¹³C₅]glutamine. This data is synthesized from multiple studies and represents the typical outcomes in mammalian cell culture. The actual isotopic enrichment will vary depending on the cell type, metabolic state, and experimental conditions.

TracerKey TCA IntermediateExpected Isotopologue(s)Pathway IndicatedTypical Fractional Enrichment (%)
[U-¹³C₆]Fructose Pyruvate (B1213749)M+3GlycolysisHigh
Acetyl-CoAM+2Pyruvate Dehydrogenase (PDH)Moderate to High
CitrateM+2, M+3PDH & Pyruvate Carboxylase (PC)Moderate
α-KetoglutarateM+2, M+3TCA Cycle (Forward)Moderate
MalateM+2, M+3TCA Cycle (Forward)Moderate
Glutamate (B1630785)M+2, M+3Transamination from α-KGModerate
[U-¹³C₅]Glutamine α-KetoglutarateM+5GlutaminolysisHigh
CitrateM+4, M+5Oxidative & Reductive TCAHigh
MalateM+4Oxidative TCAHigh
AspartateM+4Transamination from OAAHigh

Metabolic Pathways and Experimental Workflows

To visualize the metabolic fate of these tracers and the general experimental process, the following diagrams are provided.

Caption: Metabolic pathways of [U-¹³C₆]Fructose and [U-¹³C₅]Glutamine into the TCA cycle.

Experimental Workflow for Stable Isotope Tracing A Cell Seeding & Growth B Isotopic Tracer Incubation ([U-¹³C₆]Fructose or [U-¹³C₅]Glutamine) A->B C Metabolite Quenching (e.g., cold methanol) B->C D Metabolite Extraction C->D E LC-MS or GC-MS Analysis D->E F Data Analysis (Isotopologue Distribution) E->F G Metabolic Flux Calculation F->G

Caption: A typical experimental workflow for stable isotope tracing studies in cell culture.

Experimental Protocols

Protocol 1: TCA Cycle Analysis using [U-¹³C₆]Fructose

This protocol is adapted for an in vitro cell culture experiment.

1. Cell Culture and Isotopic Labeling:

  • Seed cells in 6-well plates and grow to desired confluency (typically 70-80%).

  • Prepare labeling medium: glucose-free DMEM supplemented with 10% dialyzed fetal bovine serum, 1 mM pyruvate, 2 mM glutamine, and the desired concentration of [U-¹³C₆]fructose (e.g., 5 mM). For dose-response experiments, a range of fructose concentrations can be used, with 10% of the total fructose being labeled.

  • Aspirate the standard culture medium, wash cells once with sterile PBS, and add the labeling medium.

  • Incubate for a predetermined time course (e.g., 0, 1, 3, 6, 24 hours) to approach isotopic steady state.

2. Metabolite Extraction:

  • Place the culture plates on ice to quench metabolic activity.

  • Aspirate the labeling medium and wash the cells rapidly with ice-cold 0.9% NaCl solution.

  • Immediately add 1 mL of ice-cold 80% methanol (B129727) to each well.

  • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Vortex vigorously and incubate at -20°C for at least 30 minutes.

  • Centrifuge at maximum speed (e.g., >14,000 x g) for 10 minutes at 4°C.

  • Transfer the supernatant containing the polar metabolites to a new tube and dry using a vacuum concentrator.

3. Derivatization and GC-MS Analysis (for specific metabolites like glutamate):

  • The dried metabolite extract can be derivatized for GC-MS analysis. For example, to analyze glutamate, derivatization with N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can be performed.

  • Reconstitute the dried extract in the derivatization agent and incubate at a specific temperature (e.g., 70°C for 30 minutes).

  • Analyze the derivatized sample by GC-MS to determine the mass isotopologue distribution of glutamate and other TCA cycle-related metabolites.

Protocol 2: TCA Cycle Analysis using [U-¹³C₅]Glutamine

This protocol is a standard method for tracing glutamine metabolism.

1. Cell Culture and Isotopic Labeling:

  • Seed and grow cells as described in Protocol 1.

  • Prepare labeling medium: glucose-free DMEM (or medium with a physiological glucose concentration, e.g., 5 mM) supplemented with 10% dialyzed fetal bovine serum, 1 mM pyruvate, and 2 mM [U-¹³C₅]glutamine.

  • Aspirate the standard medium, wash with PBS, and add the labeling medium.

  • Incubate for a time course to achieve isotopic steady state in TCA cycle intermediates, which is often faster than for glycolysis (e.g., 0, 0.5, 1, 3, 6 hours).[1]

2. Metabolite Extraction:

  • Follow the same quenching and extraction procedure as described in Protocol 1.

3. LC-MS Analysis:

  • Reconstitute the dried metabolite extract in a suitable solvent (e.g., 50% acetonitrile).

  • Analyze the polar metabolites using a liquid chromatography-mass spectrometry (LC-MS) system.

  • Separate the metabolites using a suitable chromatography column (e.g., a HILIC or reversed-phase column).

  • Detect the mass isotopologues of TCA cycle intermediates (citrate, α-ketoglutarate, malate, etc.) using a high-resolution mass spectrometer.

Performance Comparison and Recommendations

[U-¹³C₆]Fructose (from Fructose-Glutamic Acid-¹³C₆):

  • Advantages:

    • Useful for studying fructose-specific metabolic pathways, particularly in cell types with high fructose uptake (e.g., certain cancer cells, adipocytes).[2]

    • Can elucidate the contribution of fructose to both glycolysis and the TCA cycle.

    • The labeling of glutamate (M+2, M+3) can provide insights into the relative activities of pyruvate dehydrogenase (PDH) and pyruvate carboxylase (PC).[2]

  • Disadvantages:

    • The initial breakdown of the Fructose-Glutamic Acid-¹³C₆ conjugate may introduce variability.

    • Fructose uptake and metabolism can be significantly lower than glucose in many cell types, potentially leading to lower isotopic enrichment in the TCA cycle.

    • Less direct tracer for anaplerotic glutamine metabolism.

[U-¹³C₅]Glutamine:

  • Advantages:

    • Directly traces the primary anaplerotic pathway in many cancer cells and other proliferating cells.[1]

    • Provides clear and distinct labeling patterns for both oxidative (M+4 isotopologues) and reductive (M+5 citrate) TCA cycle activity.[1]

    • High rates of glutamine uptake in many cell lines lead to robust isotopic enrichment of TCA cycle intermediates.

    • Extensive literature and well-established protocols are available.

  • Disadvantages:

    • Does not provide information on glycolytic flux or the contribution of glucose to the TCA cycle.

    • Interpretation can be complex in cell types with significant contributions from other anaplerotic substrates.

The choice between Fructose-Glutamic Acid-¹³C₆ and [U-¹³C₅]glutamine depends entirely on the specific research question.

  • For investigating the role of fructose metabolism and its contribution to the TCA cycle, especially in contexts of high fructose availability or in specific cell types known to metabolize fructose, Fructose-Glutamic Acid-¹³C₆ (as a source of [U-¹³C₆]fructose) is the appropriate choice.

  • For studying glutamine anaplerosis, the balance between oxidative and reductive carboxylation, and the overall contribution of glutamine to TCA cycle homeostasis, [U-¹³C₅]glutamine is the superior and more direct tracer.

For a comprehensive understanding of central carbon metabolism, researchers should consider using both tracers in parallel experiments, or in combination with other labeled substrates like [U-¹³C₆]glucose, to build a more complete picture of metabolic fluxes within their system of interest.

References

Alternative analytical techniques to UPLC-MS/MS for Amadori products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and efficient analysis of Amadori products is crucial for understanding protein glycation and its implications in various physiological and pathological processes. While Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is a widely adopted and powerful technique, a range of alternative methods offer distinct advantages in specific contexts. This guide provides an objective comparison of UPLC-MS/MS with key alternative analytical techniques for Amadori products, supported by experimental data and detailed protocols.

Overview of Analytical Techniques

The selection of an appropriate analytical technique for Amadori products depends on several factors, including the required sensitivity, specificity, sample matrix, throughput needs, and available instrumentation. This guide focuses on the following techniques:

  • Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): A highly sensitive and specific method that has become a benchmark for the quantification of Amadori products.[1][2][3]

  • Capillary Electrophoresis-Mass Spectrometry (CE-MS): A powerful separation technique coupled with mass spectrometry, offering rapid analysis and high separation efficiency.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A non-destructive technique that provides detailed structural information about Amadori products.[5][6]

  • High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): A sensitive method for the direct detection of underivatized carbohydrates and their derivatives.[7][8]

  • Enzyme-Linked Immunosorbent Assay (ELISA): A high-throughput immunoassay for the detection and quantification of specific Amadori products.[9][10]

Comparative Performance of Analytical Techniques

The following tables summarize the key performance characteristics of each technique based on available literature. It is important to note that direct head-to-head comparisons across all techniques for the same Amadori product are limited, and performance can vary depending on the specific analyte, matrix, and experimental conditions.

Table 1: Quantitative Performance Metrics for Amadori Product Analysis

TechniqueAnalyte(s)MatrixLODLOQLinearity (R²)Reference
UPLC-MS/MS Fructosyl-arginine, etc.Tomato puree-2 - 5 ng/mL> 0.99[5]
Eight Amadori compoundsFood products0.0179 - 0.0887 mg/L--[1][6][11]
CML, CELHuman BloodCML: 1.07 nM, CEL: 0.494 nMCML: 3.58 nM, CEL: 1.65 nM0.999[3]
CE-MS Amadori compounds of various amino acidsModel systemsNot specifiedNot specifiedNot specified[4]
NMR Spectroscopy Glucose-induced glycationProteinsNot specifiedNot specifiedNot specified[5]
HPAEC-PAD Fructosyl proline, etc.Model systemsNot specifiedNot specifiedNot specified[8]
LactoseFood products21.8 µg/L--[12]
ELISA AGEsGeneralTypically in the low pg/mL to sub-ng/mL range--[13]

Table 2: Qualitative Performance Comparison of Analytical Techniques

FeatureUPLC-MS/MSCE-MSNMR SpectroscopyHPAEC-PADELISA
Specificity Very HighHighHigh (structural)Moderate to HighHigh (antibody dependent)
Sensitivity Very HighHighLowHighVery High
Throughput Moderate to HighHighLowModerateVery High
Cost HighModerate to HighVery HighModerateLow to Moderate
Sample Prep ModerateSimpleSimpleSimpleSimple to Moderate
Structural Info Yes (MS/MS)Yes (MS/MS)ExcellentLimitedNo
Quantitation ExcellentGoodGoodGoodGood

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the typical experimental workflows for the analysis of Amadori products using the discussed techniques.

UPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Analysis Sample Biological or Food Sample Homogenization Homogenization/ Extraction Sample->Homogenization Hydrolysis Protein Hydrolysis (Acid or Enzymatic) Homogenization->Hydrolysis SPE Solid Phase Extraction (SPE) Hydrolysis->SPE Derivatization Derivatization (Optional) SPE->Derivatization UPLC UPLC Separation (e.g., Reversed-Phase) Derivatization->UPLC MS Mass Spectrometry (ESI or APCI) UPLC->MS MSMS Tandem MS (MS/MS) (MRM for Quantification) MS->MSMS Data Data Acquisition & Processing MSMS->Data Quant Quantification (Internal Standards) Data->Quant

Caption: UPLC-MS/MS workflow for Amadori product analysis.

CE_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis CE-MS Analysis cluster_data Data Analysis Sample Biological or Food Sample Extraction Extraction/ Dilution Sample->Extraction Filtration Filtration Extraction->Filtration CE Capillary Electrophoresis Separation Filtration->CE MS Mass Spectrometry Detection CE->MS Data Data Acquisition & Analysis MS->Data

Caption: CE-MS workflow for Amadori product analysis.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Analysis Sample Protein Sample Buffer Buffer Exchange/ Lyophilization Sample->Buffer Dissolution Dissolution in D2O Buffer Buffer->Dissolution NMR NMR Spectroscopy (1D/2D Experiments) Dissolution->NMR Data Spectral Processing & Analysis NMR->Data Structure Structural Elucidation Data->Structure

Caption: NMR workflow for Amadori product analysis.

HPAEC_PAD_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPAEC-PAD Analysis cluster_data Data Analysis Sample Glycoprotein Sample Hydrolysis Acid Hydrolysis Sample->Hydrolysis Neutralization Neutralization Hydrolysis->Neutralization Filtration Filtration Neutralization->Filtration HPAEC HPAEC Separation (Anion-Exchange Column) Filtration->HPAEC PAD Pulsed Amperometric Detection HPAEC->PAD Data Chromatogram Analysis & Quantification PAD->Data

Caption: HPAEC-PAD workflow for Amadori product analysis.

ELISA_Workflow cluster_assay ELISA Protocol cluster_detection Detection & Analysis Coating Coat Plate with Capture Antibody Blocking Block Non-specific Sites Coating->Blocking SampleAdd Add Sample/ Standard Blocking->SampleAdd DetectionAb Add Detection Antibody SampleAdd->DetectionAb Enzyme Add Enzyme- Conjugate DetectionAb->Enzyme Substrate Add Substrate Enzyme->Substrate Read Read Absorbance Substrate->Read Curve Generate Standard Curve Read->Curve Quant Quantify Amadori Product Curve->Quant

Caption: ELISA workflow for Amadori product analysis.

Experimental Protocols

This section provides detailed methodologies for the key analytical techniques discussed.

UPLC-MS/MS Protocol for Amadori Products in Human Blood[2][3]
  • Sample Preparation (Acid Hydrolysis):

    • To 100 µL of red blood cell pellet, add 400 µL of 6 M HCl.

    • Incubate at 110°C for 24 hours.

    • Dry the hydrolysate under a stream of nitrogen.

    • Reconstitute the dried sample in an appropriate solvent (e.g., 0.1% formic acid in water).

    • Filter the reconstituted sample through a 0.22 µm syringe filter.

  • UPLC Conditions:

    • Column: Acquity UPLC BEH C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 2% to 50% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 350°C.

    • Collision Gas: Argon.

    • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for each Amadori product of interest should be optimized.

CE-MS Protocol for Amadori Compounds[4]
  • Sample Preparation:

    • Dissolve the sample in the background electrolyte (BGE) to a final concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm filter.

  • CE Conditions:

    • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 80 cm total length).

    • Background Electrolyte (BGE): 50 mM formic acid, pH 2.5.

    • Separation Voltage: 25 kV.

    • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

    • Capillary Temperature: 25°C.

  • MS Conditions:

    • Ionization Mode: ESI+.

    • Sheath Liquid: Isopropanol/water (50:50, v/v) with 0.1% formic acid at a flow rate of 3 µL/min.

    • Sheath Gas: Nitrogen.

    • Capillary Voltage: 4 kV.

    • Scan Range: m/z 100-500.

NMR Spectroscopy Protocol for Glycated Proteins[5]
  • Sample Preparation:

    • Dialyze the protein sample against a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4).

    • Lyophilize the dialyzed protein.

    • Dissolve the lyophilized protein in D₂O to a final concentration of 1-5 mg/mL.

  • NMR Data Acquisition:

    • Spectrometer: A high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.

    • Experiments:

      • 1D ¹H NMR for initial assessment.

      • 2D ¹H-¹³C HSQC for detailed structural analysis and identification of the anomeric signals of the Amadori product.

    • Temperature: 298 K.

HPAEC-PAD Protocol for Amadori Products[8]
  • Sample Preparation:

    • Hydrolyze the protein sample with 6 M HCl at 110°C for 24 hours.

    • Neutralize the hydrolysate with NaOH.

    • Filter the sample through a 0.2 µm filter.

  • HPAEC-PAD Conditions:

    • Column: A high-performance anion-exchange column suitable for carbohydrate analysis (e.g., CarboPac PA1).

    • Eluent: A gradient of sodium acetate (B1210297) in sodium hydroxide (B78521) (e.g., 0-250 mM sodium acetate in 100 mM NaOH).

    • Flow Rate: 1 mL/min.

    • Detection: Pulsed Amperometric Detection with a gold working electrode, using a standard quadruple-potential waveform for carbohydrates.

ELISA Protocol for Amadori Products[9][10]
  • Plate Coating:

    • Coat a 96-well microplate with a capture antibody specific for the Amadori product of interest overnight at 4°C.

  • Blocking:

    • Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Sample Incubation:

    • Wash the plate and add diluted samples and standards to the wells. Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation:

    • Wash the plate and add a biotinylated detection antibody. Incubate for 1 hour at room temperature.

  • Enzyme Conjugate Incubation:

    • Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.

  • Substrate Reaction and Detection:

    • Wash the plate and add a chromogenic substrate (e.g., TMB). Stop the reaction with a stop solution (e.g., 2 N H₂SO₄).

    • Read the absorbance at 450 nm using a microplate reader.

  • Quantification:

    • Generate a standard curve from the absorbance readings of the standards and calculate the concentration of the Amadori product in the samples.

Conclusion

The analysis of Amadori products is a complex task that can be approached with a variety of powerful analytical techniques. UPLC-MS/MS remains the gold standard for sensitive and specific quantification. However, alternative methods such as CE-MS, NMR, HPAEC-PAD, and ELISA offer unique advantages that may be better suited for specific research questions and laboratory settings. CE-MS provides rapid separations, while NMR offers unparalleled structural information. HPAEC-PAD is a robust method for direct carbohydrate analysis, and ELISA provides a high-throughput platform for screening large numbers of samples. A thorough understanding of the strengths and limitations of each technique, as outlined in this guide, will enable researchers to select the most appropriate method for their analytical needs.

References

A Comparative Guide to the Metabolic Fates of Fructose-Glutamic Acid-13C6 and Free 13C-Glutamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Free 13C-glutamic acid is readily absorbed and enters central metabolic pathways, with the 13C label rapidly appearing in the tricarboxylic acid (TCA) cycle and associated amino acids. In contrast, Fructose-Glutamic Acid-13C6, as an Amadori product, is expected to have significantly lower bioavailability. A large portion of the ingested conjugate is likely to be metabolized by the gut microbiota, with a smaller fraction being absorbed intact via diffusion. Upon absorption, it is hypothesized to be either excreted largely unchanged or slowly broken down into its constituent fructose (B13574) and 13C-glutamic acid moieties, which would then enter their respective metabolic pathways. This results in a delayed and reduced entry of the 13C label into the systemic circulation and central metabolism compared to free 13C-glutamic acid.

Data Presentation

Table 1: Comparative Metabolic Parameters

ParameterFree 13C-Glutamic AcidThis compound (Inferred)
Bioavailability HighLow[1]
Primary Absorption Mechanism Active TransportPassive Diffusion[1]
Initial Metabolic Site Intestinal Mucosa, LiverGut Microbiota, Intestinal Mucosa[1][2]
Systemic Circulation Form Free 13C-Glutamic AcidIntact Fructose-Glutamic Acid, Metabolites from Gut Microbiota
Entry into Central Metabolism RapidDelayed and Reduced
Primary Metabolic Fate of 13C TCA Cycle, Transamination to other amino acidsExcretion, Incorporation into microbial biomass, Slow release as 13C-Glutamic Acid
Key Metabolites α-ketoglutarate, Glutamine, Aspartate, AlanineLysine (from deglycation by gut bacteria), Lactic Acid (from fructose moiety fermentation)[2]

Experimental Protocols

While a direct comparative study is not available, a robust experimental design to investigate the metabolic fates of this compound and free 13C-Glutamic Acid would involve the following protocols.

Protocol 1: In Vivo Administration and Sample Collection

  • Animal Model: Male Wistar rats (8 weeks old), cannulated in the jugular vein for blood sampling.

  • Tracer Administration:

    • Group A: Oral gavage of free 13C-Glutamic Acid (e.g., 50 mg/kg body weight).

    • Group B: Oral gavage of this compound (molar equivalent to Group A).

  • Sample Collection:

    • Blood: Collected at 0, 30, 60, 120, 240, and 360 minutes post-administration. Plasma to be separated immediately.

    • Urine and Feces: Collected over a 48-hour period.

    • Tissues: At the end of the experiment (e.g., 6 hours or 48 hours), animals are euthanized, and tissues (liver, kidney, muscle, brain, and intestinal sections) are rapidly excised and snap-frozen in liquid nitrogen.

Protocol 2: Metabolite Extraction and Analysis

  • Plasma and Tissue Homogenization: Tissues are homogenized in a suitable solvent (e.g., 80% methanol) to precipitate proteins and extract metabolites.

  • Derivatization: Amino acids and other metabolites are derivatized to enhance their volatility for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

  • LC-MS/MS and GC-MS Analysis:

    • LC-MS/MS: Used for the quantification of intact this compound and its direct metabolites in plasma and urine.

    • GC-MS: Used to analyze the isotopic enrichment of 13C in central metabolites such as TCA cycle intermediates and amino acids.

  • Data Analysis: The isotopic enrichment in different metabolites is calculated to trace the metabolic fate of the 13C label from both administered compounds.

Mandatory Visualization

G cluster_oral_admin Oral Administration cluster_absorption Absorption cluster_circulation Systemic Circulation cluster_metabolism Cellular Metabolism Free 13C-Glutamic Acid Free 13C-Glutamic Acid Active Transport Active Transport Free 13C-Glutamic Acid->Active Transport High This compound This compound Passive Diffusion Passive Diffusion This compound->Passive Diffusion Low Gut Microbiota Gut Microbiota This compound->Gut Microbiota High Free 13C-Glutamic Acid_circ Free 13C-Glutamic Acid Active Transport->Free 13C-Glutamic Acid_circ Intact Conjugate Intact Fructose-Glutamic Acid Passive Diffusion->Intact Conjugate Gut Microbiota->Free 13C-Glutamic Acid_circ Slow Release Microbial Metabolites Microbial Metabolites Gut Microbiota->Microbial Metabolites TCA Cycle TCA Cycle Free 13C-Glutamic Acid_circ->TCA Cycle Rapid Transamination Transamination Free 13C-Glutamic Acid_circ->Transamination Rapid Intact Conjugate->TCA Cycle Very Slow/Minor Excretion Excretion Intact Conjugate->Excretion Major G cluster_free_ga Free 13C-Glutamic Acid Pathway cluster_fga This compound Pathway (Inferred) 13C-Glutamic Acid 13C-Glutamic Acid alpha-KG 13C-α-Ketoglutarate 13C-Glutamic Acid->alpha-KG Glutamate Dehydrogenase / Aminotransferase Other_AA Other 13C-Amino Acids 13C-Glutamic Acid->Other_AA Transamination TCA TCA Cycle alpha-KG->TCA F-GA-13C6 This compound Gut_Microbiota Gut Microbiota F-GA-13C6->Gut_Microbiota Major Route Excretion_Urine Urinary Excretion F-GA-13C6->Excretion_Urine Minor Route (Absorbed) Slow_Hydrolysis Slow Intracellular Hydrolysis F-GA-13C6->Slow_Hydrolysis Hypothesized Minor Route Released_GA Released 13C-Glutamic Acid Gut_Microbiota->Released_GA Released_Fructose Fructose Gut_Microbiota->Released_Fructose Slow_Hydrolysis->Released_GA alpha-KG_2 alpha-KG_2 Released_GA->alpha-KG_2 13C-α-Ketoglutarate

References

Safety Operating Guide

Essential Safety and Logistics for Handling Fructose-Glutamic Acid-¹³C₆

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides immediate and essential guidance for the safe handling and disposal of Fructose-glutamic acid-¹³C₆, a stable isotope-labeled compound. While the Carbon-13 isotope (¹³C) is non-radioactive, the chemical properties of the parent molecule dictate the necessary safety precautions.[1] Fructose-glutamic acid-¹³C₆, like its unlabeled counterpart, is considered a low-hazard compound.[2][3][4] The primary concern during handling is the potential for inhalation of the powdered form, which may cause respiratory irritation.[2][5]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment to be used when handling Fructose-glutamic acid-¹³C₆ to minimize exposure and ensure personal safety.[6]

PPE CategoryItemSpecificationPurpose
Eye Protection Safety GlassesANSI Z87.1-compliant, with side shieldsProtects eyes from dust and splashes.[7]
Hand Protection Disposable GlovesNitrile or latexPrevents skin contact with the chemical.[7]
Body Protection Lab CoatStandard, long-sleevedProtects skin and clothing from contamination.[7]
Respiratory Dust Mask (optional)N95 or equivalentRecommended when handling large quantities or if dust is generated.

Operational Plan: Step-by-Step Handling Protocol

Following a structured protocol for handling Fructose-glutamic acid-¹³C₆ ensures a safe and efficient workflow from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2][3]

2. Preparation and Weighing:

  • Handle the compound in a well-ventilated area. For procedures that may generate dust, such as weighing, it is advisable to work within a fume hood or a balance enclosure to minimize dust formation.[1]

  • Before handling, ensure all required PPE is correctly worn.

  • Use a clean spatula and weighing paper for portioning the required amount.

3. Experimental Use:

  • When dissolving the compound, add the solvent slowly to prevent splashing.

  • If heating is required, do so in a controlled manner, away from flammable materials.

  • Keep the container closed when not in use to prevent contamination and moisture absorption.

4. Spill Cleanup:

  • In case of a small spill, sweep up the solid material, taking care not to generate dust, and place it in a sealed container for disposal.

  • Clean the spill area with a damp cloth.

  • For larger spills, follow your institution's established spill cleanup procedures.

Disposal Plan

As Fructose-glutamic acid-¹³C₆ is a stable isotope-labeled compound, it is not radioactive and does not require special disposal procedures associated with radioactive waste.[8][]

  • Unused Compound: Dispose of the unused compound as non-hazardous chemical waste, in accordance with local, state, and federal regulations.

  • Contaminated Materials: Gloves, weighing paper, and other disposable materials that have come into contact with the compound should be placed in a sealed bag and disposed of as solid laboratory waste.

  • Empty Containers: Rinse empty containers thoroughly with a suitable solvent. The rinsate can be disposed of as non-hazardous liquid waste. The clean container can then be recycled or discarded.

Visual Workflow for Handling and Disposal

The following diagram illustrates the key steps in the safe handling and disposal of Fructose-glutamic acid-¹³C₆.

cluster_handling Handling Protocol cluster_disposal Disposal Protocol cluster_spill Spill Response Receive Receive & Inspect Store Store in Cool, Dry Place Receive->Store Prep Wear Appropriate PPE Store->Prep Weigh Weigh in Ventilated Area Prep->Weigh Experiment Conduct Experiment Weigh->Experiment Contain Contain Spill Weigh->Contain Collect Collect Waste Experiment->Collect Post-Experiment Experiment->Contain Segregate Segregate (Solid/Liquid) Collect->Segregate Dispose Dispose per Regulations Segregate->Dispose Clean Clean Up Contain->Clean SpillDispose Dispose of Spill Waste Clean->SpillDispose

Caption: Workflow for safe handling and disposal of Fructose-glutamic acid-¹³C₆.

References

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